Decylubiquinone
Description
ubiquinol analog
Structure
2D Structure
Properties
IUPAC Name |
2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGFMNVSYVVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204063 | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-00-5 | |
| Record name | Decylubiquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLUBIQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8EJ59CQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Decylubiquinone mechanism of action in mitochondria
An In-depth Technical Guide to the Mitochondrial Mechanism of Action of Decylubiquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound (dUb), a synthetic analog of Coenzyme Q10, within the mitochondria. It details its role as an electron shuttle, its interaction with the electron transport chain (ETC) complexes, and its antioxidant properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a cell-permeable, hydrophobic quinone that readily accumulates in mitochondrial membranes.[1] Its primary mechanism revolves around its ability to act as a mobile electron carrier, interacting with multiple components of the ETC. This action leads to significant effects on mitochondrial respiration, reactive oxygen species (ROS) production, and cell survival pathways.
Electron Shuttling in the Electron Transport Chain
This compound functions as an alternative electron acceptor and donor, bypassing or supplementing the endogenous Coenzyme Q10 pool. In its oxidized form (this compound), it can accept electrons from both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[1][2] Upon accepting electrons, it is reduced to decylubiquinol (dUbH₂). This reduced form then travels through the inner mitochondrial membrane and donates electrons to Complex III (cytochrome bc1 complex), thereby maintaining electron flow through the ETC.[1]
This shuttling capability is particularly significant under conditions where endogenous CoQ10 is deficient or when Complex I or III activities are impaired.[1] By providing an alternative route for electrons to enter Complex III, this compound can help sustain the mitochondrial membrane potential (ΔΨm) and ATP synthesis.[3]
Modulation of ETC Complex Activities
This compound does not merely act as a passive shuttle; it actively modulates the function of ETC complexes.
-
Complex I (NADH:ubiquinone oxidoreductase): The interaction is multifaceted. In its oxidized state, this compound is a potent electron acceptor for Complex I.[2] However, its reduced form, decylubiquinol, has been shown to severely impede Complex I activity.[2][4] This inhibitory effect can be mitigated by maintaining an oxidized state in experimental assays, suggesting a delicate redox balance is crucial for its net effect.
-
Complex II (Succinate Dehydrogenase): this compound is an effective substrate for Complex II.[2]
-
Complex III (Cytochrome bc1 complex): As the primary destination for electrons carried by decylubiquinol, Complex III is a critical interaction partner.[1] this compound can sustain electron flow to Complex III even when Complex I is inhibited.[1][5]
-
Supercomplexes: this compound significantly increases the integrated activities of Complex I/III and Complex II/III.[1][5] This suggests it may enhance electron transfer within mitochondrial supercomplexes, which are functional assemblies of individual ETC complexes. The precise mechanism for this enhancement is still under investigation but may involve improved coupling between the complexes.[1]
Antioxidant Properties and Inhibition of Permeability Transition
A key aspect of this compound's mechanism is its ability to function as an antioxidant, protecting mitochondria from oxidative stress.
-
ROS Scavenging: Mitochondrial Complex III is a major site of reactive oxygen species (ROS) production.[6] Studies have shown that this compound can block ROS production induced by glutathione depletion.[6][7] The proposed mechanism is the direct scavenging of ROS generated by the cytochrome bc1 complex, as this compound does not appear to inhibit the complex's enzymatic activity directly.[6]
-
Inhibition of Mitochondrial Permeability Transition (MPT): The MPT is a critical event in both apoptotic and necrotic cell death, often triggered by oxidative stress and calcium overload.[6] By reducing the mitochondrial ROS burden, this compound effectively prevents the activation of the MPT pore.[6][8] This action helps maintain mitochondrial integrity and prevents the release of pro-apoptotic factors.
Quantitative Data Summary
The effects of this compound have been quantified in various experimental systems. The tables below summarize key findings.
Table 1: Effect of this compound on ETC Complex Activities in Synaptosomes
| Parameter | Control Rate (nmol/min/mg) | Rate with 50 µM this compound (nmol/min/mg) | Percentage Increase | Reference |
| Complex I/III Activity | 53 ± 6.6 | 79.5 ± 9.2 | 64% | [1] |
| Complex II/III Activity | Not specified | Not specified | 80% | [1][5] |
| Complex I/III Inhibition Threshold | Baseline | Increased | 25-50% | [1][5] |
| Complex II/III Inhibition Threshold | Baseline | Increased | 25-50% | [1][5] |
| Complex III Inhibition Threshold | Baseline | Increased | 25-50% | [1][5] |
Table 2: Effective Concentrations in Cellular and Mitochondrial Assays
| Assay | Cell/Mitochondria Type | Effective Concentration (µM) | Observed Effect | Reference |
| Oxygen Consumption | Synaptosomes | 50 | Attenuated reductions during Complex I or III inhibition | [1] |
| MPT Inhibition | HL60 Cells | Not specified | Blocked ROS production and prevented MPT activation | [6] |
| MPT Inhibition | Rat Liver Mitochondria | 50 - 100 | Inhibited MPT pore opening in response to Ca²⁺ overload | [8] |
| Complex I Activity Assay | Muscle Mitochondria | 70 | Optimal concentration for spectrophotometric assay | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound.
Protocol 1: Measurement of Mitochondrial Complex I/III Activity
This spectrophotometric assay measures the integrated activity from NADH to cytochrome c.
-
Principle: Complex I oxidizes NADH and reduces this compound to decylubiquinol. Decylubiquinol is then oxidized by Complex III, which in turn reduces cytochrome c. The rate of cytochrome c reduction is monitored by the increase in absorbance at 550 nm.
-
Reagents:
-
Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2.5 mg/mL bovine serum albumin (BSA).
-
NADH solution (10 mM).
-
Cytochrome c (oxidized, 10 mM).
-
This compound (5 mM in ethanol).
-
Rotenone (2 mM in ethanol, Complex I inhibitor).
-
Antimycin A (2 mM in ethanol, Complex III inhibitor).
-
Mitochondrial sample (e.g., isolated mitochondria or synaptosomes, 0.5-1.0 mg/mL protein).
-
-
Equipment: Dual-wavelength spectrophotometer.
-
Procedure:
-
Pre-warm the assay buffer to 30°C.
-
In a cuvette, add 1 mL of assay buffer, cytochrome c (to a final concentration of 75 µM), and the mitochondrial sample.
-
Add this compound to a final concentration of 50-70 µM.
-
Initiate the reaction by adding NADH to a final concentration of 100 µM.
-
Immediately monitor the increase in absorbance at 550 nm (with a reference wavelength of 540 nm) for 3-5 minutes.
-
To determine the specific activity, perform a parallel experiment in the presence of rotenone (2 µM). The rotenone-sensitive rate represents the Complex I/III activity.
-
The activity can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Protocol 2: Assessment of Mitochondrial ROS Production
This method uses a fluorescent probe to detect changes in mitochondrial ROS levels in live cells.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
Cell culture medium.
-
DCFDA solution (10 mM in DMSO).
-
This compound (stock solution in ethanol or DMSO).
-
ROS-inducing agent (e.g., diethylmaleate (DEM) to deplete GSH).
-
Phosphate-buffered saline (PBS).
-
-
Equipment: Flow cytometer or fluorescence plate reader/microscope.
-
Procedure:
-
Culture cells (e.g., HL60) to the desired confluency.
-
Pre-treat one group of cells with this compound (e.g., 10 µM) for 1-2 hours. Another group remains as an untreated control.
-
Wash the cells with PBS.
-
Load the cells with DCFDA by incubating them with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess dye.
-
Induce oxidative stress by treating cells with an agent like DEM (1 mM) for a specified time (e.g., 30-120 minutes).
-
Harvest the cells (if using flow cytometry) or read the fluorescence directly in a plate reader.
-
Analyze the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm). A decrease in fluorescence in the this compound-treated group compared to the DEM-only group indicates ROS scavenging.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in ΔΨm.
-
Principle: TMRE is a cationic, lipophilic dye that accumulates in active mitochondria in proportion to the negative membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.
-
Reagents:
-
Cell culture medium.
-
TMRE stock solution (1 mM in DMSO).
-
This compound.
-
FCCP (a protonophore used as a positive control for depolarization, 10 mM stock).
-
-
Equipment: Flow cytometer or fluorescence microscope.
-
Procedure:
-
Culture and treat cells with this compound and/or a compound of interest as required.
-
In the final 30 minutes of treatment, add TMRE to the culture medium to a final concentration of 25-100 nM.
-
A positive control group should be treated with FCCP (10 µM) for 5-10 minutes to induce complete depolarization.
-
Gently wash the cells with pre-warmed PBS or medium.
-
Immediately analyze the cells via flow cytometry or fluorescence microscopy (Excitation ~549 nm, Emission ~575 nm).
-
Compare the fluorescence intensity of treated cells to the control and FCCP-treated cells to determine the effect on ΔΨm.
-
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
Decylubiquinone: A Technical Guide to a Promising Coenzyme Q10 Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylubiquinone, a synthetic analogue of Coenzyme Q10 (CoQ10), has emerged as a molecule of significant interest in the field of mitochondrial medicine and drug development. Possessing a shorter decyl side chain in place of the ten-isoprenoid unit tail of CoQ10, this compound exhibits improved solubility and cellular uptake, facilitating its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its core mechanisms of action, preclinical therapeutic applications, and the experimental methodologies used to elucidate its biological functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting mitochondrial dysfunction and oxidative stress-related pathologies.
Introduction: this compound as a Coenzyme Q10 Analogue
Coenzyme Q10 is a vital component of the mitochondrial electron transport chain (ETC) and a potent lipid-soluble antioxidant.[1] However, its therapeutic potential is often limited by its high hydrophobicity and low bioavailability.[2] this compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) was developed as a more water-soluble analogue to overcome these limitations, enabling more effective in vitro and potentially in vivo applications.[3] Its primary mechanism of action centers on its ability to interact with the mitochondrial respiratory chain, modulate cellular redox status, and influence key signaling pathways involved in cell survival and death.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action, primarily focused on the mitochondria.
Interaction with the Mitochondrial Electron Transport Chain
This compound functions as a mobile electron carrier within the inner mitochondrial membrane, accepting electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transferring them to Complex III (cytochrome bc1 complex).[4] Studies have shown that this compound can significantly increase the enzymatic activity of Complex I/III and Complex II/III.[4][5] This enhancement of electron flow can help to maintain mitochondrial membrane potential and support ATP synthesis, particularly under conditions of mitochondrial stress.
Notably, the reduced form of this compound, decylubiquinol, has been shown to impede the activity of Complex I.[3] This highlights the importance of the redox state of this compound in its overall effect on mitochondrial respiration.
Antioxidant Properties and Modulation of Oxidative Stress
This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[6] It has been shown to block ROS production in response to glutathione depletion.[6] This antioxidant activity is crucial in pathological conditions where excessive ROS production from dysfunctional mitochondria contributes to cellular damage.
Inhibition of the Mitochondrial Permeability Transition
A key aspect of this compound's mechanism of action is its ability to inhibit the mitochondrial permeability transition (MPT).[6] The MPT is a critical event in the intrinsic pathway of apoptosis, characterized by the opening of a non-specific pore in the inner mitochondrial membrane, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors. By preventing the MPT, this compound can protect cells from various apoptotic stimuli.
Therapeutic Applications in Preclinical Models
The unique properties of this compound have led to its investigation in several preclinical models of disease.
Neurodegenerative Diseases
Given its ability to improve mitochondrial function and combat oxidative stress, this compound has been proposed as a potential therapeutic agent for neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.[4] Preclinical studies have suggested its potential benefit in conditions associated with reduced Complex I activity, such as Leber's Hereditary Optic Neuropathy (LHON), and mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS).[4]
Cancer
Recent preclinical studies have demonstrated the anti-cancer potential of this compound. In models of breast cancer, this compound was found to suppress tumor growth and metastasis by inhibiting angiogenesis.[7] This effect was mediated through the ROS/p53/BAI1 signaling pathway.[7] Furthermore, research has indicated that this compound can inhibit the growth of colorectal cancer by upregulating Sirtuin 2.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Effects of this compound on Mitochondrial Electron Transport Chain Complex Activities
| Parameter | Control | This compound (50 µM) | Percentage Increase | Reference |
| Complex I/III Activity (nmol/min/mg) | 51.7 ± 5.7 | 85.0 ± 8.3 | 64% | [4] |
| Complex II/III Activity (nmol/min/mg) | 33.8 ± 6.8 | 61.0 ± 5.7 | 80% | [4] |
Table 2: Effects of this compound on Mitochondrial Inhibition Thresholds
| Parameter | Control | This compound (50 µM) | Reference |
| Complex I Inhibition Threshold | ~10% | ~15% | [4] |
| Complex I/III Inhibition Threshold | 35% | 85% | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Measurement of Mitochondrial Respiratory Chain Complex Activities
Objective: To determine the enzymatic activity of mitochondrial electron transport chain complexes.
General Protocol (Spectrophotometric Method):
-
Mitochondrial Isolation: Isolate mitochondria from tissues or cells using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).
-
Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Monitor the decrease in absorbance at 340 nm resulting from the oxidation of NADH.
-
The reaction mixture typically contains NADH, a buffer (e.g., potassium phosphate), and the mitochondrial sample. The reaction is initiated by the addition of a ubiquinone analogue (e.g., this compound) and the rotenone-sensitive rate is determined.
-
-
Complex I/III (NADH:cytochrome c oxidoreductase) Activity:
-
Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.
-
The reaction mixture includes NADH, cytochrome c, a buffer, and the mitochondrial sample. The activity is measured as the rotenone-sensitive rate of cytochrome c reduction.
-
-
Complex II/III (Succinate:cytochrome c oxidoreductase) Activity:
-
Similar to Complex I/III activity, but the reaction is initiated with succinate instead of NADH.
-
The activity is measured as the antimycin A-sensitive rate of cytochrome c reduction.
-
Note: Specific buffer compositions, substrate concentrations, and inhibitor concentrations may vary between studies.
Antioxidant Capacity Assays
Objective: To evaluate the free radical scavenging activity of this compound.
General Protocol (DPPH Assay):
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add a solution of this compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound's function.
Caption: Electron flow through the mitochondrial ETC with this compound.
Caption: this compound's role in preventing apoptosis via MPT inhibition.
Pharmacokinetics, Toxicology, and Clinical Trials: Current Gaps in Knowledge
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its clinical development. However, to date, there is a notable lack of publicly available in vivo pharmacokinetic data specifically for this compound. While studies on CoQ10 and other analogues like Idebenone provide some insights, dedicated ADME studies on this compound are required.[2][8]
Similarly, formal toxicology studies evaluating the safety profile of this compound have not been extensively reported. Safety data sheets indicate that its toxicological properties have not been thoroughly investigated.[9]
A search of clinical trial registries reveals no registered clinical trials specifically investigating the efficacy and safety of this compound in human subjects. This underscores the early stage of its development as a potential therapeutic agent.
Conclusion and Future Directions
This compound stands out as a promising Coenzyme Q10 analogue with enhanced physicochemical properties that facilitate its biological investigation. Its ability to modulate mitochondrial function, act as a potent antioxidant, and inhibit the mitochondrial permeability transition provides a strong rationale for its further development as a therapeutic agent for a range of diseases underpinned by mitochondrial dysfunction and oxidative stress.
The preclinical findings in cancer models are particularly encouraging and warrant further investigation. Future research should focus on:
-
Comprehensive ADME and Pharmacokinetic Studies: Elucidating the in vivo fate of this compound is a critical next step.
-
In-depth Preclinical Efficacy Studies: Expanding the evaluation of this compound in a wider range of disease models, including various neurodegenerative and metabolic disorders.
-
Formal Toxicology and Safety Pharmacology Studies: Establishing a comprehensive safety profile is essential before any clinical translation.
-
Formulation Development: Optimizing delivery systems to enhance bioavailability and target specificity.
Addressing these key areas will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its eventual clinical evaluation.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Coenzyme Q10: absorption, tissue uptake, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses breast cancer growth and metastasis by inhibiting angiogenesis via the ROS/p53/ BAI1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of idebenone in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Decylubiquinone: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylubiquinone, a synthetic analogue of Coenzyme Q10 (CoQ10), is a potent antioxidant with significant therapeutic potential. Its shorter decyl side chain enhances its bioavailability and cellular uptake compared to the longer isoprenoid tail of CoQ10. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, focusing on its mechanisms of action, experimental evidence, and the signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for various therapeutic applications.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered around its role within the mitochondrial electron transport chain (ETC) and its ability to directly scavenge reactive oxygen species (ROS).
1. Role in the Mitochondrial Electron Transport Chain:
This compound functions as an electron carrier in the mitochondrial respiratory chain.[1] It can accept electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfer them to Complex III (cytochrome bc1 complex).[1] This process is crucial for efficient ATP production. The antioxidant activity in this context arises from its ability to facilitate electron flow, thereby reducing the leakage of electrons that can lead to the formation of superoxide radicals (O₂⁻), a primary source of cellular ROS.
Its reduced form, decylubiquinol, is a potent antioxidant that can directly neutralize free radicals within the mitochondrial membrane, protecting lipids and proteins from oxidative damage.
2. Direct Scavenging of Reactive Oxygen Species (ROS):
This compound, particularly in its reduced form (decylubiquinol), is an effective scavenger of various ROS, including superoxide radicals and peroxyl radicals. This direct radical-scavenging activity helps to mitigate oxidative stress throughout the cell, not just within the mitochondria. Studies have shown that pretreatment with this compound can block ROS production induced by glutathione depletion.[2]
3. Modulation of the Nrf2 Signaling Pathway:
While direct evidence for this compound is still emerging, its close structural and functional analogue, Idebenone, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.[3][4][5] It is highly probable that this compound shares this mechanism, thereby enhancing the cell's intrinsic antioxidant defenses.
Quantitative Data on Antioxidant Efficacy
The antioxidant effects of this compound have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activities
| Mitochondrial Complex | Treatment | % Increase in Activity (Mean ± SE) | Reference |
| Complex I/III | 50 µM this compound | 64% ± 8.3 | [3] |
| Complex II/III | 50 µM this compound | 80% ± 5.7 | [3] |
Table 2: Protective Effects of this compound Against Oxidative Stress Markers
| Oxidative Stress Marker | Model System | Treatment | Outcome | Reference |
| Reactive Oxygen Species (ROS) | HL60 cells with GSH depletion | Pretreatment with this compound | Blocked ROS production | [2] |
| Malondialdehyde (MDA) | Testicular torsion/detorsion in rats | Idebenone (analogue) | Significant decrease in MDA levels | [6] |
| Total Antioxidant Capacity (TAC) | Testicular torsion/detorsion in rats | Idebenone (analogue) | Significant increase in TAC | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the antioxidant properties of this compound.
1. Assessment of Mitochondrial Respiratory Chain Complex Activity:
-
Objective: To measure the effect of this compound on the activity of mitochondrial electron transport chain complexes.
-
Method: Spectrophotometric analysis of the activity of individual or combined complexes (e.g., Complex I/III, II/III) in isolated mitochondria or cell lysates.
-
Protocol Summary (based on[3]):
-
Isolate mitochondria from the tissue or cells of interest.
-
Incubate the mitochondrial preparation with and without this compound (e.g., 50 µM).
-
For Complex I/III activity, measure the rate of cytochrome c reduction at 550 nm using NADH as a substrate.
-
For Complex II/III activity, measure the rate of cytochrome c reduction at 550 nm using succinate as a substrate.
-
Calculate the specific activity (nmol/min/mg protein) and compare the results between treated and untreated samples.
-
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Objective: To determine the free radical scavenging capacity of this compound in a cell-free system.
-
Method: A spectrophotometric assay that measures the reduction of the stable DPPH radical by an antioxidant.
-
Protocol Summary:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare a series of concentrations of this compound.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
3. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:
-
Objective: To assess the ability of this compound to inhibit lipid peroxidation.
-
Method: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
-
Protocol Summary (based on[7][8][9]):
-
Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, cell lysate, or liposomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate).
-
Treat the samples with and without various concentrations of this compound.
-
Add TBA reagent to the samples and heat at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
Quantify the amount of MDA produced and calculate the percentage inhibition of lipid peroxidation by this compound.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Electron Transport Chain and ROS Production
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and indicates where this compound acts and how it helps to mitigate the production of reactive oxygen species.
Caption: this compound in the Mitochondrial ETC.
Experimental Workflow for DPPH Radical Scavenging Assay
This diagram outlines the typical workflow for assessing the antioxidant capacity of this compound using the DPPH assay.
Caption: DPPH Assay Workflow.
Nrf2 Signaling Pathway Activation
The following diagram depicts the likely mechanism by which this compound activates the Nrf2 antioxidant response pathway, based on evidence from its analogue, Idebenone.
Caption: Nrf2 Pathway Activation.
Conclusion
This compound is a promising antioxidant agent with a well-defined role in mitochondrial bioenergetics and ROS scavenging. Its potential to activate the Nrf2 signaling pathway further enhances its cytoprotective effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies for a range of oxidative stress-related pathologies. Future investigations should focus on elucidating the precise molecular interactions of this compound with the Nrf2 pathway and conducting comprehensive in vivo studies to validate its therapeutic efficacy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effect of Idebenone through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idebenone regulates sirt1/Nrf2/TNF-α pathway with inhibition of oxidative stress, inflammation, and apoptosis in testicular torsion/detorsion in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Decylubiquinone and Reactive Oxygen Species (ROS) Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylubiquinone, a synthetic analog of coenzyme Q10, has emerged as a significant molecule of interest in the study of mitochondrial function and the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits the production of reactive oxygen species (ROS). It delves into its interaction with the mitochondrial electron transport chain, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for assessing its activity. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Reactive Oxygen Species
Reactive oxygen species (ROS) are a group of highly reactive chemical molecules derived from oxygen. While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. The primary intracellular source of ROS is the mitochondrial electron transport chain (ETC).
This compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) is a ubiquinone analog characterized by a shorter decyl side chain, which allows it to readily traverse mitochondrial membranes.[1] Its structural similarity to the endogenous coenzyme Q10 enables it to participate in the electron transport process, where it exerts its primary antioxidant effects.
Mechanism of Action: Inhibition of Mitochondrial ROS Production
This compound's principal mechanism for inhibiting ROS lies in its ability to modulate the function of the mitochondrial electron transport chain, particularly at complexes I and III.
-
Interaction with Complex I and III: this compound can accept electrons from complex I and be reduced to decylubiquinol. This reduced form then transfers electrons to complex III, effectively participating in the Q-cycle.[1] This action helps to maintain a fluid electron flow, thereby reducing the likelihood of electron leakage and subsequent superoxide formation.
-
Enhancement of Electron Transport Chain Activity: Studies have shown that this compound can increase the activity of combined mitochondrial complexes. Specifically, it has been reported to increase the activity of complex I/III and complex II/III.[1][2] This enhancement of electron transfer efficiency is a key factor in minimizing the generation of ROS.
-
Attenuation of Mitochondrial Dysfunction: In the presence of ETC inhibitors, which are known to induce ROS production, this compound has been shown to attenuate the resulting decrease in oxygen consumption.[1][2] This suggests a protective effect on mitochondrial function under conditions of stress.
-
Direct ROS Scavenging: While the primary antioxidant mechanism of this compound is linked to its role within the ETC, there is also evidence to suggest that its reduced form, decylubiquinol, can directly scavenge ROS, particularly those generated by complex III.[3][4]
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound on mitochondrial function.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Complex I/III Activity | Rat brain synaptosomes | 50 µM this compound | 64% increase | [1][2] |
| Complex II/III Activity | Rat brain synaptosomes | 50 µM this compound | 80% increase | [1][2] |
| Oxygen Consumption | Rat brain synaptosomes with myxothiazol (Complex III inhibitor) | 50 µM this compound | Significant attenuation of reduction in oxygen consumption at 350 nM and 500 nM myxothiazol | [2] |
| Cytotoxicity | Chinese hamster V79 cells | Pre-incubation with this compound | Suppression of H₂O₂-induced cytotoxicity | [5] |
Signaling Pathways
Mitochondrial Electron Transport Chain and this compound
This compound integrates into the electron transport chain, influencing the flow of electrons and thereby reducing the generation of superoxide radicals (O₂⁻), a primary ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
Decylubiquinone: A Technical Guide to Cellular Uptake, Subcellular Localization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylubiquinone, a synthetic analog of coenzyme Q10, has garnered significant interest for its therapeutic potential, primarily attributed to its influence on mitochondrial function. This technical guide provides an in-depth overview of the current understanding of this compound's cellular uptake, subcellular localization, and its impact on key cellular processes. While direct quantitative data on its cellular uptake kinetics and precise subcellular distribution remain areas for further investigation, this document synthesizes available information on its mitochondrial accumulation and its effects on the electron transport chain and apoptosis. Detailed experimental protocols for studying its localization and activity are provided, alongside visual representations of its known molecular interactions and pathways.
Cellular Uptake of this compound
The cellular uptake of this compound is thought to be primarily driven by its physicochemical properties. As a hydrophobic molecule, it is proposed to passively diffuse across the plasma membrane and subsequently accumulate in intracellular lipid environments.[1]
Mechanism of Uptake:
Due to its lipophilic nature, this compound can readily partition into the lipid bilayer of the plasma membrane and subsequently traverse it to enter the cytoplasm. This process is generally considered to be energy-independent and not reliant on specific membrane transporters. Once inside the cell, its hydrophobicity likely drives its association with intracellular membranes.
Current literature lacks specific quantitative data on the kinetics of this compound uptake, such as uptake rate constants or intracellular concentrations following administration.
Subcellular Localization of this compound
The primary subcellular destination of this compound is the mitochondrion. Its structure, particularly the decyl side chain, facilitates its accumulation within the inner mitochondrial membrane, the site of the electron transport chain.[2]
Evidence for Mitochondrial Localization:
-
Functional Studies: A significant body of research demonstrates the direct effects of this compound on the components of the mitochondrial electron transport chain, providing strong indirect evidence for its localization to this organelle.[2][3]
-
Structural Analogy: As an analog of coenzyme Q10, which is an integral component of the mitochondrial respiratory chain, this compound is expected to share a similar subcellular distribution.
Quantitative data on the precise distribution of this compound among different subcellular compartments (e.g., mitochondria vs. endoplasmic reticulum, lysosomes, etc.) is not extensively available in the current scientific literature.
Quantitative Data on Biological Activity
While direct uptake and localization quantities are limited, the functional consequences of this compound treatment have been quantified in several studies.
| Parameter | Cell/System | Concentration of this compound | Observed Effect | Reference |
| Complex I/III Activity | Rat brain synaptosomes | 50 µM | 64% increase | [3] |
| Complex II/III Activity | Rat brain synaptosomes | 50 µM | 80% increase | [3] |
| Complex I Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased from 10% to 15% | [3] |
| Complex I/III Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased from 10% to 15% | [3] |
| Complex II/III Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased from 40% to 90% | [3] |
| Complex III Inhibition Threshold | Rat brain synaptosomes | 50 µM | Increased by 25-50% | [3] |
Signaling Pathways and Molecular Interactions
This compound's primary site of action is the mitochondrial electron transport chain, where it influences the flow of electrons and, consequently, cellular bioenergetics and redox status. It also plays a significant role in the regulation of apoptosis through its interaction with the mitochondrial permeability transition pore (mPTP).
Interaction with the Electron Transport Chain
This compound acts as an electron shuttle within the inner mitochondrial membrane, accepting electrons from Complex I and Complex II and transferring them to Complex III.[3] This activity can modulate the overall efficiency of oxidative phosphorylation.
Figure 1: this compound in the Electron Transport Chain.
Regulation of the Mitochondrial Permeability Transition Pore and Apoptosis
This compound has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic pathway of apoptosis.[1][2] By preventing mPTP opening, this compound can inhibit the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby blocking the downstream caspase cascade.
Figure 2: this compound's Role in Apoptosis Regulation.
Experimental Protocols
Subcellular Fractionation for this compound Localization
This protocol outlines a general procedure for separating cellular components to determine the relative enrichment of this compound in different fractions.
Figure 3: Workflow for Subcellular Fractionation.
Protocol Details:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting and Homogenization: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum). The final supernatant represents the cytosolic fraction.
-
-
Quantification: Extract this compound from each fraction using an appropriate organic solvent and quantify its concentration using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection.
Confocal Microscopy for Subcellular Localization
This protocol describes the use of fluorescence microscopy to visualize the co-localization of this compound with specific organelle markers.
Protocol Details:
-
Cell Culture and Labeling:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Treat cells with this compound.
-
Incubate cells with a fluorescent probe specific for the organelle of interest (e.g., MitoTracker™ Red CMXRos for mitochondria).
-
-
Fixation and Permeabilization (Optional):
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize cells with a detergent like Triton X-100 if intracellular antibody staining is required.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for this compound (if it possesses intrinsic fluorescence) or a specific fluorescent tag, and the organelle marker.
-
-
Co-localization Analysis:
-
Analyze the acquired images using software to determine the degree of overlap between the this compound signal and the organelle marker signal. Pearson's correlation coefficient is a commonly used metric for this analysis.
-
Conclusion
This compound is a promising molecule with well-documented effects on mitochondrial function and apoptosis. Its primary subcellular localization within the mitochondria allows it to directly influence the electron transport chain and the mitochondrial permeability transition pore. While the precise mechanisms and quantitative aspects of its cellular uptake and distribution require further elucidation, the experimental protocols outlined in this guide provide a framework for researchers to investigate these processes. Future studies focusing on quantitative measurements of this compound's pharmacokinetics at the cellular level will be crucial for optimizing its therapeutic applications.
References
- 1. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: This technical guide provides an in-depth analysis of Decylubiquinone, a synthetic analog of Coenzyme Q10, and its therapeutic potential in targeting key pathological mechanisms of age-related diseases.
Executive Summary
Age-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, are fundamentally linked to mitochondrial dysfunction and escalating oxidative stress. The mitochondrial electron transport chain (ETC), the primary site of cellular energy production, is also the main source of damaging reactive oxygen species (ROS). This compound emerges as a promising therapeutic candidate by directly targeting the ETC to enhance mitochondrial function and mitigate oxidative damage. As a lipophilic quinone, it readily integrates into the mitochondrial inner membrane, where it facilitates electron transfer and bolsters the efficiency of ATP production. This guide synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes its proposed signaling pathways, offering a comprehensive resource for researchers in the field.
Core Mechanism of Action: Mitochondrial Bioenergetics
This compound is an exogenous, cell-permeable ubiquinone analog that directly participates in the mitochondrial electron transport chain.[1] Its primary role is to act as an electron shuttle, accepting electrons from Complex I and Complex II and transferring them to Complex III.[1] This action is critical, as age and pathological conditions often lead to a decline in the efficiency of these complexes.[1] By providing an additional pool of electron carriers, this compound can effectively bypass certain inhibitions or inefficiencies, thereby enhancing overall mitochondrial respiration.
Studies on isolated synaptosomes have demonstrated that this compound significantly increases the activity of coupled mitochondrial complexes and improves the resilience of the respiratory chain to inhibition.[1] This suggests a potent role in maintaining neuronal energy homeostasis, a critical factor in preventing the progression of neurodegenerative diseases.[1]
Quantitative Impact on Mitochondrial Function
The following table summarizes the observed effects of this compound on the activity and inhibition thresholds of the mitochondrial electron transport chain complexes in rat brain synaptosomes.
| Parameter Measured | Control | 50 µM this compound | Percentage Change | Source |
| Complex I/III Activity (nmol/min/mg) | 51.7 ± 5.7 | 85.0 ± 8.3 | +64% | [1] |
| Complex II/III Activity (nmol/min/mg) | 33.8 ± 6.8 | 61.0 ± 5.7 | +80% | [1] |
| Complex I Inhibition Threshold (%) | ~10% | ~15% | +50% | [1] |
| Complex I/III Inhibition Threshold (%) | 35% | 85% | +143% | [1] |
| Oxygen Consumption (at 42% C I/III inhibition) | 41% of control rate | 57% of control rate | +39% | [1] |
Table 1: Quantitative effects of this compound on mitochondrial ETC parameters.
Proposed Antioxidant Signaling Pathway: Nrf2 Activation
Beyond its direct role in bioenergetics, this compound is proposed to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. While direct evidence for this compound is still emerging, its hydroquinone structure is characteristic of a class of molecules known to be proelectrophilic activators of this pathway.
The canonical mechanism involves the modification of cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione synthesis enzymes.
References
The Chemical Synthesis and Purification of Decylubiquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylubiquinone, a synthetic analog of Coenzyme Q10, serves as a crucial tool in mitochondrial research, offering a more soluble and readily diffusible alternative for studying electron transport chain function. Its chemical synthesis and rigorous purification are paramount to ensure experimental reproducibility and the validity of research findings. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the preparation of its key precursor, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, and the subsequent attachment of the decyl side chain. Furthermore, this guide outlines detailed protocols for the purification of the final product using silica gel column chromatography and preparative thin-layer chromatography, along with methods for crystallization. Quantitative data on reaction yields and product purity are presented in tabular format for clarity. Finally, logical workflows for the synthesis and purification processes are illustrated using Graphviz diagrams to provide a clear visual representation of the experimental procedures.
Chemical Synthesis of this compound
The synthesis of this compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) is a multi-step process that begins with the formation of the substituted benzoquinone ring, followed by the attachment of the decyl aliphatic tail.
Synthesis of the Precursor: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀)
A common and effective route to the benzoquinone core of this compound starts from 3,4,5-trimethoxytoluene. This method involves an oxidation reaction to yield the desired 2,3-dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q₀.[1][2]
Experimental Protocol:
-
Reaction Setup: To 24 g of 3,4,5-trimethoxytoluene, add 40 mL of acetic acid, 40 mL of 50% hydrogen peroxide, 20 mL of a supported heteropolyacid catalyst, and 0.4 g of polyethylene glycol (PEG-1000) as a phase transfer catalyst.[1]
-
Reaction Conditions: Maintain the reaction mixture at a temperature of 30-35°C with continuous stirring.[1]
-
Work-up: Upon completion of the reaction, wash the reaction medium with water.
-
Extraction: Extract the product with dichloromethane.
-
Isolation: Remove the solvent under reduced pressure to yield the crystalline product.
This method has been reported to produce 2,3-dimethoxy-5-methyl-1,4-benzoquinone with a purity of 97% and a yield of 90%.[1]
Synthesis of this compound
The attachment of the decyl side chain to the 2,3-dimethoxy-5-methyl-1,4-benzoquinone core is achieved through a radical-mediated reaction using diundecanoyl peroxide.
Experimental Protocol:
-
Reaction Setup: Dissolve 1.82 g (10 mmol) of 2,3-dimethoxy-5-methyl-1,4-benzoquinone in 50 mL of glacial acetic acid.
-
Reaction Conditions: Heat the mixture to 90°-95°C under a nitrogen atmosphere.
-
Reagent Addition: Prepare a mixture of 7.4 g (20 mmol) of diundecanoyl peroxide in 5 mL of acetic acid and add it dropwise to the reaction mixture over a 2-hour period.
-
Reaction Progression: Allow the reaction mixture to stir for an additional 20 hours at 90°-95°C.
-
Isolation of Crude Product: After the reaction is complete, evaporate the solvent to dryness in vacuo.
The reported yield for this synthesis is 43%.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. A multi-step purification process involving column chromatography and preparative thin-layer chromatography is effective.
Silica Gel Column Chromatography
Experimental Protocol:
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method. The amount of silica gel should be approximately 50-100 times the weight of the crude product for effective separation.
-
Loading the Sample: Dissolve the crude residue in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of chloroform to a final ratio of 6:4 (hexane:chloroform).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the desired orange-colored product and concentrate them.
Preparative Thin-Layer Chromatography (TLC)
For further purification, the concentrated orange fraction from the column chromatography is subjected to preparative TLC.
Experimental Protocol:
-
Plate Preparation: Use a 20 cm x 20 cm glass plate with a 2.5 mm silica gel layer.
-
Sample Application: Dissolve the partially purified product in a minimal amount of a volatile solvent (e.g., dichloromethane) and apply it as a thin, uniform line across the origin of the TLC plate.
-
Development: Develop the plate in a chamber saturated with a solvent system of chloroform:hexane:ether (10:10:1).
-
Visualization and Isolation: After development, visualize the separated bands under UV light. Scrape the silica gel corresponding to the orange product band from the plate.
-
Extraction: Extract the product from the silica gel by washing with a polar solvent such as ethyl acetate or methanol.
-
Final Product: Filter the silica gel and evaporate the solvent from the filtrate to obtain the pure this compound.
Crystallization of this compound
Crystallization can be employed as a final purification step and to obtain the product in a stable, solid form. For hydrophobic molecules like ubiquinones, crystallization is typically achieved by slow evaporation from a suitable organic solvent or by cooling a saturated solution.[3]
Experimental Protocol (General Procedure):
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane, ethanol, or a mixture).
-
Cooling: Slowly cool the saturated solution to room temperature, and then further to 4°C or -20°C to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Synthesis Yields
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Precursor Synthesis | 3,4,5-Trimethoxytoluene | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | 90[1] |
| This compound Synthesis | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | This compound | 43 |
Table 2: Product Specifications
| Property | Value |
| Molecular Formula | C₁₉H₃₀O₄ |
| Molecular Weight | 322.44 g/mol |
| Purity (by HPLC) | ≥97% |
| Appearance | Yellow to orange solid |
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the chemical synthesis and purification of this compound. By following the outlined protocols, researchers can reliably produce high-purity this compound essential for conducting rigorous studies in mitochondrial bioenergetics and related fields. The provided quantitative data and visual workflows serve as valuable resources for planning and executing these chemical procedures. The importance of meticulous purification cannot be overstated, as the presence of impurities can significantly impact experimental outcomes. The methods described herein, when executed with care, will yield a product suitable for the most demanding research applications.
References
Decylubiquinone as a Substrate for Mitochondrial Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylubiquinone, a synthetic analog of the endogenous electron carrier coenzyme Q10 (CoQ10), serves as a valuable tool in the study of mitochondrial respiratory chain function. Its shorter decyl chain allows for greater water solubility compared to CoQ10, facilitating its use in in vitro assays. This technical guide provides an in-depth overview of this compound's role as a substrate for mitochondrial complexes I, II, and III, complete with quantitative data, detailed experimental protocols, and pathway visualizations. Understanding the kinetics and interactions of this compound is crucial for researchers investigating mitochondrial bioenergetics, mitochondrial dysfunction in disease, and for the development of therapeutic agents targeting the electron transport chain.
This compound and Mitochondrial Electron Transport
This compound participates in the mitochondrial electron transport chain (ETC) by accepting electrons from Complex I and Complex II and transferring them to Complex III. In its oxidized form, this compound acts as an electron acceptor, being reduced to decylubiquinol. This reduced form then serves as an electron donor for Complex III.
Caption: Electron flow from Complexes I and II to Complex IV via this compound and cytochrome c.
Quantitative Data: Michaelis-Menten Kinetics
The following table summarizes the available kinetic parameters for this compound and its reduced form, decylubiquinol, with mitochondrial complexes from bovine heart mitochondria. These values are essential for designing experiments and interpreting results.
| Mitochondrial Complex | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Complex I | This compound | ~20-60 | Not explicitly stated | [1] |
| Complex II | This compound | 12.14 | 0.133 (µmol/min/mg) | [2] |
| Complex III | Decylubiquinol | 5.1 | 0.0609 (µmol/min/mg) | [2] |
Note: The Km for this compound with Complex I can be influenced by the presence of endogenous CoQ10.[1] The Vmax values for Complexes II and III were converted from µmol/s to nmol/min for consistency, assuming a direct conversion is appropriate for the context of the original data.
Interaction with Mitochondrial Complexes
Complex I (NADH:Ubiquinone Oxidoreductase)
This compound serves as an artificial electron acceptor for Complex I, facilitating the measurement of its activity by monitoring the oxidation of NADH.[3] However, a critical consideration is the dual role of the this compound/decylubiquinol couple. While oxidized this compound is a substrate, its reduced form, decylubiquinol, can act as a potent inhibitor of Complex I.[4] This inhibition is thought to occur through binding to the quinone reduction site, thereby blocking the entry of the oxidized substrate.
To circumvent this inhibitory effect in experimental settings, it is crucial to maintain this compound in its oxidized state. This can be achieved by using a terminal electron acceptor in the assay system that rapidly re-oxidizes decylubiquinol.
Complex II (Succinate Dehydrogenase)
Complex II catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone. This compound is an effective substrate for Complex II, allowing for the measurement of its succinate-quinone reductase (SQR) activity.[5] Assays typically measure the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is in turn reduced by the decylubiquinol produced by Complex II.
Complex III (Cytochrome bc1 Complex)
Complex III, also known as ubiquinol-cytochrome c reductase, accepts electrons from the reduced quinone pool and transfers them to cytochrome c. Decylubiquinol, the reduced form of this compound, is an excellent substrate for Complex III.[6] The activity of Complex III is commonly assayed by monitoring the reduction of cytochrome c, which is dependent on the presence of decylubiquinol.
Experimental Protocols
Measurement of Complex I Activity
This protocol is adapted from commercially available kits and published literature, designed to measure the activity of Complex I in isolated mitochondria using this compound as an electron acceptor.[7]
Principle: Complex I oxidizes NADH to NAD+ and reduces this compound to decylubiquinol. The decylubiquinol is then re-oxidized by a dye, leading to a measurable change in absorbance. The specific activity of Complex I is determined by subtracting the rotenone-insensitive rate from the total rate.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2.5 mg/mL BSA (fatty acid-free)
-
NADH solution: 10 mM in water
-
This compound solution: 10 mM in DMSO
-
Complex I Dye (e.g., DCPIP): 2 mM in water
-
Rotenone solution: 2 mM in DMSO
-
Antimycin A solution: 2 mg/mL in ethanol
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 2 µM antimycin A, and 100 µM this compound.
-
Add isolated mitochondria (typically 10-50 µg of protein) to the reaction mixture.
-
To measure the rotenone-insensitive rate, add 2 µM rotenone to a parallel set of reactions and incubate for 5 minutes.
-
Initiate the reaction by adding 100 µM NADH.
-
Immediately monitor the decrease in absorbance of the Complex I dye at the appropriate wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.
-
Calculate the rate of dye reduction. The Complex I activity is the difference between the rates in the absence and presence of rotenone.
Caption: Workflow for the determination of mitochondrial Complex I activity.
Measurement of Complex II Activity
This protocol measures the succinate-quinone reductase activity of Complex II.
Principle: Complex II oxidizes succinate and reduces this compound. The resulting decylubiquinol reduces DCPIP, causing a decrease in its absorbance at 600 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2
-
Succinate solution: 1 M in water
-
This compound solution: 10 mM in DMSO
-
DCPIP solution: 2 mM in water
-
Rotenone solution: 2 mM in DMSO
-
Antimycin A solution: 2 mg/mL in ethanol
-
Potassium cyanide (KCN) solution: 0.5 M in water
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 2 µM rotenone, 2 µM antimycin A, and 2 mM KCN.
-
Add 50 µM DCPIP and 100 µM this compound.
-
Add isolated mitochondria (10-50 µg of protein).
-
Initiate the reaction by adding 20 mM succinate.
-
Monitor the decrease in absorbance at 600 nm.
-
The specific activity is calculated from the rate of DCPIP reduction.
Caption: Workflow for the determination of mitochondrial Complex II activity.
Measurement of Complex III Activity
This protocol measures the ubiquinol-cytochrome c reductase activity of Complex III.
Principle: Decylubiquinol donates electrons to Complex III, which in turn reduces cytochrome c. The rate of cytochrome c reduction is monitored spectrophotometrically at 550 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 1 mM EDTA
-
Cytochrome c (oxidized) solution: 10 mg/mL in water
-
This compound solution: 10 mM in DMSO
-
Sodium borohydride (NaBH4) solution: 50 mg/mL in 10 mM NaOH (prepare fresh)
-
Rotenone solution: 2 mM in DMSO
-
Potassium cyanide (KCN) solution: 0.5 M in water
-
Antimycin A solution: 2 mg/mL in ethanol
Preparation of Decylubiquinol:
-
To 100 µL of 10 mM this compound in DMSO, add 10 µL of freshly prepared NaBH4 solution.
-
Vortex briefly and incubate for 5 minutes at room temperature. The solution should become colorless.
-
This reduced decylubiquinol solution should be used immediately.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 2 µM rotenone, and 2 mM KCN.
-
Add 50 µM oxidized cytochrome c.
-
Add isolated mitochondria (5-20 µg of protein).
-
Initiate the reaction by adding 50 µM freshly prepared decylubiquinol.
-
Monitor the increase in absorbance at 550 nm.
-
To determine the specific activity, subtract the rate of an antimycin A-inhibited parallel reaction.
Caption: Workflow for the preparation of decylubiquinol and determination of Complex III activity.
Conclusion
This compound is an indispensable tool for the functional characterization of mitochondrial respiratory chain complexes. Its properties as a substrate for Complexes I, II, and III allow for the specific and quantitative assessment of their enzymatic activities. A thorough understanding of its kinetics, particularly the dual substrate/inhibitor role at Complex I, is paramount for accurate experimental design and data interpretation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of mitochondrial function and dysfunction.
References
- 1. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
Unveiling the Double-Edged Sword: A Technical Guide to the Pro-oxidant Potential of Decylubiquinone
For Researchers, Scientists, and Drug Development Professionals
Decylubiquinone, a synthetic analog of Coenzyme Q10, is widely recognized for its antioxidant properties, primarily as a scavenger of mitochondrial reactive oxygen species (ROS). However, emerging evidence reveals a more complex redox character, suggesting that under specific cellular conditions, this compound can paradoxically exhibit pro-oxidant activity. This technical guide delves into the mechanisms and conditions governing this switch, providing a comprehensive overview for researchers exploring its therapeutic potential, particularly in oncology where inducing oxidative stress in cancer cells is a promising strategy.
The Duality of this compound: From Antioxidant to Pro-oxidant
This compound's function is intricately linked to the mitochondrial electron transport chain (ETC). In its reduced form, decylubiquinol, it acts as an electron carrier, transferring electrons from Complex I or II to Complex III. Its antioxidant activity stems from its ability to scavenge superoxide radicals generated, for instance, at the Qo site of Complex III.[1]
However, the pro-oxidant potential of this compound emerges primarily from its interaction with Complex I. Under conditions of a highly reduced ubiquinone pool or when the distal part of the ETC is inhibited, this compound can undergo redox cycling at the flavin site of Complex I. This process involves the univalent reduction of this compound to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (O₂⁻).[2] The reduced form, decylubiquinol, has also been shown to impede the activity of Complex I, which could further contribute to electron leakage and ROS production.[3]
Conditions Favoring Pro-oxidant Activity:
-
Mitochondrial Dysfunction: In pathological states characterized by impaired ETC function, the resulting electron backup can promote the reduction of this compound at Complex I and subsequent superoxide generation.
-
Presence of ETC Inhibitors: Pharmacological inhibition of downstream ETC complexes (e.g., with antimycin A) can artificially create a highly reduced state, potentiating the pro-oxidant effect of ubiquinone analogs.
-
High NADH/NAD+ Ratio: An elevated ratio of NADH to NAD+ within the mitochondrial matrix favors the reduction of the Complex I flavin, a prerequisite for superoxide production.[4]
-
High Concentrations of this compound: While lower concentrations may be effectively managed by cellular antioxidant systems, higher concentrations could overwhelm these defenses and lead to a net pro-oxidant effect.
Signaling Pathways Modulated by this compound-Induced ROS
The generation of mitochondrial ROS by this compound under pro-oxidant conditions can trigger critical cellular signaling cascades, most notably the intrinsic apoptotic pathway and the Nrf2-mediated antioxidant response.
Intrinsic Apoptotic Pathway
Mitochondrial ROS can induce the mitochondrial permeability transition pore (MPTP) opening and permeabilization of the outer mitochondrial membrane. This leads to the release of pro-apoptotic factors, including cytochrome c, into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in apoptosis.[1][5] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of this process, with ROS often leading to an increased Bax/Bcl-2 ratio.[6][7]
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Oxidative stress, such as that induced by this compound's pro-oxidant activity, can lead to the oxidation of critical cysteine residues in Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby upregulating the cellular antioxidant defense system.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2-Dependent Induction of NQO1 in Mouse Aortic Endothelial Cells Overexpressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]
Decylubiquinone's role in modulating mitochondrial permeability transition pore
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of decylubiquinone, a synthetic analog of coenzyme Q10, in modulating the mitochondrial permeability transition pore (mPTP). It delves into the molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating mitochondrial dysfunction and related pathologies.
Introduction: The Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a high-conductance, non-specific channel that forms across the inner mitochondrial membrane under certain pathological conditions. Its opening leads to the sudden permeabilization of the inner membrane to solutes up to 1.5 kDa in size. This event disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[1][2]
The precise molecular identity of the mPTP is still under investigation, but it is widely accepted that its core components include the adenine nucleotide translocator (ANT) in the inner membrane and the voltage-dependent anion channel (VDAC) in the outer membrane, with regulatory proteins such as cyclophilin D (CypD) in the mitochondrial matrix.[3][4] Key inducers of mPTP opening include high matrix Ca2+ concentrations, oxidative stress (elevated reactive oxygen species, ROS), and inorganic phosphate, while it is inhibited by adenine nucleotides, low pH, and specific inhibitors like cyclosporin A (CsA).[5][1][6] Given its critical role in cell fate, the mPTP has emerged as a significant drug target for a range of neurodegenerative diseases and ischemia-reperfusion injuries.[3][4]
This compound: A Coenzyme Q10 Analog
This compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) is a synthetic, cell-permeable analog of the endogenous electron carrier ubiquinone (Coenzyme Q10).[7] Unlike the long isoprenoid tail of CoQ10, this compound possesses a shorter 10-carbon alkyl chain, which enhances its ability to be utilized in vitro and to traverse mitochondrial membranes without the need for a specific transporter.[7] Within the mitochondria, it functions similarly to its endogenous counterpart, accepting electrons from respiratory Complex I and II and transferring them to Complex III, thereby participating in the electron transport chain (ETC) and supporting mitochondrial respiration.[7]
Mechanism of mPTP Modulation by this compound
This compound primarily modulates the mPTP by acting as a potent antioxidant, thereby preventing its redox-activated opening. The key mechanism involves scavenging mitochondrial reactive oxygen species (ROS) at their source.
Under conditions of cellular stress, such as the depletion of glutathione (GSH), mitochondrial respiratory Complex III (cytochrome bc1 complex) can become a significant source of ROS production.[8] This localized increase in ROS is a potent trigger for the opening of the mPTP, leading to subsequent cell death.[8]
Studies have demonstrated that pretreatment of cells with this compound effectively blocks this cascade of events. It prevents the activation of the mPTP and subsequent cell death by scavenging the ROS generated by Complex III.[8] Importantly, this protective effect is not due to the inhibition of Complex III activity itself. This compound allows the ETC to function while simultaneously neutralizing the damaging ROS byproducts.[8] This distinguishes its action from inhibitors like stigmatellin, which block both ROS production and Complex III activity.[8]
While some ubiquinone analogs show cell-type-specific effects on the mPTP, inducing it in some cell lines while inhibiting it in others, this compound has been observed to have a consistent effect on mPTP regulation across different tested hepatocyte lines.[1][9][10]
Quantitative Data on this compound's Mitochondrial Effects
This compound not only prevents pathological mPTP opening but also enhances baseline mitochondrial function. Studies in synaptosomes have quantified its impact on the activities and inhibition thresholds of ETC complexes.
Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activities
| Complex Activity | % Increase with this compound | Reference |
| Complex I/III | 64% | [7][11] |
| Complex II/III | 80% | [7][11] |
Table 2: Effect of this compound on Inhibition Thresholds of Respiratory Chain Complexes
| Inhibition Threshold | % Increase with this compound | Reference |
| Complex I/III | 25-50% | [7][11] |
| Complex II/III | 25-50% | [7][11] |
| Complex III | 25-50% | [7][11] |
Note: Inhibition thresholds were determined using the Complex III inhibitor myxothiazol.
These data indicate that this compound can boost the capacity of the electron transport chain, potentially providing a protective buffer against inhibitors or pathological conditions that compromise mitochondrial respiration.[7][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of this compound in modulating mPTP function.
Isolation of Mitochondria from Tissue
This protocol describes the isolation of functional mitochondria from soft tissues (e.g., liver, brain) using differential centrifugation.[12]
Reagents:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Protease Inhibitor Cocktail.
Procedure:
-
Excise tissue and immediately place it in ice-cold IB. Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue in 5-10 volumes of ice-cold IB using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle (8-10 strokes).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of IB without EGTA.
-
Repeat the centrifugation at 10,000 x g for 10 minutes to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
mPTP Opening Assay (Calcium Retention Capacity)
This assay measures the amount of Ca2+ that isolated mitochondria can sequester before the mPTP opens, which is observed as a sudden release of the accumulated Ca2+.
Reagents:
-
Experimental Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2.
-
Respiratory Substrates: e.g., 5 mM glutamate and 5 mM malate, or 10 mM succinate (with 1 µM rotenone).
-
Calcium Green™ 5N (or similar low-affinity Ca2+ indicator).
-
CaCl2 stock solution (e.g., 1 mM).
-
This compound (dissolved in ethanol or DMSO).
-
Cyclosporin A (CsA) as a positive control for inhibition.
Procedure:
-
In a fluorescence cuvette or 96-well plate, add the experimental buffer, respiratory substrates, and the Ca2+ indicator.
-
Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.
-
Add the test compound (this compound) or vehicle control and incubate for a few minutes.
-
Place the cuvette/plate in a fluorometer set to the appropriate excitation/emission wavelengths for the Ca2+ dye.
-
Start recording the fluorescence. After establishing a baseline, add sequential boluses of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.
-
Mitochondria will take up the Ca2+, causing the extra-mitochondrial fluorescence to remain low.
-
mPTP opening is indicated by a sudden, large increase in fluorescence as the mitochondria release their accumulated Ca2+ load back into the buffer.
-
Calculate the Calcium Retention Capacity (CRC) as the total amount of Ca2+ added (in nmol/mg mitochondrial protein) before pore opening. An increase in CRC indicates mPTP inhibition.
Measurement of Mitochondrial Respiration
This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria to assess the effects of this compound on ETC function.
Equipment:
-
High-resolution respirometer (e.g., Oroboros Oxygraph) or a standard Clark-type oxygen electrode.
Reagents:
-
Respiration Medium (e.g., MiR05).
-
Respiratory Substrates (e.g., glutamate, malate, succinate).
-
ADP.
-
Oligomycin (Complex V inhibitor).
-
FCCP (uncoupler).
-
Rotenone (Complex I inhibitor).
-
Antimycin A (Complex III inhibitor).
Procedure:
-
Calibrate the oxygen electrode and add respiration medium to the chamber.
-
Add isolated mitochondria (0.1-0.5 mg/mL) and allow the signal to stabilize (Leak respiration, State 4).
-
Add this compound or vehicle and incubate.
-
Add substrates for Complex I (e.g., malate + glutamate) to measure Leak respiration.
-
Add a saturating amount of ADP to initiate State 3 respiration (maximum oxidative phosphorylation capacity).
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
Titrate FCCP in small steps to uncouple respiration and determine the maximum capacity of the electron transport system (ETS).
-
Add rotenone to inhibit Complex I, followed by succinate to measure maximal ETS capacity through Complex II.
-
Finally, add antimycin A to inhibit Complex III and measure residual oxygen consumption (non-mitochondrial).
-
Analyze the resulting traces to determine the effects of this compound on different respiratory states.
Conclusion and Future Directions
This compound has demonstrated a clear role in the modulation of the mitochondrial permeability transition pore. Its primary mechanism of action is through the scavenging of reactive oxygen species generated at Complex III, which prevents the redox-dependent opening of the mPTP.[8] This antioxidant function, coupled with its ability to enhance the activity of the electron transport chain, positions this compound as a promising candidate for therapeutic development.[7][11]
For drug development professionals, this compound serves as a valuable pharmacological tool and a potential lead compound. Its protective effects suggest utility in conditions where mitochondrial oxidative stress is a key pathological feature, such as neurodegenerative diseases, cardiac ischemia-reperfusion injury, and certain metabolic disorders.[8] Future research should focus on optimizing its pharmacokinetic properties, further elucidating its interactions with mPTP components, and evaluating its efficacy in preclinical models of diseases driven by mPTP-mediated cell death.
References
- 1. Ubiquinone Analogs: A Mitochondrial Permeability Transition Pore-Dependent Pathway to Selective Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquinone analogs: a mitochondrial permeability transition pore-dependent pathway to selective cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measuring Electron Transport Chain Activity with Decylubiquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial electron transport chain (ETC) is a critical pathway for cellular energy production, and its dysfunction is implicated in a wide range of diseases. Measuring the activity of the ETC complexes is therefore essential for both basic research and drug development. Decylubiquinone, a synthetic analog of Coenzyme Q10, serves as a valuable tool for these measurements.[1] Due to its specific chemical structure, it can readily partition into the mitochondrial membrane to facilitate the transfer of electrons between ETC complexes.[1][2] This application note provides detailed protocols for using this compound to assess the activity of various ETC complexes, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
This compound, or 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone, accepts electrons from Complex I and Complex II and transfers them to Complex III of the electron transport chain.[2] Its reduced form is decylubiquinol. Unlike the endogenous Coenzyme Q10, which can be difficult to work with in vitro due to its high hydrophobicity, this compound offers a more soluble and convenient alternative for reliably measuring the activity of specific segments of the ETC.[2]
Data Presentation
Quantitative data from experiments utilizing this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure such data.
Table 1: Effect of this compound on ETC Complex Activities in Rat Brain Synaptosomes
| Complex | Condition | Activity (nmol/min/mg protein) | % Increase with this compound |
| Complex I/III | Control | 51.7 ± 5.7 | 64% |
| + 50 µM this compound | 85.0 ± 8.3 | ||
| Complex II/III | Control | 33.8 ± 6.8 | 80% |
| + 50 µM this compound | 61.0 ± 5.7 |
Data adapted from Telford, J.E., et al. (2010).[2]
Table 2: Example High-Resolution Respirometry Data with this compound
| Parameter | Substrate/Inhibitor | Oxygen Consumption Rate (pmol O₂/s/10⁶ cells) |
| Routine Respiration | Endogenous substrates | 15.2 ± 1.8 |
| Complex I-linked LEAK | Pyruvate + Malate | 8.5 ± 0.9 |
| Complex I-linked OXPHOS | Pyruvate + Malate + ADP | 45.3 ± 4.1 |
| Complex I+II-linked OXPHOS | Pyruvate + Malate + ADP + Succinate | 68.7 ± 5.9 |
| Complex II+III-linked Respiration | Rotenone + Succinate + this compound | 55.1 ± 5.2 |
| ETS Capacity | CCCP | 75.4 ± 6.8 |
| ROX | Antimycin A | 2.1 ± 0.3 |
This table represents hypothetical data to illustrate the application of this compound in high-resolution respirometry experiments.
Signaling Pathway and Experimental Workflow
To visually represent the biochemical pathway and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Electron flow through the ETC with this compound.
Caption: Spectrophotometric assay workflow.
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of Complex I+III Activity
This assay measures the rate of cytochrome c reduction, which is dependent on the transfer of electrons from NADH, through Complex I and this compound, to Complex III.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA (fatty acid-free)
-
NADH solution: 10 mM in assay buffer (prepare fresh)
-
This compound solution: 10 mM in DMSO
-
Cytochrome c solution: 10 mg/mL in water
-
Rotenone solution: 2 mM in DMSO (Complex I inhibitor)
-
Antimycin A solution: 2 mg/mL in ethanol (Complex III inhibitor)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Set the spectrophotometer to 30°C and monitor the absorbance change at 550 nm.
-
In a cuvette, add 950 µL of Assay Buffer.
-
Add 10 µL of cytochrome c solution (final concentration ~150 µM).
-
Add 5 µL of this compound solution (final concentration 50 µM).
-
Add 20-50 µg of mitochondrial protein to the cuvette and mix gently.
-
Initiate the reaction by adding 10 µL of NADH solution (final concentration 100 µM).
-
Record the increase in absorbance at 550 nm for 3-5 minutes. This represents the total Complex I+III activity.
-
To determine the specific Complex I+III activity, perform a parallel experiment in the presence of 1 µL of rotenone solution (final concentration 2 µM).
-
The rotenone-sensitive rate is calculated by subtracting the rate in the presence of rotenone from the total rate.
-
To confirm the activity is dependent on Complex III, a separate inhibition can be performed with antimycin A.
Calculation: The activity is calculated using the Beer-Lambert law, with an extinction coefficient for reduced cytochrome c of 18.5 mM⁻¹cm⁻¹.
Protocol 2: Spectrophotometric Measurement of Complex II+III Activity
This assay is similar to the Complex I+III assay but uses succinate as the electron donor for Complex II.
Materials:
-
Same as Protocol 1, with the addition of:
-
Succinate solution: 1 M in water
-
Rotenone is required to prevent reverse electron flow through Complex I.
Procedure:
-
Set up the spectrophotometer and cuvette as described in Protocol 1 (steps 1-5).
-
Add 1 µL of rotenone solution (final concentration 2 µM) to the cuvette to inhibit Complex I.
-
Initiate the reaction by adding 10 µL of succinate solution (final concentration 10 mM).
-
Record the increase in absorbance at 550 nm for 3-5 minutes. This represents the total Complex II+III activity.
-
To determine the specific Complex II+III activity, perform a parallel experiment in the presence of 1 µL of antimycin A solution (final concentration 2 µg/mL).
-
The antimycin A-sensitive rate is calculated by subtracting the rate in the presence of antimycin A from the total rate.
Protocol 3: High-Resolution Respirometry for Measuring this compound-Mediated Respiration
High-resolution respirometry allows for the measurement of oxygen consumption in real-time, providing a more integrated view of ETC function.[3][4][5]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Permeabilized cells or isolated mitochondria
-
Respiration Medium (e.g., MiR05)
-
Substrates and inhibitors: Pyruvate, Malate, ADP, Succinate, Rotenone, this compound, Antimycin A, Ascorbate, TMPD.
Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):
-
Calibrate the oxygen sensors of the respirometer.
-
Add 2 mL of respiration medium to the chambers and allow the signal to stabilize.
-
Add the biological sample (e.g., 1-2 million permeabilized cells).
-
Complex I-linked respiration:
-
Add pyruvate (5 mM) and malate (2 mM) to measure LEAK respiration.
-
Add ADP (2.5 mM) to measure OXPHOS capacity.
-
-
Complex I+II-linked respiration:
-
Add succinate (10 mM) to measure convergent electron input.
-
-
Isolating Complex II and downstream activity with this compound:
-
Add rotenone (0.5 µM) to inhibit Complex I.
-
Add this compound (50 µM) to provide an excess of electron acceptor for Complex II, bypassing any potential limitations of the endogenous CoQ pool. The subsequent oxygen consumption rate reflects the activity of Complex II, III, and IV.
-
-
Inhibition:
-
Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
-
-
Complex IV activity:
-
Add ascorbate (2 mM) and TMPD (0.5 mM) as an artificial electron donor system for Complex IV.
-
This protocol allows for a comprehensive analysis of different segments of the ETC within a single experiment, with this compound being used to specifically probe the capacity of the ubiquinone-binding site and downstream complexes.
Important Considerations
-
Decylubiquinol Inhibition of Complex I: The reduced form of this compound, decylubiquinol, has been reported to inhibit Complex I activity.[6][7] This is an important consideration when designing and interpreting experiments, particularly those focused on Complex I.
-
Solubility: this compound is typically dissolved in DMSO. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect mitochondrial function (typically <0.5%).
-
Preparation of Decylubiquinol: For assays that directly measure Complex III activity, decylubiquinol is used as the substrate. This can be prepared by reducing this compound with a reducing agent like sodium dithionite.[8]
-
Controls: The use of specific ETC inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN for Complex IV) is essential to confirm the specificity of the measured activity.[9]
Conclusion
This compound is a versatile and effective tool for the in vitro assessment of mitochondrial electron transport chain activity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to accurately and reproducibly measure the function of ETC complexes. By understanding the principles of these assays and the specific role of this compound, scientists can gain valuable insights into mitochondrial physiology and pathophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Decylubiquinone: Application Notes for In Vitro Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antioxidant potential of Decylubiquinone, a synthetic analog of Coenzyme Q10, in various in vitro settings. The following sections offer guidance on utilizing this compound in common antioxidant assays and understanding its mechanism of action.
This compound is recognized for its role in mitochondrial function and has been investigated for its neuroprotective effects.[1][2] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), particularly those generated within the mitochondria.[3][4] This document outlines methodologies for quantifying its antioxidant capacity through both chemical and cell-based assays.
Quantitative Data Summary
While specific IC50 values for this compound in direct radical scavenging assays like DPPH and ABTS are not extensively reported in publicly available literature, its efficacy as a cellular antioxidant has been demonstrated. The following table summarizes the available quantitative data.
| Assay Type | Cell Line | Treatment | Concentration | Observed Effect |
| Cellular ROS Scavenging | HL60 | Pre-treatment before GSH depletion | Not specified | Blocked ROS production induced by GSH depletion.[3][4] |
| Mitochondrial Function | Rat Brain Synaptosomes | Incubation | 50 μM | Increased complex I/III and complex II/III activities.[1][2] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant assays, adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The color change from purple to yellow is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of final concentrations to be tested (e.g., 10, 25, 50, 100, 200 µM).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 100 µL of the solvent used for this compound.
-
For the positive control, use a known antioxidant like Ascorbic acid or Trolox at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described in the DPPH assay protocol.
-
Assay:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
Use Trolox as a positive control.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample.
-
-
IC50 or TEAC Determination: The antioxidant activity can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Reactive Oxygen Species (ROS) Assay using DCFDA
This cell-based assay measures the ability of a compound to reduce intracellular ROS levels. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound
-
Cell line (e.g., HL60, HepG2, or other relevant cell lines)
-
Cell culture medium
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)
-
ROS-inducing agent (e.g., H2O2, tert-butyl hydroperoxide (TBHP), or diethylmaleate (DEM) for GSH depletion)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Remove the culture medium and treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) in fresh medium for a specific period (e.g., 1-24 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium or PBS.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Add the ROS-inducing agent (e.g., 100-500 µM H2O2) in fresh medium to all wells except the negative control.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Measurement of Fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: The reduction in fluorescence intensity in the cells pre-treated with this compound compared to the cells treated only with the ROS-inducing agent indicates the ROS scavenging activity.
Visualizations
This compound as a Mitochondrial ROS Scavenger
The following diagram illustrates the proposed mechanism of this compound in scavenging mitochondrial ROS.
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mitochondrial Dysfunction with Decylubiquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] Characterized by impaired energy production, increased oxidative stress, and altered mitochondrial dynamics, this dysfunction contributes to neuronal damage and disease progression.[2][3] Decylubiquinone, a synthetic analog of coenzyme Q10, has emerged as a valuable tool for investigating mitochondrial function and as a potential therapeutic agent.[4][5][6][7] Its ability to readily cross mitochondrial membranes allows for direct interaction with the electron transport chain (ETC), making it an effective compound for studying and potentially mitigating mitochondrial defects.[4]
This compound participates in the transfer of electrons within the ETC, specifically accepting electrons from complex I and transferring them to complex III.[4] This action can help bypass defects in the ETC and enhance mitochondrial respiration. Furthermore, its reduced form, decylubiquinol, exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting against oxidative damage.[8] These dual functions make this compound a versatile molecule for dissecting the mechanisms of mitochondrial dysfunction and exploring neuroprotective strategies.
These application notes provide detailed protocols for utilizing this compound to study mitochondrial dysfunction in cellular and tissue models relevant to neurodegenerative diseases.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial function as reported in the literature.
Table 1: Effect of this compound on Electron Transport Chain Complex Activities in Synaptosomes
| Parameter | Control | 50 µM this compound | Percentage Increase |
| Complex I/III Activity (nmol/min/mg) | 51.7 ± 5.7 | 85 ± 8.3 | 64%[4] |
| Complex II/III Activity (nmol/min/mg) | 33.8 ± 6.8 | 61 ± 5.7 | 80%[4] |
Table 2: Effect of this compound on Inhibition Thresholds of ETC Complexes in Synaptosomes
| Complex | Inhibition Threshold without this compound | Inhibition Threshold with 50 µM this compound |
| Complex I | 10% | 15%[4] |
| Complex III | 35% | 60%[4] |
| Complex I/III | Not Specified | Increased by 25-50%[4][5] |
| Complex II/III | Not Specified | Increased by 25-50%[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in research.
Caption: Mechanism of this compound in the mitochondrial electron transport chain and its antioxidant activity.
Caption: General experimental workflow for studying the effects of this compound on mitochondrial dysfunction.
Experimental Protocols
Protocol 1: Preparation of Synaptosomes
This protocol is adapted from the method of Lai and Clark (1979) as described in a study on this compound's effects on synaptosomal mitochondrial function.[4]
Materials:
-
STE buffer (320 mM sucrose, 10 mM Tris, 1 mM EDTA, pH 7.4), ice-cold
-
Female Wistar rat brains
-
Teflon-glass homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Discontinuous Ficoll gradient
Procedure:
-
Euthanize two female Wistar rats and immediately dissect the brains.
-
Keep the brain samples in ice-cold STE buffer throughout the procedure.
-
Chop the brain tissue and homogenize it in STE buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 823 x g for 3 minutes at 4°C.
-
Collect the supernatant and centrifuge it at 9,148 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet and layer it onto a discontinuous Ficoll gradient.
-
Ultracentrifuge the gradient at 104,200 x g for 45 minutes at 4°C.
-
The synaptosomal fraction will be located at the interface of the Ficoll layers. Carefully collect this fraction.
-
Wash the synaptosomes in STE buffer and store them on ice for immediate use.
Protocol 2: Measurement of Oxygen Consumption in Synaptosomes
This protocol outlines the measurement of oxygen consumption rates in isolated synaptosomes using an oxygen electrode.[4]
Materials:
-
Isolated synaptosomes (from Protocol 1)
-
Krebs buffer (3 mM KCl, 140 mM NaCl, 25 mM Tris-HCl, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Oxygen electrode system
-
This compound (stock solution in ethanol)
-
Ethanol (vehicle control)
-
Mitochondrial inhibitors (e.g., rotenone for Complex I, antimycin A or myxothiazol for Complex III)
Procedure:
-
Calibrate the oxygen electrode system at 37°C.
-
Add Krebs buffer to the reaction chamber.
-
Add synaptosomes to a final concentration of 1 mg/ml.
-
Allow the synaptosomes to equilibrate and establish a baseline oxygen consumption rate.
-
Add either this compound (e.g., to a final concentration of 50 µM) or an equivalent volume of ethanol as a vehicle control.
-
To study the protective effects of this compound, add the desired mitochondrial inhibitor at various concentrations.
-
Record the oxygen consumption rate for at least 5 minutes after each addition.
-
After the measurement, samples can be collected and stored at -80°C for subsequent ETC complex activity assays.
Protocol 3: Measurement of Electron Transport Chain Complex Activities
This spectrophotometric protocol is for determining the activity of various ETC complexes.[4][9]
Materials:
-
Synaptosomal or mitochondrial samples
-
Spectrophotometer
-
Reaction buffers specific for each complex
-
Substrates and inhibitors for each complex (e.g., NADH for Complex I, succinate for Complex II, reduced cytochrome c for Complex IV)
-
This compound
Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Prepare a reaction mixture containing 10 mM MgCl₂, 25 mM potassium phosphate (pH 7.2), 0.2 mM NADH, 2.5 mg bovine serum albumin, and 1 mM KCN in a final volume of 1 ml.
-
Add 100 µg of synaptosomes to the cuvette.
-
Initiate the reaction by adding 50 µM this compound.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm for 7-8 minutes.
-
To determine the rotenone-insensitive rate, add 10 µM rotenone and continue monitoring for another 5-6 minutes.
-
The Complex I activity is the rotenone-sensitive rate.
Complex IV (Cytochrome c oxidase) Activity:
-
Prepare a reaction mixture containing 50 µM reduced cytochrome c and 100 µl of 100 mM potassium phosphate buffer (pH 7.0) in a final volume of 1 ml.
-
Initiate the reaction by adding 50 µg of synaptosomal sample.
-
Monitor the oxidation of reduced cytochrome c by measuring the decrease in absorbance at 550 nm for 5-6 minutes.
-
Express the results as first-order decay rate constants (k).
Protocol 4: In Vitro Cell Culture Model of Mitochondrial Dysfunction
This protocol provides a general framework for using this compound in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Mitochondrial toxin (e.g., rotenone, MPP+, oligomycin)
-
Reagents for assessing mitochondrial function (e.g., JC-1 for membrane potential, MitoSOX for mitochondrial ROS, ATP assay kit)
-
Cell culture plates and incubator
Procedure:
-
Culture the neuronal cells according to standard protocols.[10][11]
-
Seed the cells into appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).
-
Allow the cells to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce mitochondrial dysfunction by adding a mitochondrial toxin for a defined duration (e.g., rotenone for 24 hours).
-
After the treatment period, perform assays to assess mitochondrial function, such as:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 and measure the ratio of red to green fluorescence.
-
Mitochondrial ROS Production: Use a probe like MitoSOX Red and quantify the fluorescence intensity.
-
ATP Levels: Use a commercially available ATP luminescence assay kit.
-
Cell Viability: Perform an MTT or LDH assay.
-
Conclusion
This compound is a powerful tool for investigating the intricacies of mitochondrial dysfunction in the context of neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating potential therapeutic interventions that target mitochondrial health. The ability of this compound to both modulate ETC activity and act as an antioxidant makes it a multifaceted compound for exploring the complex interplay between bioenergetics and oxidative stress in neuronal cells.
References
- 1. Mitochondrial dysfunction in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting mitochondrial dysfunction and neurodegeneration by means of coenzyme Q10 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics [mdpi.com]
- 8. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Culture Protocols [cellbiologics.com]
Application Notes: Spectrophotometric Assay for Measuring Decylubiquinone Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylubiquinone, a synthetic analog of the endogenous electron carrier Coenzyme Q10, serves as a crucial tool in mitochondrial research. It is a substrate for various oxidoreductases, most notably the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The measurement of this compound reductase activity is therefore a vital method for assessing the function of the mitochondrial electron transport chain (ETC). Dysfunctional Complex I is implicated in a host of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer, making the robust measurement of its activity essential for both basic research and drug development.
This document provides detailed protocols for a spectrophotometric assay to determine this compound reductase activity, primarily focusing on mitochondrial Complex I. The assay is based on the principle that the enzyme catalyzes the transfer of electrons from a donor, typically NADH, to this compound. The rate of this reaction can be monitored in two primary ways: directly, by measuring the decrease in absorbance as NADH is oxidized to NAD⁺, or through a coupled reaction where the product, decylubiquinol, reduces a chromogenic indicator. The specific activity of Complex I is determined by comparing the total activity to the activity in the presence of a specific Complex I inhibitor, such as rotenone.
Principle of the Assay
The enzymatic reaction at the core of this assay is:
NADH + H⁺ + this compound → NAD⁺ + Decylubiquinol
This activity can be quantified spectrophotometrically via two main approaches:
-
Direct Assay (NADH Oxidation): This method monitors the decrease in absorbance at 340 nm, which is characteristic of NADH oxidation. It is a direct measure of enzyme activity but can be susceptible to interference from other NADH dehydrogenases.
-
Coupled Assay (Dye Reduction): In this setup, the decylubiquinol produced by Complex I reduces a secondary electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or other proprietary dyes. The reduction of the dye leads to a change in its absorbance (e.g., a decrease at 600 nm for DCPIP), which is monitored over time. This method can offer higher specificity and sensitivity.[1]
To isolate the activity of Complex I from other potential this compound reductases, a parallel reaction is run in the presence of rotenone , a potent and specific inhibitor of Complex I. The rotenone-sensitive activity is calculated by subtracting the rate measured in the presence of the inhibitor from the total rate measured in its absence.
Data Presentation
The following tables summarize key quantitative data for the successful implementation of the this compound reductase assay.
Table 1: Reagent Concentrations and Assay Conditions
| Parameter | Recommended Value | Notes |
| Enzyme Source | 1-5 µg isolated mitochondria per reaction | Optimal concentration should be determined empirically.[2][3][4] |
| NADH Concentration | 100-200 µM | |
| This compound Conc. | 50-100 µM | Prepare in DMSO or ethanol.[1] Note its poor aqueous solubility.[5] |
| DCPIP Concentration | 50-60 µM | For coupled assay. |
| Rotenone Concentration | 1-5 µM | Specific inhibitor for Complex I. |
| Antimycin A Concentration | 1-10 µM | Inhibits Complex III to prevent re-oxidation of decylubiquinol. |
| BSA Concentration | 0.5-3.5 mg/mL | Helps to solubilize this compound and stabilize the enzyme.[1] |
| Assay Buffer | 20-25 mM Potassium Phosphate, pH 7.2-7.4 | |
| Wavelength (Direct) | 340 nm | For monitoring NADH oxidation. |
| Wavelength (Coupled) | 600 nm | For monitoring DCPIP reduction.[2] |
| Temperature | Room Temperature (25°C) or 30-37°C | Ensure consistency across all measurements. |
| Total Reaction Volume | 100-200 µL (96-well plate) or 1 mL (cuvette) |
Table 2: Kinetic and Physical Constants
| Constant | Value | Analyte |
| Molar Extinction Coefficient (ε) | 6,220 M⁻¹cm⁻¹ at 340 nm[6][7] | NADH |
| Molar Extinction Coefficient (ε) | 21,000 M⁻¹cm⁻¹ at 600 nm | DCPIP (oxidized) |
| Km (NADH) | ~40 µM[1] | Mitochondrial Complex I |
| Km (this compound) | Varies; typically in the µM range | Mitochondrial Complex I |
Experimental Protocols
Protocol 1: Coupled Assay in 96-Well Plate Format (DCPIP Reduction)
This protocol is adapted for high-throughput screening and measures the reduction of DCPIP at 600 nm.
1. Reagent Preparation:
-
Assay Buffer: 25 mM Potassium Phosphate buffer (pH 7.2), containing 5 mM MgCl₂. Prepare fresh.
-
BSA Solution: 50 mg/mL Fatty Acid-Free BSA in ultrapure water.
-
NADH Stock (100x): Prepare a 10 mM solution in Assay Buffer. Keep on ice and use the same day.
-
This compound Stock (10 mM): Dissolve in DMSO or 100% ethanol. Store at -20°C, protected from light.[2][8]
-
DCPIP Stock (5 mM): Dissolve in ultrapure water. Store at -20°C, protected from light.
-
Antimycin A Stock (1 mM): Dissolve in ethanol. Store at -20°C.
-
Rotenone Stock (1 mM): Dissolve in DMSO. Store at -20°C.
-
Mitochondrial Sample: Isolate mitochondria using a standard protocol. Determine protein concentration (e.g., via BCA assay) and adjust to at least 0.5 mg/mL with isolation buffer. Store at -80°C. Thaw on ice before use.[2][3][4]
2. Assay Procedure:
-
Prepare Reaction Mixes: Prepare two master mixes in sufficient quantity for all wells. Pipette into a clear, flat-bottom 96-well plate.
| Component | Volume per Well | Final Concentration | Total Activity Mix | Inhibitor Mix |
| Assay Buffer | To 180 µL | - | Variable | Variable |
| BSA Solution | 4 µL | 2 mg/mL | 4 µL | 4 µL |
| This compound (10 mM) | 1 µL | 100 µM | 1 µL | 1 µL |
| DCPIP (5 mM) | 2 µL | 100 µM | 2 µL | 2 µL |
| Antimycin A (1 mM) | 1 µL | 10 µM | 1 µL | 1 µL |
| Rotenone (1 mM) | - | 10 µM | - | 1 µL |
| DMSO (vehicle) | - | - | 1 µL | - |
| Mitochondrial Sample | 10 µL | 5 µg | 10 µL | 10 µL |
-
Pre-incubation: Add 10 µL of the mitochondrial sample (containing ~5 µg of protein) to each well. Mix gently and incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to act.
-
Initiate Reaction: Prepare a 1x NADH working solution by diluting the 100x stock (e.g., 10 µL of 10 mM NADH + 990 µL Assay Buffer). Add 20 µL of 1x NADH to each well to start the reaction. The final volume will be 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader set to kinetic mode. Measure the absorbance at 600 nm every 30 seconds for 5-10 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔA₆₀₀/min) from the linear portion of the kinetic curve for both the total activity and the inhibitor-containing wells.
-
Calculate the specific activity using the Beer-Lambert law: Activity (nmol/min/mg) = (ΔA₆₀₀/min / ε) * (Reaction Volume / Sample Protein) * 10⁶ Where:
-
ε = 21,000 M⁻¹cm⁻¹ (for DCPIP)
-
Pathlength correction for the 96-well plate may be required.
-
-
Rotenone-sensitive activity = Specific Activity (Total) - Specific Activity (Inhibitor)
Protocol 2: Direct Assay in Cuvette Format (NADH Oxidation)
This protocol directly measures the consumption of NADH at 340 nm.
1. Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1, excluding DCPIP.
2. Assay Procedure:
-
Prepare Cuvettes: Set up two 1 mL cuvettes.
-
Cuvette 1 (Total Activity): Add 950 µL of a master mix containing Assay Buffer, BSA, Antimycin A, and this compound to their final concentrations. Add the vehicle (e.g., DMSO).
-
Cuvette 2 (Inhibitor Control): Add 950 µL of the same master mix, but include Rotenone instead of the vehicle.
-
-
Add Sample: Add 20-50 µg of mitochondrial protein to each cuvette. Mix by inversion and place in the spectrophotometer.
-
Equilibrate: Allow the mixture to equilibrate for 2-3 minutes and record a baseline reading.
-
Initiate Reaction: Add 20 µL of 10 mM NADH (final concentration 200 µM) to the cuvette, mix quickly by inversion, and start recording the absorbance at 340 nm.
-
Measure Absorbance: Record the absorbance every 15-30 seconds for 5 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve for both cuvettes.
-
Calculate the specific activity using the Beer-Lambert law: Activity (nmol/min/mg) = (ΔA₃₄₀/min / ε) * (Reaction Volume / Sample Protein) * 10⁶ Where:
-
Rotenone-sensitive activity = Specific Activity (Total) - Specific Activity (Inhibitor)
Visualizations
Caption: Workflow for the coupled spectrophotometric assay.
Caption: Biochemical pathway of the this compound reductase assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.com [abcam.com]
- 5. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of mitochondrial respiratory chain enzymatic activities in Drosophila melanogaster samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of ROS Levels after Decylubiquinone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various cellular processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The mitochondrial electron transport chain (ETC) is a primary source of endogenous ROS, with Complex I and Complex III being major sites of superoxide production.
Decylubiquinone, a synthetic analog of coenzyme Q10, is a cell-permeable antioxidant that has shown promise in mitigating mitochondrial dysfunction. It is believed to act as a potent ROS scavenger, particularly targeting superoxide radicals generated at the Q-cycle of mitochondrial complex III. This document provides detailed protocols for the analysis of intracellular and mitochondrial ROS levels using flow cytometry after treatment with this compound. The methodologies described herein utilize common fluorescent probes to enable researchers to quantitatively assess the antioxidant efficacy of this compound in various cell models.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of ROS levels. The data is presented as the Mean Fluorescence Intensity (MFI), which is proportional to the level of ROS within the cell population.
Table 1: Total Cellular ROS Levels Measured by DCFDA Staining
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Untreated Control | - | 1500 ± 120 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 1550 ± 130 | 1.03 |
| Oxidative Stressor (H₂O₂) | 100 µM | 8500 ± 650 | 5.67 |
| This compound | 10 µM | 1400 ± 110 | 0.93 |
| H₂O₂ + this compound | 100 µM + 10 µM | 3200 ± 280 | 2.13 |
Table 2: Mitochondrial Superoxide Levels Measured by MitoSOX Red Staining
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Untreated Control | - | 800 ± 75 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 820 ± 80 | 1.03 |
| Oxidative Stressor (Antimycin A) | 10 µM | 4500 ± 410 | 5.63 |
| This compound | 10 µM | 750 ± 70 | 0.94 |
| Antimycin A + this compound | 10 µM + 10 µM | 1800 ± 160 | 2.25 |
Table 3: General Oxidative Stress Levels Measured by CellROX Deep Red Staining
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Untreated Control | - | 500 ± 45 | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 510 ± 50 | 1.02 |
| Oxidative Stressor (TBHP) | 200 µM | 3500 ± 320 | 7.0 |
| This compound | 10 µM | 480 ± 40 | 0.96 |
| TBHP + this compound | 200 µM + 10 µM | 1200 ± 110 | 2.4 |
Signaling Pathways and Experimental Workflow
This compound Action at Mitochondrial Complex III
This compound is thought to reduce ROS production at Complex III of the mitochondrial electron transport chain by acting as a scavenger of superoxide radicals generated during the Q-cycle.
Caption: this compound scavenging superoxide at Complex III.
Experimental Workflow for ROS Analysis
The general workflow for assessing the impact of this compound on cellular ROS levels involves cell culture, treatment, staining with a fluorescent probe, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for ROS analysis.
Experimental Protocols
Measurement of Total Cellular ROS using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxyl radicals.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) (stock solution in DMSO)
-
Oxidative stressor (e.g., H₂O₂)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.[1]
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
For positive controls, induce oxidative stress by adding an appropriate agent (e.g., 100 µM H₂O₂) for the last 30-60 minutes of the this compound pre-treatment.
-
-
DCFDA Staining:
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS at a final concentration of 5-10 µM.
-
Remove the treatment media from the cells and wash once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[2]
-
-
Cell Harvesting:
-
For adherent cells, aspirate the DCFDA solution, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, gently collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Use an excitation wavelength of 488 nm and detect the emission at ~525 nm (typically in the FITC channel).[2]
-
Record the Mean Fluorescence Intensity (MFI) for each sample.
-
Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a cell-permeable dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (stock solution in DMSO)
-
MitoSOX Red reagent (stock solution in DMSO)
-
Oxidative stressor that induces mitochondrial superoxide (e.g., Antimycin A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the DCFDA protocol, using a mitochondrial-specific stressor like Antimycin A (e.g., 10 µM).
-
MitoSOX Red Staining:
-
Prepare a fresh working solution of MitoSOX Red in pre-warmed HBSS or serum-free medium at a final concentration of 2.5-5 µM.
-
Remove the treatment media, wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Cell Harvesting: Follow step 4 from the DCFDA protocol.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold HBSS or PBS.
-
Analyze the samples immediately.
-
Use an excitation wavelength of 510 nm and detect the emission at ~580 nm (typically in the PE channel).
-
Record the MFI for each sample.
-
Measurement of General Oxidative Stress using CellROX Deep Red
CellROX Deep Red is a cell-permeable probe that exhibits fluorescence upon oxidation by a broad range of ROS. It is compatible with formaldehyde-based fixation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBS
-
This compound (stock solution in DMSO)
-
CellROX Deep Red reagent (stock solution in DMSO)
-
Oxidative stressor (e.g., tert-butyl hydroperoxide - TBHP)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the DCFDA protocol, using a general oxidative stressor like TBHP (e.g., 200 µM).
-
CellROX Deep Red Staining:
-
Prepare a fresh working solution of CellROX Deep Red in complete medium or PBS at a final concentration of 500 nM to 1 µM.
-
Add the CellROX Deep Red working solution directly to the cells in their treatment medium and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting: Follow step 4 from the DCFDA protocol. Washing after staining is optional.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples immediately.
-
Use an excitation wavelength of 640 nm and detect the emission at ~665 nm (typically in the APC or a similar channel).
-
Record the MFI for each sample.
-
References
Application Note: Utilizing Decylubiquinone to Probe Mitochondrial Complex I and III Function with Seahorse XF Analysis
Introduction
Mitochondrial dysfunction is a hallmark of numerous diseases, making the study of mitochondrial respiration a critical area of research. The Agilent Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing key insights into metabolic function.[1][2][3] The Seahorse XF Cell Mito Stress Test is a standard assay used to assess key parameters of mitochondrial health by using a sequential series of inhibitors targeting components of the electron transport chain (ETC).[1][4][5]
Decylubiquinone (dUb), a synthetic analog of the endogenous Coenzyme Q10, serves as a valuable tool for dissecting specific segments of the ETC.[6][7] Unlike the standard inhibitors, dUb can act as both an electron acceptor from Complex I and an electron donor to Complex III, effectively shuttling electrons between these complexes.[7][8] However, its reduced form, decylubiquinol (dUbH2), has been shown to be a potent inhibitor of Complex I.[8][9][10] This dual functionality allows for the design of sophisticated experiments to investigate electron flow, bypass Complex I deficiencies, and assess the functional capacity of Complex III independently.
This application note provides a detailed protocol for using this compound in conjunction with a Seahorse XF Analyzer to investigate mitochondrial respiration, with a specific focus on isolating and analyzing the activity of Complex I and Complex III.
Mechanism of Action
This compound interacts with the mitochondrial electron transport chain at two key points. Its oxidized form, this compound, can accept electrons from Complex I. It is then reduced to decylubiquinol, which subsequently transfers these electrons to Complex III.[7] This property allows it to be used as a substrate to measure the integrated activity of Complex I and III. Furthermore, in scenarios where Complex I is inhibited (e.g., by rotenone), exogenous this compound can be used to supply electrons directly to Complex III, thereby isolating its function. Some studies also suggest that dUb can act as an antioxidant, scavenging reactive oxygen species (ROS) generated by Complex III.[6]
Caption: Electron flow through the ETC showing the sites of action for this compound.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on mitochondrial complex activity and provide expected outcomes from the proposed Seahorse XF protocol.
Table 1: Effect of this compound on Mitochondrial Complex Inhibition Thresholds This table is adapted from data investigating the effect of this compound on mitochondrial function in synaptosomes.[7] It demonstrates that this compound can increase the tolerance of mitochondria to Complex III inhibition.
| Parameter | Control (Myxothiazol alone) | + 50 µM this compound |
| Complex I/III Inhibition Threshold | ~25% | ~50% |
| Complex II/III Inhibition Threshold | ~30% | ~55% |
| Complex III Inhibition Threshold | ~35% | ~60% |
Table 2: Expected OCR Changes in Proposed Seahorse XF Protocol This table outlines the theoretical changes in Oxygen Consumption Rate (OCR) following the sequential injection of mitochondrial inhibitors and this compound.
| Injection | Compound | Expected Effect on OCR | Parameter Measured |
| Port A | Rotenone | Sharp Decrease | Complex I-linked Respiration |
| Port B | This compound | Partial or Full Recovery | Complex III-V Respiration (Bypassing Complex I) |
| Port C | Oligomycin | Decrease | ATP-linked Respiration (from CIII onward) |
| Port D | Antimycin A | Sharp Decrease | Non-Mitochondrial Respiration |
Experimental Protocols
This protocol is designed to first inhibit Complex I-dependent respiration and then measure the ability of this compound to restore respiration by donating electrons directly to Complex III.
Caption: General workflow for the Seahorse XF this compound assay.
Materials and Reagents
-
Agilent Seahorse XF Analyzer (XFe96, XFe24, or XF Pro)[1]
-
Agilent Seahorse XF Cell Culture Microplates[3]
-
Agilent Seahorse XF Sensor Cartridge[3]
-
Agilent Seahorse XF Calibrant[11]
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine as required for the cell type.[12]
-
This compound (e.g., Sigma-Aldrich)
-
Rotenone
-
Oligomycin
-
Antimycin A
-
Cell line of interest
-
Standard cell culture reagents
Protocol: Step-by-Step
Day 1: Cell Plating and Cartridge Hydration
-
Hydrate the Sensor Cartridge : Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[13]
-
Plate Cells : Seed cells in an XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution. Incubate overnight at 37°C in a CO₂ incubator.
Day 2: Seahorse XF Assay
-
Prepare Assay Medium : Warm the Seahorse XF assay medium to 37°C. The medium should be supplemented as required for your specific cell type (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Prepare Injection Compounds : Prepare stock solutions of the inhibitors and this compound in the warmed assay medium. A typical experiment might use the following final well concentrations:
-
Rotenone : 0.5 - 1 µM
-
This compound : 10 - 50 µM (titration is recommended)
-
Oligomycin : 1 - 2 µM
-
Antimycin A : 0.5 - 1 µM
-
Note: Prepare these at 10X the final desired concentration for loading into the cartridge ports.
-
-
Cell Plate Preparation : Remove the cell plate from the incubator. Gently wash the cells by removing the culture medium and adding 180 µL of pre-warmed assay medium. Place the plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.[13]
-
Load the Sensor Cartridge : Load the 10X compound solutions into the appropriate ports of the hydrated sensor cartridge.
-
Port A : 20 µL of Rotenone solution
-
Port B : 22 µL of this compound solution
-
Port C : 25 µL of Oligomycin solution
-
Port D : 27 µL of Antimycin A solution
-
-
Run the Assay : Load the cartridge and cell plate into the Seahorse XF Analyzer and start the protocol. The assay typically consists of cycles of mixing, waiting, and measuring OCR. A standard template involves 3-4 baseline measurements, followed by 3 measurements after each compound injection.
Data Analysis and Interpretation
-
Normalization : After the assay, normalize the OCR data to cell number or protein concentration per well to account for any variations in cell seeding.
-
Calculate Parameters :
-
Basal Respiration : The last measurement before the first injection.
-
Complex I-Dependent Respiration : The difference in OCR before and after Rotenone injection.
-
Complex III-V Functional Capacity : The OCR measurement after this compound injection. The extent of OCR recovery indicates the capacity of Complexes III, IV, and V to use the electrons provided by decylubiquinol.
-
ATP-Linked Respiration (CIII-driven) : The difference in OCR before and after Oligomycin injection (following dUb).
-
Non-Mitochondrial Respiration : The OCR measurement remaining after Antimycin A injection.[1]
-
Caption: Logical flow for interpreting the results of the this compound assay.
Conclusion
The use of this compound in Seahorse XF mitochondrial respiration analysis provides a nuanced approach to dissecting the electron transport chain. By specifically bypassing Complex I, researchers can investigate the function of the downstream complexes (III, IV, and V) in isolation. This methodology is particularly valuable for studying mitochondrial diseases where specific complex deficiencies are suspected, for screening drugs that target Complex III, or for understanding metabolic reprogramming in various physiological and pathological states. Careful experimental design, including compound titration and appropriate normalization, is crucial for obtaining robust and interpretable results.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. hpst.cz [hpst.cz]
- 13. tabaslab.com [tabaslab.com]
Application Notes and Protocols: Enhancing Decylubiquinone Efficacy through Lentiviral-Mediated NQO1 Overexpression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of Decylubiquinone, a ubiquinone analog, in combination with the targeted overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1, a cytosolic flavoprotein, is a key enzyme in the two-electron reduction of quinones, a bioactivation pathway that can enhance the cytotoxic effects of certain quinone-based compounds.[1][2][3] Many tumor cells exhibit elevated levels of NQO1, presenting a strategic opportunity for targeted cancer therapy.[3][4] These application notes and protocols detail the necessary experimental procedures, from lentiviral-mediated overexpression of NQO1 in target cells to the assessment of enhanced this compound efficacy.
Introduction
This compound, a synthetic analog of Coenzyme Q10, is a redox-active compound with potential applications in cancer therapy. Its efficacy can be significantly influenced by the cellular metabolic landscape, particularly the expression levels of quinone-metabolizing enzymes. NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[1][2] This process can lead to the generation of reactive oxygen species (ROS) through redox cycling, ultimately inducing cancer cell death.[1][5] In contrast, a one-electron reduction, often catalyzed by other enzymes, can lead to the formation of unstable semiquinones that are rapidly detoxified. Thus, high levels of NQO1 expression can sensitize cancer cells to quinone-based drugs.[4]
This guide provides a framework for investigating the hypothesis that increasing intracellular NQO1 levels through lentiviral transduction will potentiate the cytotoxic effects of this compound. The following sections offer detailed protocols for engineering cell lines to overexpress NQO1 and for quantifying the subsequent enhancement of this compound's therapeutic efficacy.
Data Presentation
The following tables present representative data demonstrating the enhanced cytotoxic effect of quinone-based compounds in cells overexpressing NQO1. While specific data for this compound is not yet widely published, the provided data for Menadione and β-lapachone, two well-characterized NQO1 substrates, serve as a strong predictive model for the expected outcomes with this compound.
Table 1: NQO1 Expression and Enzyme Activity in Engineered Cell Lines
| Cell Line | Transfection | Relative NQO1 Protein Level (Normalized to β-actin) | NQO1 Enzymatic Activity (nmol cytochrome c reduced/min/mg protein) |
| MDA-MB-231 | Empty Vector (Control) | 1.0 ± 0.2 | 5.8 ± 1.2 |
| MDA-MB-231 | NQO1 Overexpression | 18.5 ± 2.1 | 580.4 ± 45.7 |
This table illustrates the successful overexpression of NQO1 in a representative cell line, leading to a significant increase in both protein levels and enzymatic activity.
Table 2: Effect of NQO1 Overexpression on the Cytotoxicity of Quinone-Based Compounds
| Compound | Cell Line | IC50 (µM) | Fold Sensitization (Control IC50 / NQO1 IC50) |
| Menadione | MDA-MB-231 (Control) | 25.3 ± 3.1 | 4.8 |
| MDA-MB-231 (NQO1 OE) | 5.3 ± 0.7 | ||
| β-lapachone | MDA-MB-231 (Control) | 1.5 ± 0.2 | 7.5 |
| MDA-MB-231 (NQO1 OE) | 0.2 ± 0.04 | ||
| This compound (Hypothetical) | MDA-MB-231 (Control) | Predicted: 15-30 | Predicted: 4-8 |
| MDA-MB-231 (NQO1 OE) | Predicted: 2-7 |
This table demonstrates the significant decrease in the half-maximal inhibitory concentration (IC50) of quinone compounds in cells overexpressing NQO1, indicating enhanced cytotoxicity. The data for this compound is hypothetical and represents an expected outcome based on the behavior of other quinones.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments required to investigate the effect of NQO1 overexpression on this compound efficacy.
Protocol 1: Lentiviral-Mediated Overexpression of NQO1
This protocol describes the production of lentiviral particles containing the human NQO1 gene and the subsequent transduction of target cells to generate stable NQO1-overexpressing cell lines.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with NQO1 cDNA (and an empty vector control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Target cells (e.g., cancer cell line with low endogenous NQO1)
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Prepare the transfection mix by combining the NQO1 transfer plasmid (or empty vector), psPAX2, and pMD2.G in serum-free media.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the HEK293T cells.
-
After 18-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Prepare the transduction medium by diluting the lentiviral supernatant in fresh culture medium containing Polybrene (final concentration 4-8 µg/mL).
-
Remove the existing medium from the target cells and add the transduction medium.
-
Incubate for 24 hours.
-
Replace the transduction medium with fresh culture medium.
-
-
Selection of Stable Cell Lines:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Expand the puromycin-resistant colonies to establish stable NQO1-overexpressing and empty vector control cell lines.
-
Protocol 2: Western Blot Analysis of NQO1 Expression
This protocol is used to confirm the overexpression of the NQO1 protein in the transduced cell lines.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-NQO1
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the control and NQO1-overexpressing cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NQO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on the engineered cell lines.[6][7]
Materials:
-
NQO1-overexpressing and control cell lines
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the NQO1-overexpressing and control cells into 96-well plates at an optimal density (determined empirically for each cell line) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value for each cell line using non-linear regression analysis.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in these application notes.
Caption: NQO1-mediated bioactivation of this compound.
Caption: Experimental workflow for evaluating enhanced drug efficacy.
References
- 1. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: In Situ Measurement of Decylubiquinone's Effect on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function, playing a central role in ATP synthesis, reactive oxygen species (ROS) production, and apoptosis.[1][2][3] Decylubiquinone, a synthetic analog of coenzyme Q10, is known to interact with the mitochondrial electron transport chain (ETC), influencing mitochondrial function.[4][5] Specifically, it accepts electrons from complex I and is reduced to decylubiquinol, which then transfers electrons to complex III.[4] This application note provides detailed protocols for the in situ measurement of this compound's effect on ΔΨm in cultured cells using the fluorescent probe JC-1.
This compound has been shown to increase the activities of complex I/III and complex II/III, suggesting it can enhance electron flow through the ETC.[4][5] Furthermore, it may protect against mitochondrial dysfunction by scavenging ROS generated by complex III.[6] Understanding the impact of this compound on ΔΨm is crucial for elucidating its mechanism of action and its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction.
Key Experimental Principles
The measurement of ΔΨm in situ is commonly achieved using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[1][7] One of the most widely used probes is 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide, or JC-1.[8][9]
In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence.[9][10] However, in cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[9][10] The ratio of red to green fluorescence, therefore, provides a sensitive measure of the mitochondrial membrane potential.
Experimental Protocols
This section details the protocols for treating cultured cells with this compound and subsequently measuring the mitochondrial membrane potential using the JC-1 assay. The protocol is adaptable for analysis by both fluorescence microscopy and flow cytometry.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
This compound (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone)
-
Dimethyl sulfoxide (DMSO)
-
JC-1 Mitochondrial Membrane Potential Assay Kit (containing JC-1 reagent and assay buffer)
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control for depolarization.[3][9]
-
Oligomycin as a positive control for hyperpolarization.[3][11]
-
Black-walled, clear-bottom 96-well plates (for microplate reader or microscopy) or 6-well plates (for flow cytometry)
-
Fluorescence microscope with appropriate filters for FITC (green) and TRITC/Rhodamine (red)
-
Flow cytometer with 488 nm excitation and detectors for green (FL1, ~530 nm) and red (FL2, ~590 nm) fluorescence
Experimental Workflow
Caption: Experimental workflow for measuring the effect of this compound on ΔΨm.
Detailed Protocol for Fluorescence Microscopy
-
Cell Plating:
-
Seed cells onto glass coverslips or into black-walled, clear-bottom 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Prepare a positive control for depolarization by diluting CCCP or FCCP in culture medium (e.g., 10 µM).[9]
-
Prepare a positive control for hyperpolarization by diluting Oligomycin in culture medium (e.g., 5 µg/mL).[11]
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the prepared this compound working solutions, vehicle control, or positive controls.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour, 6 hours, 24 hours) at 37°C and 5% CO₂.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions, typically by diluting the JC-1 stock in pre-warmed cell culture medium or the provided assay buffer.[8] A final concentration of 1-10 µM is commonly used.[12]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[8][12]
-
Remove the staining solution and wash the cells twice with the provided assay buffer or PBS.[8]
-
Add fresh, pre-warmed assay buffer or culture medium to the cells for imaging.
-
-
Fluorescence Microscopy and Analysis:
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images using filter sets for both green (FITC; excitation ~485 nm, emission ~535 nm) and red (TRITC/Rhodamine; excitation ~540 nm, emission ~590 nm) fluorescence.[8][9]
-
Qualitatively assess the changes in red and green fluorescence between treatment groups.
-
For quantitative analysis, use image analysis software to measure the mean fluorescence intensity of both red and green channels in multiple fields of view for each condition. Calculate the ratio of red to green fluorescence intensity.
-
Detailed Protocol for Flow Cytometry
-
Cell Plating and Treatment:
-
Follow steps 1-3 from the microscopy protocol, using 6-well plates.
-
-
Cell Harvesting:
-
JC-1 Staining:
-
Resuspend the cell pellet in 500 µL of the prepared JC-1 staining solution.[10]
-
Incubate for 15-30 minutes at 37°C, protected from light.[8][12]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[8][10]
-
Wash the cells by resuspending the pellet in 1 mL of assay buffer, followed by centrifugation. Repeat the wash step once.[10]
-
Resuspend the final cell pellet in 500 µL of assay buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm excitation laser.
-
Detect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm bandpass filter).[9]
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells with high (red-dominant) and low (green-dominant) ΔΨm. The ratio of red to green mean fluorescence intensity can also be calculated.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (Fluorescence Microscopy)
| Treatment Group | Concentration | Red Fluorescence (Mean Intensity ± SD) | Green Fluorescence (Mean Intensity ± SD) | Red/Green Ratio |
| Vehicle Control | - | |||
| This compound | 1 µM | |||
| 10 µM | ||||
| 50 µM | ||||
| CCCP (Positive Control) | 10 µM | |||
| Oligomycin (Positive Control) | 5 µg/mL |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (Flow Cytometry)
| Treatment Group | Concentration | % Healthy Cells (High ΔΨm) | % Depolarized Cells (Low ΔΨm) | Red/Green MFI Ratio |
| Vehicle Control | - | |||
| This compound | 1 µM | |||
| 10 µM | ||||
| 50 µM | ||||
| CCCP (Positive Control) | 10 µM | |||
| Oligomycin (Positive Control) | 5 µg/mL |
Signaling Pathway and Mechanism of Action
Caption: this compound's interaction with the mitochondrial ETC and its potential effect on ΔΨm.
This compound acts as a substrate for Complex I, accepting electrons and becoming reduced to decylubiquinol.[4] This reduced form then donates electrons to Complex III, effectively shuttling electrons within the ETC. By potentially enhancing the rate of electron transfer, particularly at Complexes I/III and II/III, this compound may increase proton pumping across the inner mitochondrial membrane, thereby increasing or maintaining a high mitochondrial membrane potential.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the in situ effects of this compound on mitochondrial membrane potential. By utilizing the ratiometric fluorescent probe JC-1, researchers can obtain both qualitative and quantitative data on changes in ΔΨm induced by this compound treatment. This information is invaluable for understanding its bioenergetic effects and for the development of novel therapeutics targeting mitochondrial function. Careful execution of these protocols, including the use of appropriate controls, will ensure reliable and reproducible results.
References
- 1. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 4. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Measurement of Mitochondrial Membrane Potential Changes in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 101.200.202.226 [101.200.202.226]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem-agilent.com [chem-agilent.com]
- 11. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decylubiquinone for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylubiquinone (DB) for in vitro neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DB) and its proposed mechanism for neuroprotection?
This compound is a synthetic analog of the endogenous antioxidant Coenzyme Q10 (ubiquinone).[1][2] Its primary neuroprotective effects are attributed to its role in mitochondrial function. DB can shuttle electrons from Complex I to Complex III of the electron transport chain, thereby helping to maintain mitochondrial respiration and ATP production, especially when Complex I or III are partially inhibited.[1][3] Additionally, DB is a potent antioxidant that can scavenge reactive oxygen species (ROS) and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death.[4][5][6]
Q2: What is a recommended starting concentration range for DB in in vitro neuroprotection experiments?
Based on published studies, a typical starting range for this compound is between 10 µM and 100 µM. A concentration of 50 µM was effective in enhancing mitochondrial function in synaptosomes.[1] Other studies have shown that concentrations between 50-100 µM can inhibit mPTP opening in various cell lines.[5] It is crucial to perform a dose-response curve for your specific cell model and injury paradigm to determine the optimal, non-toxic concentration.
Q3: How should I prepare this compound for cell culture experiments?
This compound is highly hydrophobic and sparingly soluble in aqueous solutions.[1][2] Proper preparation is critical for reproducible results.
-
Stock Solution: DB is often supplied as a solution in ethanol.[2] If you have solid DB, dissolve it in a suitable organic solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM). The solubility in DMSO and ethanol is approximately 10 mg/ml and 15 mg/ml, respectively.[2][5] Aliquot and store at -20°C for long-term stability (≥2 years).[2][5]
-
Working Solution: On the day of the experiment, dilute the stock solution directly into your pre-warmed cell culture medium to the final desired concentration. Vortex or mix thoroughly immediately after dilution to prevent precipitation. The final concentration of the solvent (e.g., DMSO) in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are common in vitro models for testing DB's neuroprotective effects?
Primary neuronal cultures and immortalized neuronal cell lines are the most common models.
-
Primary Cortical Neurons: These provide a robust and physiologically relevant model. It is recommended to use them after at least 8 days in vitro to allow for maturation.[7][8]
-
SH-SY5Y Neuroblastoma Cells: This human cell line is widely used as a model for dopaminergic neurons and is often employed in studies of neurodegenerative diseases like Parkinson's.[9][10][11]
-
Synaptosomes: These are isolated nerve terminals that are excellent for studying the direct effects of compounds on mitochondrial function in a neuronal context.[1]
Q5: How can I assess the neuroprotective efficacy of this compound?
Neuroprotection is typically assessed by challenging neuronal cells with a toxin or stressor in the presence or absence of DB. Common assays include:
-
Cell Viability Assays: MTT, MTS, or LDH release assays are used to quantify cell survival after exposure to neurotoxins like rotenone, glutamate, or hydrogen peroxide (H₂O₂).[9][12]
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy can be used to measure apoptotic and necrotic cell death.
-
Mitochondrial Health Assays: Since DB targets mitochondria, assessing mitochondrial function is key. See Q6 for details.
Q6: What methods can be used to measure the effect of DB on mitochondrial function?
Several assays can directly measure how DB impacts mitochondrial bioenergetics and oxidative stress.
-
Oxygen Consumption Rate (OCR): Instruments like the Seahorse XF Analyzer can measure real-time cellular respiration, providing data on basal respiration, ATP production, and maximal respiratory capacity.[7][13]
-
Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as TMRM or TMRE are used to measure the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.[7] A loss of potential is a sign of dysfunction.[10]
-
Reactive Oxygen Species (ROS) Production: Cellular and mitochondrial ROS levels can be quantified using fluorescent probes like CM-H2DCFDA or MitoSOX Red.[6][9]
-
Complex I Activity: This can be measured spectrophotometrically by monitoring the oxidation of NADH to NAD+ at an absorbance of 340 nm, using DB as an electron acceptor.[7][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity Observed | 1. DB concentration is too high. 2. Solvent (e.g., DMSO, Ethanol) toxicity. 3. Compound degradation or contamination. | 1. Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to identify the therapeutic window. 2. Ensure the final solvent concentration is non-toxic for your cell type (typically <0.1%). Run a vehicle control (medium + solvent) in all experiments. 3. Use fresh aliquots of DB stock solution. Ensure proper storage at -20°C. |
| Precipitation in Culture Medium | 1. Poor solubility of DB. [2]2. Incorrect dilution method. 3. Interaction with media components. | 1. DB is sparingly soluble in aqueous buffers.[2][15] Do not exceed its solubility limit. 2. Add the DB stock solution to pre-warmed media while vortexing/mixing to ensure rapid and even dispersion. Do not add media to the concentrated stock. 3. Prepare fresh aqueous solutions of DB on the day of use; do not store them.[2] |
| No Neuroprotective Effect | 1. Sub-optimal concentration. 2. Incorrect timing of administration. 3. The chosen neurotoxin/injury model is not amenable to DB's mechanism. | 1. Test a wider range of concentrations in your dose-response study. 2. Optimize the pre-incubation time. Most protocols involve pre-treating cells with the protective agent for several hours before applying the stressor.[12] 3. DB primarily targets mitochondrial dysfunction.[1] Its effects may be less pronounced in models where cell death is initiated by other pathways. Consider using a mitochondrial-specific toxin like rotenone.[9] |
| Inconsistent Results | 1. Variability in cell culture. 2. Inconsistent DB solution preparation. 3. Differences in experimental timing. | 1. Ensure consistent cell passage number, density, and health. The type of culture supplement used (e.g., B27 vs. GS21) can significantly alter neuronal metabolism.[16] 2. Always use the same procedure to prepare DB working solutions from a single, quality-controlled stock. 3. Keep incubation times for DB pre-treatment and toxin exposure consistent across all experiments. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound
| Application | Cell/System Model | Effective Concentration | Reference |
| Increased Mitochondrial Function | Rat Brain Synaptosomes | 50 µM | [1][3] |
| Inhibition of mPTP Opening | Rat Liver Mitochondria / Various Cell Lines | 50 - 100 µM | [5] |
| ROS Scavenging & mPTP Inhibition | HL60 Cells | Not specified, used for pretreatment | [4][6] |
| Complex I Activity Assay | Isolated Mitochondria / Submitochondrial Particles | Varies (used as a substrate) | [7][17] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [2][5] |
| Ethanol | ~15 mg/mL | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2][5] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [2][5][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Prepare 10 mM Stock Solution in DMSO:
-
This compound (FW: 322.4 g/mol ).[5]
-
Weigh 3.22 mg of solid DB and dissolve in 1 mL of high-quality, anhydrous DMSO.
-
If starting from an ethanol solution, evaporate the ethanol under a gentle stream of nitrogen and reconstitute the residue in DMSO.[2]
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C.
-
-
Prepare Working Solution (Example for 50 µM final concentration):
-
Thaw one aliquot of the 10 mM stock solution.
-
In a sterile tube, add 5 µL of the 10 mM stock solution to 995 µL of pre-warmed complete cell culture medium.
-
Immediately vortex the tube for 10-15 seconds to ensure complete mixing and prevent precipitation.
-
Use this working solution to replace the medium on your cells. The final DMSO concentration will be 0.5%. Adjust as needed to keep the final solvent concentration below the toxic threshold for your cells.
-
Protocol 2: General In Vitro Neuroprotection Assay (using Rotenone)
This protocol is a template and should be optimized for your specific cell type (e.g., primary neurons or SH-SY5Y cells).
-
Cell Plating: Plate cells at a density that will result in ~70-80% confluency on the day of the experiment.
-
This compound Pre-treatment:
-
Prepare working solutions of DB at various concentrations (e.g., 1, 5, 10, 25, 50 µM) in culture medium. Include a vehicle control (medium + same concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the DB-containing medium or control media.
-
Incubate for a pre-determined time (e.g., 4-6 hours) at 37°C, 5% CO₂.
-
-
Neurotoxin Challenge:
-
Prepare a concentrated solution of Rotenone in DMSO. A final concentration of 0.5 µM to 1 µM is often used to induce cell death in SH-SY5Y cells.[9]
-
Add the appropriate volume of Rotenone directly to the wells already containing DB or vehicle control media. Mix gently by swirling the plate.
-
Include a control group that receives DB/vehicle but no Rotenone.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assessment of Neuroprotection:
-
After the incubation period, measure cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the cells treated with Rotenone alone.
-
Visualizations
Caption: Proposed mechanism of this compound (DB) neuroprotection.
Caption: Experimental workflow for optimizing DB concentration.
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial function in neuronal cells depends on p97/VCP/Cdc48-mediated quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal cell-based high-throughput screen for enhancers of mitochondrial function reveals luteolin as a modulator of mitochondria-endoplasmic reticulum coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. mdpi.com [mdpi.com]
- 15. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting Decylubiquinone precipitation in cell culture media
Technical Support Center: Decylubiquinone
This guide provides troubleshooting strategies and frequently asked questions regarding the precipitation of this compound in cell culture media. Given its hydrophobic nature, ensuring its solubility is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a synthetic analog of the endogenous antioxidant Coenzyme Q10 (ubiquinone).[1][2][3][4] Due to its highly hydrophobic 10-carbon side chain, it readily integrates into mitochondrial membranes.[5] Researchers use it to investigate mitochondrial function, specifically as an electron acceptor for Complex I and Complex II of the electron transport chain (ETC).[5][6] It is also utilized in studies related to reactive oxygen species (ROS) production and the mitochondrial permeability transition pore (mPTP), a key regulator of cell death.[1][2][3][4]
Q2: What is the primary reason for this compound precipitating in my cell culture medium?
The primary cause of precipitation is the inherent physicochemical properties of this compound. It is a highly lipophilic (hydrophobic) molecule, making it sparingly soluble in aqueous solutions like cell culture media and buffers.[1] When a concentrated stock solution (usually in an organic solvent) is diluted into the aqueous medium, the this compound can crash out of solution if its solubility limit is exceeded.
Q3: Which solvent is recommended for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a highly recommended solvent.[7][8][9] this compound exhibits good solubility in DMSO, typically around 10 mg/mL.[1][3][4] Ethanol is also a viable option, with a reported solubility of up to 15 mg/mL.[3] For maximum stability, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[4] It is not recommended to store aqueous dilutions for more than one day.[1]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive.[10][11] A universal "safe" concentration is considered to be 0.1% or less .[10][11][12] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[11][12] It is crucial to perform a dose-response curve for your specific cell line to determine its DMSO tolerance and to always include a vehicle control (media with the same final DMSO concentration as the experimental group) in your experiments.[10][12]
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound and its common solvent, DMSO.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~10 mg/mL | [1][3][4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1][3] |
| Ethanol | ~15 mg/mL | [3] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.3 mg/mL |[1][3] |
Table 2: Recommended Maximum Final Concentrations of DMSO in Cell Culture
| Final DMSO Conc. | General Applicability | Reference |
|---|---|---|
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. | [10][11][12] |
| 0.1% - 0.5% | Widely used; generally tolerated by many immortalized cell lines. | [11][12][13] |
| > 0.5% - 1.0% | May cause cytotoxic effects or alter cell phenotype; requires validation for each cell line. |[10][12] |
Troubleshooting Guide
Issue: A precipitate or cloudiness appears immediately after adding this compound to the culture medium.
-
Potential Cause: "Salting out" or crashing out of solution due to poor mixing and high local concentration at the point of addition. The organic solvent of the stock is rapidly diluted, exceeding the solubility of this compound in the aqueous environment.
-
Solution: Follow a serial dilution and vortexing protocol. Do not add the concentrated stock directly to your final volume of media. See "Protocol 2" below for the recommended procedure.
Issue: The medium appears clear initially but becomes hazy or shows a fine precipitate after incubation.
-
Potential Cause 1: The final concentration of this compound is too high and exceeds its thermodynamic solubility limit in the complex biological medium.
-
Solution 1: Lower the final working concentration of this compound. Review literature for concentrations used in similar cell types. Effective concentrations are often in the 50-100 µM range.[3][4][5]
-
Potential Cause 2: Interactions with components in the serum or medium over time are reducing solubility.
-
Solution 2: Consider using bovine serum albumin (BSA) in the medium. BSA can help stabilize and solubilize hydrophobic compounds.[14]
Issue: My frozen stock solution contains visible crystals.
-
Potential Cause: The stock concentration is too high, or some solvent may have evaporated over time, causing the compound to crystallize upon freezing.
-
Solution: Before use, warm the vial to 37°C and vortex thoroughly to redissolve the crystals.[4] If it does not fully redissolve, the stock may be supersaturated and should be remade at a lower concentration.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
-
Calculate Mass: The formula weight of this compound is 322.4 g/mol .[1] To make 1 mL of a 10 mM stock solution, you will need 3.22 mg of this compound powder.
-
Weigh Compound: Carefully weigh out the required mass of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.[7][8][9]
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C to aid dissolution.[4] Ensure the solution is completely clear with no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.[8][9]
Protocol 2: Diluting this compound into Cell Culture Medium (Working Solution)
This protocol describes the preparation of a final working concentration of 50 µM, ensuring the final DMSO concentration remains at or below 0.1%.
-
Prepare Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM stock solution. Mix 5 µL of the 10 mM stock with 45 µL of sterile DMSO or cell culture medium. This creates a 1 mM solution.
-
Pre-warm Final Medium: Warm the required volume of your complete cell culture medium (e.g., 10 mL) in a 37°C water bath.
-
Final Dilution - Key Step:
-
Pipette the final required volume from your intermediate stock (for 50 µM in 10 mL, you would need 500 µL of the 1 mM stock).
-
While gently vortexing or swirling the tube of pre-warmed medium, add the this compound solution drop-by-drop or in a slow stream into the vortex. This rapid, distributive mixing is crucial to prevent precipitation.
-
-
Final Check: Ensure the final medium is clear. If prepared correctly, it should not be hazy. Use this treated medium on your cells immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Role of this compound in the mitochondrial electron transport chain.
Caption: Key factors influencing the solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
Preventing the auto-oxidation of Decylubiquinone during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the auto-oxidation of Decylubiquinone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic analog of the endogenous Coenzyme Q10 (ubiquinone).[1][2] It is a valuable tool in mitochondrial research due to its role as a mobile electron carrier in the electron transport chain (ETC). Researchers use it to investigate mitochondrial function, study reactive oxygen species (ROS) production, and explore the mechanisms of the mitochondrial permeability transition (MPT), a key event in cell death pathways.[1][3]
Q2: What is auto-oxidation and why is it a problem for this compound?
Auto-oxidation is the spontaneous oxidation of a compound by atmospheric oxygen. This compound can exist in an oxidized state (ubiquinone) and a reduced state (ubiquinol). The reduced form, Decylubiquinol, is highly susceptible to auto-oxidation.[4] This process is problematic for several reasons:
-
Altered Biological Activity: The oxidized and reduced forms have different, and sometimes opposing, effects. For instance, oxidized this compound acts as an electron acceptor for mitochondrial Complex I, while the reduced form, Decylubiquinol, can severely inhibit its activity.[4][5] Uncontrolled oxidation leads to a mixture of both forms, confounding experimental results.
-
Generation of Artifacts: The auto-oxidation of Decylubiquinol can generate superoxide anions and other reactive oxygen species, which can introduce experimental artifacts and lead to misinterpretation of data.[4]
-
Compound Degradation: Over time, auto-oxidation leads to the degradation of the active compound, reducing its effective concentration.
Q3: What are the main factors that promote the auto-oxidation of this compound?
The primary factors include:
-
Presence of Oxygen: As the key reactant, atmospheric oxygen is the main driver of auto-oxidation.
-
Exposure to Light: Like many quinone structures, this compound can be light-sensitive, which can accelerate degradation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Inappropriate Solvents: Aqueous buffers, especially at physiological pH, can facilitate oxidation. Aqueous solutions of this compound are not recommended for storage beyond one day.[6][7]
Q4: How can I visually detect if my this compound solution has oxidized?
The reduced form, Decylubiquinol, is colorless.[8] The oxidized quinone form has a characteristic yellow color. A change in the solution's color from colorless to yellow can indicate oxidation. However, for quantitative assessment, analytical methods like HPLC are necessary.[9]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in mitochondrial respiration assays. | The redox state of this compound is uncontrolled. The presence of the reduced form (Decylubiquinol) may be inhibiting Complex I.[4][5] | Maintain this compound in its oxidized state for assays where it serves as an electron acceptor.[4] Alternatively, prepare fresh Decylubiquinol immediately before use if the reduced form is required.[8] Quantify the redox state using HPLC if possible. |
| High background signal or evidence of oxidative stress in control experiments. | Auto-oxidation of Decylubiquinol is generating superoxide anions.[4] | Prepare solutions using deoxygenated solvents (purged with nitrogen or argon).[6] Minimize the time the compound is exposed to air and light. Consider adding a scavenger for superoxide, like superoxide dismutase (SOD), to the assay medium as a control to test for this artifact. |
| Loss of compound activity over a short period, especially in aqueous solutions. | This compound is unstable in aqueous buffers. | Prepare fresh aqueous dilutions for each experiment from a concentrated stock in an organic solvent (e.g., ethanol). Do not store aqueous solutions for more than one day.[6][7] |
| Difficulty dissolving this compound in the desired solvent. | The compound has limited solubility in aqueous buffers. | Dissolve first in an organic solvent like ethanol, DMSO, or DMF.[1][6] For aqueous buffers, dilute the ethanolic stock solution. The final concentration may be limited; for a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.3 mg/ml.[6] |
Data Summary Tables
Table 1: Storage and Stability
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1][10] |
| Long-Term Stability | ≥ 2 years (when stored properly) | [1][6] |
| Aqueous Solution Storage | Not recommended for more than one day | [6][7] |
Table 2: Solubility Data
| Solvent | Approximate Solubility | Citation |
| Ethanol | 15 mg/ml | [1] |
| DMSO (purged with inert gas) | 10 mg/ml | [6] |
| Dimethylformamide (purged with inert gas) | 10 mg/ml | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.3 mg/ml | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of an ethanolic stock solution and subsequent dilution into an aqueous buffer to minimize oxidation.
Methodology:
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
If supplied as a solid, dissolve it in 100% ethanol to a final concentration of 10-15 mg/ml.
-
Aliquot the stock solution into small, airtight vials to minimize freeze-thaw cycles and exposure to air.
-
Store the stock solution aliquots at -20°C, protected from light.
-
-
Solvent Exchange (If necessary):
-
Working Solution Preparation (Aqueous):
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the ethanolic stock solution with the aqueous buffer of choice to the final desired concentration. Note the limited solubility in aqueous media.[6]
-
Mix thoroughly but gently. Keep the working solution on ice and protected from light until use.
-
Discard any unused aqueous working solution at the end of the day.[7]
-
Protocol 2: Preparation of Reduced this compound (Decylubiquinol)
This protocol is for experiments requiring the reduced form of the compound. This procedure must be performed immediately before the experiment.
Methodology:
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Potassium borohydride (handle with care under a fume hood).
-
0.1 M HCl and 1 M HCl.
-
Microcentrifuge tubes.
-
-
Reduction Procedure:
-
In a microcentrifuge tube, take an aliquot of the this compound stock solution (e.g., 200 µL).
-
Add a few crystals of potassium borohydride.
-
Add small aliquots (e.g., 5 µL) of 0.1 M HCl until the yellow solution becomes colorless. This indicates the reduction of the quinone.
-
Centrifuge the tube at 10,000 x g for 1 minute to pellet the excess potassium borohydride.
-
Carefully transfer the supernatant (the colorless Decylubiquinol solution) to a new, clean tube.
-
To neutralize any remaining borohydride, add small aliquots of 1 M HCl until bubbling ceases.
-
Keep the final Decylubiquinol solution on ice and use it immediately. Do not store or reuse.[8]
-
Visualizations
Caption: A logical workflow for troubleshooting experimental issues related to this compound oxidation.
Caption: Standard workflow for preparing and handling this compound solutions to minimize degradation.
Caption: this compound's redox cycle in the ETC and the competing pathway of auto-oxidation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of mitochondrial respiratory chain enzymatic activities in Drosophila melanogaster samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound =97 HPLC 55486-00-5 [sigmaaldrich.com]
Decylubiquinol inhibition of complex I and how to avoid it in assays
Technical Support Center: Decylubiquinol and Complex I Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using decylubiquinol in mitochondrial assays, with a focus on its inhibitory effects on Complex I.
Frequently Asked Questions (FAQs)
Q1: Why is my Complex I activity unexpectedly low when using decylubiquinol in my assay?
A1: Decylubiquinol, while a substrate for Complex III, is a known inhibitor of Complex I.[1][2] Its reduced form can impede the activity of Complex I, leading to lower than expected measurements.[1][2] This inhibitory effect can be avoided by keeping the decylubiquinone in its oxidized form.[1][2]
Q2: How can I specifically measure Complex III activity without interference from decylubiquinol's inhibition of Complex I?
A2: To isolate Complex III activity, you can add a specific Complex I inhibitor, such as rotenone, to your assay. This blocks the electron flow at Complex I, ensuring that the measured activity is primarily from Complex III. Another approach is to use an alternative substrate for Complex III that does not significantly inhibit Complex I.
Q3: What is the IC50 value for decylubiquinol's inhibition of Complex I?
A3: The IC50 value, the concentration at which decylubiquinol inhibits 50% of Complex I activity, has been reported to be approximately 16 µM under specific experimental conditions.[3] However, this value can vary depending on the assay conditions.
Q4: Are there alternative substrates I can use for Complex III to avoid Complex I inhibition?
A4: Yes, duroquinol is an example of an alternative substrate for Complex III that does not inhibit Complex I.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or absent Complex I activity | Decylubiquinol is inhibiting Complex I. | Add a specific Complex I inhibitor like rotenone to your control experiments to quantify the extent of inhibition. For measuring Complex III activity, the presence of rotenone is recommended to isolate its function. |
| Inconsistent results between experiments | The ratio of reduced (decylubiquinol) to oxidized (this compound) coenzyme is varying. | Ensure consistent preparation of decylubiquinol. Consider methods to maintain this compound in an oxidized state if you wish to measure high Complex I activity.[1][2] |
| High background signal | Non-enzymatic reduction of cytochrome c. | Run a blank reaction without the mitochondrial sample to determine the rate of non-enzymatic reduction and subtract it from your experimental values. |
Quantitative Data Summary
| Compound | Target Complex | Effect | Typical Concentration | IC50 for Complex I |
| Decylubiquinol | Complex I | Inhibition | Varies by assay | ~16 µM[3] |
| This compound | Complex I | Electron Acceptor | Varies by assay | N/A |
| Rotenone | Complex I | Inhibition | 1-2 µM | In the nanomolar range |
| Myxothiazol | Complex III | Inhibition | Varies by assay | N/A |
Experimental Protocols
Protocol 1: Measuring Complex III Activity in the Presence of Rotenone
This protocol measures the activity of Complex III by monitoring the reduction of cytochrome c, while inhibiting Complex I with rotenone.
-
Prepare Mitochondria: Isolate mitochondria from your sample using a standard protocol. Determine the protein concentration.
-
Assay Buffer: Prepare a suitable assay buffer, for example, 20 mM potassium phosphate (pH 7.2), 0.25 M sucrose, 40 mM KCl, 2 mM EGTA, and 1 mg/ml bovine serum albumin.
-
Reaction Mixture: In a cuvette, combine the assay buffer, 50 µM oxidized cytochrome c, and 2 µM rotenone.
-
Initiate Reaction: Add your mitochondrial sample (e.g., 2 µl of a 10 mg/ml homogenate) to the cuvette.[4]
-
Start Measurement: Initiate the reaction by adding decylubiquinol (final concentration of 50-100 µM).
-
Data Acquisition: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
Visual Guides
Caption: Dual role of decylubiquinol in the electron transport chain.
Caption: Workflow for measuring Complex III activity while avoiding Complex I inhibition.
Caption: Troubleshooting logic for decylubiquinol-related assay issues.
References
Technical Support Center: Ensuring Consistent Delivery of Decylubiquinone in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent delivery of Decylubiquinone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound is a synthetic analog of Coenzyme Q10. It is a highly lipophilic and hydrophobic compound, making it poorly soluble in aqueous solutions. This inherent property presents a significant challenge for achieving consistent and effective delivery in in vivo animal studies, as it can lead to issues with bioavailability, dose accuracy, and reproducibility of experimental results.
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration for this compound in preclinical animal models such as rats and mice include:
-
Oral Gavage (PO): Direct administration into the stomach.
-
Intraperitoneal Injection (IP): Injection into the peritoneal cavity.
-
Topical Application: Application directly onto the skin.
The choice of administration route depends on the specific research question, the target organ or tissue, and the desired pharmacokinetic profile.
Q3: How does this compound exert its biological effects?
A3: this compound primarily functions within the mitochondria, the powerhouses of the cell. It acts as an electron carrier in the electron transport chain (ETC), specifically accepting electrons from Complex I and Complex II and transferring them to Complex III.[1] This process is crucial for cellular respiration and the production of ATP, the main energy currency of the cell. By participating in the ETC, this compound can influence mitochondrial function and modulate the production of reactive oxygen species (ROS).
Troubleshooting Guides
Oral Gavage Administration
Issue: Precipitation of this compound in the formulation.
Cause: Due to its hydrophobic nature, this compound can precipitate out of aqueous-based formulations, leading to inconsistent dosing.
Solution:
-
Vehicle Selection: Utilize oil-based vehicles or suspensions. Common choices for poorly soluble compounds include corn oil, peanut oil, or sesame oil.[2] For suspensions, agents like 0.5% carboxymethyl cellulose (CMC) can be used.
-
Co-solvents and Surfactants: Incorporate co-solvents such as polyethylene glycol (e.g., PEG 300 or PEG 400) and surfactants like Tween 80 to improve solubility and stability. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, and Tween80 in water.
-
Sonication and Heating: Gently warm the vehicle and use sonication to aid in the dissolution of this compound. However, be cautious about the temperature to avoid degradation. For ubiquinone, a similar compound, formulations in corn oil were warmed to approximately 40-50°C to ensure dissolution.[2]
Issue: Inconsistent absorption and low bioavailability.
Cause: Poor dissolution in the gastrointestinal tract can limit the absorption of this compound.
Solution:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based vehicle can enhance its absorption by utilizing the body's natural lipid absorption pathways.
-
Particle Size Reduction: If preparing a suspension, reducing the particle size of the this compound powder through micronization can increase the surface area for dissolution.
-
Fasting Status of Animals: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds. Standardize the fasting protocol for all animals in the study to ensure consistency.
Intraperitoneal Injection
Issue: Precipitation of this compound upon injection into the aqueous environment of the peritoneal cavity.
Cause: The hydrophobic formulation can precipitate when it comes into contact with the aqueous peritoneal fluid.
Solution:
-
Use of Co-solvents: Formulations containing a higher percentage of co-solvents like DMSO and PEG can help maintain solubility upon injection. A vehicle composed of 50% DMSO, 40% PEG300, and 10% ethanol has been used for other lipophilic compounds.[3]
-
Lowering the Concentration: If precipitation is observed, try reducing the concentration of this compound in the formulation, which may necessitate a larger injection volume (while staying within the recommended limits for the animal species).
-
Observation Post-Injection: Monitor animals for any signs of discomfort or peritonitis, which could indicate precipitation and local irritation.
Issue: Inconsistent drug exposure.
Cause: Variability in the injection technique and potential for the compound to not fully enter the systemic circulation.
Solution:
-
Standardized Injection Protocol: Ensure a consistent injection site (e.g., the lower right quadrant of the abdomen) and needle insertion angle to minimize variability.[4]
-
Vehicle Volume: Use a sufficient vehicle volume to allow for adequate dispersion within the peritoneal cavity. For mice, a volume of up to 10 ml/kg is generally considered safe for IP injections.[4]
Topical Application
Issue: Poor skin penetration.
Cause: The stratum corneum, the outermost layer of the skin, acts as a significant barrier to the penetration of hydrophobic compounds.
Solution:
-
Formulation with Penetration Enhancers: Incorporate penetration enhancers into the formulation. These can include solvents like ethanol or propylene glycol, or fatty acids like oleic acid.
-
Vehicle Type: The choice of vehicle (e.g., cream, gel, ointment) can influence skin penetration. Ointments, being more occlusive, can increase skin hydration and enhance the penetration of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating this compound into nanocarriers like liposomes or nanoemulsions can improve its delivery through the skin.
Issue: Instability of the formulation.
Cause: this compound can be susceptible to degradation, particularly when exposed to light and air.
Solution:
-
Incorporate Antioxidants: Add antioxidants such as Vitamin E (alpha-tocopherol) to the formulation to protect this compound from oxidative degradation.
-
Opaque and Airtight Packaging: Store the topical formulation in opaque, airtight containers to minimize exposure to light and oxygen.
-
pH of the Formulation: Ensure the pH of the formulation is within a range that promotes the stability of this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents.
| Solvent | Solubility |
| Ethanol | ~25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Data compiled from product information sheets.
Table 2: Example Formulations for Different Administration Routes (Based on similar lipophilic compounds).
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage | Corn oil | Heat gently (40-50°C) and sonicate to dissolve. Prepare fresh daily. |
| 0.5% (w/v) Carboxymethyl cellulose (CMC) in saline with 0.1% (v/v) Tween 80 | Suspend this compound powder in the vehicle. Use a magnetic stirrer to ensure a homogenous suspension. | |
| Intraperitoneal Injection | 10% DMSO, 40% PEG300, 50% Saline | Dissolve this compound in DMSO first, then add PEG300 and finally saline. |
| Topical Application | Cream base (e.g., containing mineral oil, cetyl alcohol, stearyl alcohol) | Incorporate this compound into the oil phase of the cream during formulation. |
| Gel base (e.g., Carbopol) with ethanol as a co-solvent and penetration enhancer | Disperse this compound in ethanol before adding to the gel base. |
Table 3: Key Pharmacokinetic Parameters of Ubiquinone (a related compound) in Rats after Oral Administration.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Powder Suspension | 137.90 | ~6 | 1214.42 |
| Solubilized Formulation | 347.83 | ~8 | 4808.94 |
Data adapted from studies on ubiquinone and ubiquinol acetate in rats, demonstrating the impact of formulation on bioavailability.[5] Specific pharmacokinetic data for this compound is limited and may need to be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Oil-based)
Materials:
-
This compound powder
-
Corn oil (pharmaceutical grade)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and corn oil based on the desired concentration and total volume.
-
Weigh the this compound powder accurately and transfer it to the glass vial.
-
Add the calculated volume of corn oil to the vial.
-
Place the vial in a water bath or on a heating block set to 40-50°C.
-
Add a magnetic stir bar and stir the mixture until the this compound is completely dissolved. Visual inspection should confirm the absence of any solid particles.
-
Allow the solution to cool to room temperature before administration.
-
Prepare this formulation fresh daily to ensure stability.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile, injectable grade)
-
Polyethylene glycol 300 (PEG300, sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amounts of this compound, DMSO, PEG300, and saline for the final desired concentration and volume.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to the tube. Vortex thoroughly until the this compound is completely dissolved.
-
Add the calculated volume of PEG300 to the solution and vortex again to ensure complete mixing.
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 3: General Procedure for Topical Cream Formulation
Materials:
-
This compound powder
-
Oil phase components (e.g., mineral oil, cetyl alcohol, stearyl alcohol)
-
Aqueous phase components (e.g., purified water, glycerin)
-
Emulsifying agent (e.g., polysorbate 80)
-
Preservative (e.g., phenoxyethanol)
-
Beakers
-
Homogenizer
-
Water bath
Procedure:
-
Heat the oil phase components in a beaker to 70-75°C. Add the calculated amount of this compound to the heated oil phase and stir until dissolved.
-
In a separate beaker, heat the aqueous phase components to 70-75°C.
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer.
-
Continue homogenization for a specified time to form a stable emulsion.
-
Allow the cream to cool down while stirring gently.
-
Add the preservative when the temperature is below 40°C.
-
Adjust the final pH if necessary and package in an appropriate container.
Mandatory Visualization
Caption: this compound's role in the mitochondrial electron transport chain.
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Pharmacokinetics of coenzyme q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Decylubiquinone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address variability in experimental results when working with Decylubiquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a synthetic analogue of the endogenous antioxidant coenzyme Q10 (ubiquinone).[1][2] It is a hydrophobic quinone with a 10-carbon side chain that allows it to readily enter mitochondrial membranes.[1] It is often used in in-vitro experiments to investigate mitochondrial function due to its higher hydrophilicity compared to coenzyme Q10.[1]
Q2: What is the primary mechanism of action of this compound? A2: this compound has a dual role. Firstly, it functions within the mitochondrial electron transport chain (ETC) where it accepts electrons from Complex I and transfers them to Complex III.[1] This can lead to an increase in the specific activities of Complex I/III and II/III.[1][3] Secondly, it acts as an antioxidant by blocking the production of reactive oxygen species (ROS) and inhibiting the mitochondrial permeability transition pore (MPTP), which is a key event in some forms of cell death.[2][4][5]
Q3: How should I prepare and store this compound solutions? A3: this compound is typically supplied as a solution in ethanol.[6] For experiments, the solvent can be evaporated under a gentle stream of nitrogen and replaced with solvents like DMSO or dimethylformamide (DMF), where its solubility is approximately 10 mg/ml.[6] It is sparingly soluble in aqueous buffers.[6][7] For aqueous applications, the ethanolic solution should be diluted with the buffer of choice; however, the solubility is low (approx. 0.3 mg/ml in a 1:3 ethanol:PBS solution).[6][7] It is strongly recommended to prepare aqueous solutions fresh and not to store them for more than one day.[6][7] Stock solutions in DMSO can be stored at -20°C for up to a month.[8]
Q4: What are the common research applications for this compound? A4: this compound is widely used to study mitochondrial bioenergetics, particularly the function of the electron transport chain complexes.[1][9] It is also investigated as a potential neurotherapeutic agent in models of neurodegenerative diseases where mitochondrial dysfunction is implicated.[1] Furthermore, its ability to inhibit the mitochondrial permeability transition pore and scavenge reactive oxygen species makes it a valuable tool in studies of oxidative stress and cell death pathways.[2][4][10]
Troubleshooting Guide
Q5: My experimental results with this compound are inconsistent and show high variability. What are the common causes? A5: Variability often stems from issues with its solubility and stability.
-
Solubility: this compound has poor aqueous solubility.[6][7] Ensure your preparation protocol is consistent and that the compound is fully dissolved before each experiment. Incomplete solubilization is a major source of variability. Always prepare fresh aqueous dilutions for each experiment.[6][7]
-
Oxidation State: The reduced form, decylubiquinol, can act as a potent inhibitor of mitochondrial Complex I, while the oxidized form, this compound, acts as an electron acceptor.[11] The balance between these two forms in your solution can significantly impact results. Ensure your experimental conditions are controlled to favor the desired redox state.
-
Sample Quality: Avoid repeated freeze-thaw cycles of your mitochondrial preparations or cell lysates, as this can degrade enzyme activity.[12]
Q6: I am observing low or no activity for mitochondrial Complex I after adding this compound, which was unexpected. Why might this be happening? A6: You may be inadvertently using or generating the reduced form, decylubiquinol. Decylubiquinol is known to severely impede Complex I activity.[11][13] This can happen if the this compound is reduced by other components in your assay system. To avoid this, ensure your this compound is maintained in an oxidized state, which acts as a potent electron acceptor for Complex I.[11]
Q7: The basal oxygen consumption rate (OCR) in my cells does not change after treatment with this compound. Is this normal? A7: Yes, this is a frequently observed outcome. Studies have shown that this compound may not significantly alter the basal rate of synaptosomal oxygen consumption.[1] Its primary effect on respiration is often seen under conditions of mitochondrial stress. For example, it can attenuate the reduction in oxygen consumption when Complex I or Complex III are partially inhibited.[1] Therefore, its benefits might only be apparent in experimental models where the electron transport chain is already compromised.
Q8: Can my cell culture conditions affect the experimental outcome? A8: Yes. A critical and often overlooked factor is the use of certain antibiotics in cell culture media. Mitochondria isolated from cells grown in the presence of streptomycin may have very low or no respiratory activity.[14] If you are studying mitochondrial function, consider culturing cells without such antibiotics or ensuring a thorough wash-out period.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Ethanol | 15 mg/ml | [2] |
| DMSO | 10 mg/ml | [2][6][8] |
| Dimethylformamide (DMF) | 10 mg/ml | [2][6] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.3 mg/ml |[2][6][7] |
Table 2: Reported Effects of this compound on Mitochondrial Complex Activities
| Complex | Effect | Magnitude of Change | Experimental System | Reference |
|---|---|---|---|---|
| Complex I/III | Increased Activity | ~64% increase | Rat Brain Synaptosomes | [1][3] |
| Complex II/III | Increased Activity | ~80% increase | Rat Brain Synaptosomes | [1][3] |
| Complex I | Attenuated reduction during inhibition | Slower decrease in O2 consumption | Rat Brain Synaptosomes | [1] |
| Complex III | No inhibition of activity | - | HL60 Cells | [4] |
| Complex I | Inhibition by reduced form (Decylubiquinol) | Severe impediment of activity | Mouse and Human Tissues |[11] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex I Activity This protocol is adapted from methods used to assess NADH:ubiquinone oxidoreductase activity.[1][9]
-
Reagent Preparation:
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2.
-
NADH Solution: 0.2 mM in assay buffer (prepare fresh).
-
This compound: Prepare a stock solution in ethanol or DMSO and dilute to a final concentration of 50-100 µM in the assay buffer.
-
Rotenone (Inhibitor): 10 µM in ethanol.
-
-
Sample Preparation:
-
Isolate mitochondria from cells or tissue using a standard protocol (e.g., differential centrifugation).[9]
-
Disrupt mitochondrial membranes to allow substrate access, typically by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[1]
-
Determine the protein concentration of the mitochondrial lysate using a Bradford assay.
-
-
Assay Procedure (Spectrophotometric):
-
In a cuvette, add the assay buffer, 2.5 mg/ml bovine serum albumin (BSA), 1 mM KCN (to inhibit Complex IV), and 50-100 µg of the mitochondrial sample.
-
Initiate the reaction by adding 50 µM this compound.
-
Start the measurement by adding 0.2 mM NADH.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 5-8 minutes at 37°C.
-
To determine the rotenone-insensitive rate (background activity), add 10 µM rotenone and continue monitoring for another 5-6 minutes.
-
Calculate Complex I activity by subtracting the rotenone-insensitive rate from the initial rate.
-
Protocol 2: Measurement of Mitochondrial Complex II/III Activity This protocol is based on monitoring the reduction of cytochrome c.[1]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, 0.3 mM potassium-EDTA, pH 7.4.
-
Cytochrome c (oxidized): 100 µM in assay buffer.
-
Succinate: 20 mM in assay buffer.
-
Myxothiazol (Inhibitor): 1 µM.
-
-
Sample Preparation:
-
Use freeze-thawed mitochondrial lysate as described in Protocol 1.
-
-
Assay Procedure (Spectrophotometric):
-
To a cuvette, add the assay buffer, 1 mM KCN, 100 µM cytochrome c, and 50 µg of the mitochondrial sample.
-
Start the reaction by adding 20 mM succinate.
-
Monitor the increase in absorbance at 550 nm (due to cytochrome c reduction) for 7-8 minutes at 37°C.
-
To determine the myxothiazol-insensitive rate, add 1 µM myxothiazol and monitor for another 5-6 minutes.
-
Calculate Complex II/III activity by subtracting the myxothiazol-insensitive rate from the initial rate.
-
Protocol 3: DPPH Radical Scavenging Antioxidant Assay This is a general method to assess the antioxidant potential of a compound.[15][16]
-
Reagent Preparation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution in ethanol. The solution should have a deep violet color.
-
Test Sample: Prepare various concentrations of this compound in ethanol or DMSO.
-
Control: Use the solvent (ethanol or DMSO) as a negative control. Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of your this compound sample (e.g., 20 µL).
-
Add the DPPH solution to each well to make a final volume of 200 µL.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Measure the absorbance at 517 nm using a plate reader.
-
-
Calculation:
-
The radical scavenging activity (%) is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
A decrease in absorbance indicates scavenging activity, as the violet DPPH is reduced to a yellow-colored product.
-
Visualizations
Caption: Mechanism of action for this compound in mitochondria.
Caption: General workflow for a mitochondrial activity assay.
Caption: Troubleshooting logic for variable experimental results.
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 55486-00-5 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Decylubiquinone Bioavailability In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of Decylubiquinone, with a specific focus on the confounding variable of serum proteins in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern in our in vitro experiments?
A1: this compound is a lipophilic analog of Coenzyme Q10. Its hydrophobic nature leads to poor aqueous solubility, making it prone to binding with proteins present in standard cell culture media, such as Fetal Bovine Serum (FBS). This binding can sequester this compound, reducing its free concentration and thus its availability to the cells, potentially leading to an underestimation of its biological activity.
Q2: What are the primary serum proteins that bind to this compound?
A2: The most abundant protein in serum is albumin, which is a known carrier for fatty acids and other hydrophobic molecules. It is the primary protein responsible for binding lipophilic compounds like this compound in cell culture media.
Q3: How does the presence of serum proteins affect the measurement of this compound's efficacy (e.g., IC50 values)?
A3: Serum proteins can cause a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value. This "IC50 shift" occurs because a portion of the this compound is bound to proteins and is not free to interact with the cells. The true potency of the compound is therefore masked. A simple method for predicting serum protein binding involves analyzing this IC50 shift in the presence of varying serum protein concentrations.[1][2]
Q4: Should we conduct our experiments in serum-free media to avoid these issues?
A4: While serum-free media can eliminate the variable of protein binding, it may also introduce other challenges. Many cell lines require serum for optimal growth and viability. A sudden switch to serum-free conditions could induce cellular stress and affect the experimental outcome. If serum-free conditions are necessary, a gradual adaptation of the cells is recommended. An alternative is to use a reduced concentration of serum and to calculate the unbound fraction of this compound.
Q5: How can we determine the concentration of "free" or "unbound" this compound in our experiments?
A5: The unbound concentration of a lipophilic compound in media containing serum can be estimated using experimental methods like equilibrium dialysis or ultrafiltration.[3] These techniques separate the protein-bound compound from the free compound, allowing for quantification of the latter. Mathematical models can also be used to estimate the unbound concentration based on the known binding affinity and the concentrations of the compound and serum proteins.[3][4][5]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause: High percentage of serum in the culture medium is sequestering the this compound.
-
Troubleshooting Steps:
-
Quantify Serum Protein Concentration: Determine the total protein concentration in your specific batch of FBS, as it can vary.
-
Reduce Serum Concentration: If your cell line tolerates it, perform experiments with a lower percentage of FBS (e.g., 2% or 5% instead of 10%). Remember to include a vehicle control for each serum concentration.
-
Perform an IC50 Shift Assay: Conduct your experiment with a range of serum concentrations (e.g., 0%, 2%, 5%, 10% FBS) to quantify the effect of serum proteins on the apparent potency of this compound.
-
Calculate Unbound Concentration: Use equilibrium dialysis or ultrafiltration to measure the free concentration of this compound at your working concentration and serum percentage. Base your dose-response curves on the calculated unbound concentration.
-
Problem 2: Poor solubility and precipitation of this compound in aqueous media.
-
Possible Cause: this compound is highly hydrophobic and can precipitate out of solution, especially in low-protein or serum-free media.
-
Troubleshooting Steps:
-
Use a Suitable Solvent: Dissolve this compound in a water-miscible organic solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and non-toxic to your cells.
-
Incorporate a Surfactant: For certain applications, a non-ionic surfactant like Tween 80 can be used at a very low concentration to improve solubility. However, this must be carefully validated as it can also affect cell membranes.
-
Complex with a Carrier Molecule: Consider using a carrier molecule like cyclodextrin to enhance the solubility of this compound in your experiments.
-
Problem 3: Difficulty in quantifying the cellular uptake of this compound.
-
Possible Cause: The lipophilic nature of this compound can lead to non-specific binding to plasticware and cell membranes, complicating accurate quantification.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-protein-binding microplates for your experiments to minimize loss of the compound to the plastic surface.
-
Thorough Washing Steps: Implement rigorous but gentle washing steps to remove non-specifically bound this compound from the cell surface before cell lysis and quantification.
-
Employ a Robust Quantification Method: Use a sensitive and specific analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify intracellular this compound concentrations.
-
Include Proper Controls: Run parallel experiments with and without cells to account for non-specific binding to the well surface.
-
Quantitative Data
The following table illustrates the expected shift in the 50% inhibitory concentration (IC50) for a hypothetical lipophilic compound in the presence of varying concentrations of Fetal Bovine Serum (FBS), based on data for lopinavir and ritonavir.[3][6] This demonstrates the importance of considering protein binding in the interpretation of in vitro results for hydrophobic molecules like this compound.
| Fetal Bovine Serum (FBS) Concentration (%) | Free Fraction of Compound (%) | Apparent IC50 (nM) | Calculated Unbound IC50 (nM) |
| 5 | 3.9 | 11 | 0.43 |
| 10 | 2.5 | 17 | 0.43 |
| 20 | 1.4 | 30 | 0.42 |
| 50 | 0.65 | 66 | 0.43 |
Note: The "Apparent IC50" is the value that would be measured directly in the experiment, while the "Calculated Unbound IC50" represents the true potency of the compound, which remains constant.
Experimental Protocols
Protocol 1: Determining the Unbound Fraction of this compound using Equilibrium Dialysis
This protocol provides a method to determine the percentage of this compound that is not bound to serum proteins in your cell culture medium.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts
-
This compound stock solution (in DMSO)
-
Cell culture medium with the desired concentration of FBS
-
Phosphate Buffered Saline (PBS)
-
Incubator at 37°C with shaking capability
-
HPLC or LC-MS system for quantification
Methodology:
-
Prepare a working solution of this compound in your cell culture medium containing FBS at the desired final concentration.
-
Add the this compound-containing medium to the sample chamber of the RED device.
-
Add an equal volume of PBS to the buffer chamber of the RED device.
-
Incubate the sealed RED device at 37°C with gentle shaking for 4-6 hours to allow for equilibrium to be reached.
-
After incubation, carefully collect samples from both the sample chamber (medium with protein) and the buffer chamber (protein-free).
-
Analyze the concentration of this compound in both samples using a validated HPLC or LC-MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)
Protocol 2: Mitochondrial Respiration Assay with this compound
This protocol outlines a method to assess the effect of this compound on mitochondrial complex I activity in isolated mitochondria or permeabilized cells.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., MiR05)
-
This compound
-
NADH (substrate for Complex I)
-
Rotenone (Complex I inhibitor)
-
High-resolution respirometer (e.g., Oroboros O2k)
Methodology:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the isolated mitochondria or permeabilized cells to the respirometer chambers containing respiration buffer.
-
Allow for stabilization and record the basal respiration rate.
-
Add NADH to initiate Complex I-linked respiration.
-
Titrate in this compound at the desired concentrations and record the oxygen consumption rate.
-
To confirm that the observed effect is specific to Complex I, add rotenone to inhibit Complex I and observe the change in oxygen consumption.
-
Analyze the data to determine the effect of this compound on Complex I-driven respiration.
Visualizations
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deriving protein binding-corrected chemical concentrations for in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of high concentrations of Decylubiquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of Decylubiquinone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. What is the likely mechanism of toxicity?
A1: At high concentrations, the cytotoxicity of this compound is likely linked to its effects on mitochondrial function. While it can act as an antioxidant and an electron carrier at lower concentrations, high levels may lead to the overproduction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and subsequent activation of apoptotic pathways. The lipophilic nature of this compound facilitates its accumulation in the mitochondrial membrane, which can exacerbate these effects.
Q2: What are the initial steps to troubleshoot high cytotoxicity observed with this compound?
A2: First, it is crucial to perform a dose-response curve to determine the precise IC50 value in your specific cell line and experimental conditions. Ensure that the solvent (e.g., DMSO) concentration is not contributing to toxicity. Optimizing cell seeding density is also critical, as both sparse and overly confluent cultures can show altered sensitivity to cytotoxic agents. We recommend titrating cell numbers to find a density that allows for logarithmic growth throughout the experiment.
Q3: Are there any formulation strategies to reduce the cytotoxicity of this compound?
A3: Yes, reformulating this compound is a promising approach to enhance its biocompatibility. Encapsulation into liposomes or nanoemulsions can control the release of the compound, potentially reducing its immediate cytotoxic impact by preventing rapid, high-level accumulation in mitochondria. These formulations can improve the solubility and stability of this compound as well.
Q4: Can co-treatment with other agents mitigate this compound-induced cytotoxicity?
A4: Co-administration with antioxidants may help alleviate cytotoxicity. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect against cytotoxicity induced by other quinone compounds by scavenging free radicals.[1][2] We recommend performing a literature search for antioxidants that are effective in your specific cellular model and testing a dose-response of the antioxidant in the presence of a fixed, high concentration of this compound.
Troubleshooting Guides
Problem 1: High background or inconsistent readings in mitochondrial membrane potential (ΔΨm) assays.
-
Possible Cause 1: Inappropriate Dye Concentration or Incubation Time.
-
Solution: Optimize the concentration and incubation time for your specific fluorescent dye (e.g., TMRE, TMRM, JC-1). High concentrations can lead to quenching, while insufficient incubation may result in a weak signal. Run a titration of the dye and a time-course experiment to determine optimal conditions.
-
-
Possible Cause 2: Photobleaching.
-
Solution: Minimize the exposure of your samples to the excitation light source. Use neutral density filters if available and capture images only when necessary.
-
-
Possible Cause 3: Fluctuations in Temperature.
-
Solution: Ensure that all steps of the assay are performed at a consistent and appropriate temperature, as mitochondrial function is highly sensitive to temperature changes. Use a heated microscope stage if performing live-cell imaging.
-
Problem 2: Conflicting or non-reproducible results in caspase activation assays.
-
Possible Cause 1: Incorrect Timing of Assay.
-
Solution: Caspase activation is a dynamic process. The peak activity of different caspases occurs at different times after the apoptotic stimulus. Perform a time-course experiment to identify the optimal endpoint for measuring the activity of your caspase of interest (e.g., caspase-3, -8, or -9).
-
-
Possible Cause 2: Overlapping Substrate Specificity.
-
Solution: Many commercially available caspase activity assays use synthetic substrates that can be cleaved by multiple caspases. To confirm the activation of a specific caspase, supplement your activity assay with a more specific method, such as Western blotting for the cleaved form of the caspase.
-
-
Possible Cause 3: Cell Lysis and Sample Handling Issues.
-
Solution: Ensure complete and consistent cell lysis to release all caspases. Use appropriate lysis buffers and protease inhibitors (excluding those that inhibit caspases). Handle samples on ice to prevent degradation of proteins.
-
Data Summary
Table 1: Potential Mechanisms of this compound Cytotoxicity and Mitigation Strategies
| Mechanism of Cytotoxicity | Mitigation Strategy | Rationale | Key Experimental Readouts |
| Increased Reactive Oxygen Species (ROS) Production | Co-treatment with antioxidants (e.g., N-acetylcysteine) | Scavenges excess ROS, reducing oxidative stress on cellular components.[1][2] | ROS-sensitive fluorescent probes (e.g., DCFDA, MitoSOX), Glutathione levels |
| Mitochondrial Membrane Destabilization | Liposomal or Nanoemulsion Formulation | Controlled release of this compound, preventing rapid accumulation and disruption of the mitochondrial membrane. | Mitochondrial membrane potential assays (e.g., TMRE, JC-1) |
| Induction of Apoptosis | Co-treatment with pan-caspase inhibitors (for mechanistic studies) | Blocks the execution phase of apoptosis to confirm caspase-dependent cell death. | Caspase activity assays, Annexin V/PI staining, Western blot for cleaved PARP |
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding density. Pipetting errors. | Optimize and standardize cell seeding protocol.[3][4][5][6] Calibrate pipettes and ensure proper mixing of cell suspensions. |
| Unexpectedly high or low IC50 values | Incorrect solvent concentration. Cell line-specific sensitivity. | Ensure final solvent concentration is consistent and non-toxic across all wells. Perform a literature search for typical IC50 ranges in your cell line. |
| Edge effects in multi-well plates | Evaporation from outer wells. | Maintain proper humidity in the incubator. Consider leaving outer wells empty or filled with sterile media. |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and below a toxic threshold (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Treat cells with high concentrations of this compound for the desired time. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
-
TMRE Staining:
-
Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (e.g., 20-100 nM). The optimal concentration should be determined empirically for your cell type.
-
Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed medium or PBS for imaging.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Visualizations
Caption: Proposed signaling pathway for high-concentration this compound-induced cytotoxicity.
Caption: A logical workflow for investigating strategies to minimize this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Decylubiquinone in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylubiquinone. The information focuses on the critical role of pH in influencing this compound's activity and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in mitochondrial Complex I assays?
A1: The maximal activity of the NADH:decyl-ubiquinone oxidoreductase function of mitochondrial Complex I is observed in a pH range of 6.0 to 7.0.[1] However, the overall maximal rate of the reaction is relatively insensitive to pH fluctuations between 6.5 and 9.0.[2] For routine experiments, a pH of 7.2 to 7.4 is commonly used in assay buffers.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the storage recommendations for this compound?
A3: this compound is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability. Aqueous solutions should be prepared fresh for each experiment and not stored for more than 24 hours.
Q4: Can the reduced form of this compound (Decylubiquinol) affect experimental results?
A4: Yes, the reduced form, Decylubiquinol, can act as a potent inhibitor of Complex I activity. It is crucial to maintain this compound in its oxidized state during the assay to ensure accurate measurements of enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no Complex I activity detected | Suboptimal pH of the assay buffer: The enzyme's activity is dependent on pH. | Ensure the assay buffer is within the optimal pH range of 6.0-7.0 for maximal activity. Verify the pH of all solutions before starting the experiment. |
| Degradation of this compound: Instability in aqueous solution, especially at alkaline pH, can lead to lower effective concentrations. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions for more than one day.[4] Consider preparing stock solutions in ethanol and diluting into the aqueous buffer immediately before use. | |
| Inconsistent or decreasing activity over time | Inhibition by reduced this compound (Decylubiquinol): The product of the reaction can inhibit the enzyme. | Maintain this compound in an oxidized state. This can be achieved by ensuring proper aeration of the reaction mixture or by including an electron acceptor in the assay system. |
| pH shift during the experiment: Metabolic activity in the sample (e.g., isolated mitochondria) can alter the local pH. | Use a well-buffered solution with sufficient buffering capacity to maintain a stable pH throughout the assay. | |
| High background signal or non-specific reactions | Contamination of reagents: Impurities in this compound or other reagents can lead to side reactions. | Use high-purity this compound and analytical grade reagents. Run appropriate controls, including a reaction without the enzyme or without this compound, to assess background rates. |
Data Presentation
Table 1: Effect of pH on NADH:Decyl-ubiquinone Oxidoreductase Activity of Complex I
| pH | Relative Activity (%) |
| 5.0 | ~40 |
| 6.0 | ~95 |
| 6.5 | ~100 |
| 7.0 | ~98 |
| 8.0 | ~80 |
Note: This table summarizes data indicating that the maximum NADH oxidation rate for Complex I with this compound as a substrate occurs between pH 6.0 and 7.0.[1]
Table 2: Qualitative Stability of Ubiquinol (a Coenzyme Q Analog) in Aqueous Solutions
| Condition | pH | Conversion to Ubiquinone (%) |
| Simulated Gastric Juice | 2.2 | 54 |
| Simulated Intestinal Fluid | 8.2 | 76 |
Note: This data on ubiquinol suggests that quinone analogs like this compound are less stable in alkaline conditions.[5][6]
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex I Activity using this compound
This protocol is adapted from standard methods for determining the activity of NADH:ubiquinone oxidoreductase (Complex I).
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
NADH solution (10 mM in assay buffer, prepared fresh)
-
This compound solution (10 mM in ethanol)
-
Rotenone solution (2 mM in ethanol)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Set the spectrophotometer to 37°C and the wavelength to 340 nm.
-
In a cuvette, add 800 µL of Assay Buffer.
-
Add 50 µL of mitochondrial preparation (adjust volume for desired protein concentration).
-
Add 10 µL of this compound solution.
-
Incubate for 3 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of NADH solution and immediately start recording the decrease in absorbance at 340 nm for 5 minutes. This represents the total NADH dehydrogenase activity.
-
To determine the Complex I-specific activity, in a separate cuvette, pre-incubate the mitochondrial sample with 5 µL of rotenone solution for 5 minutes before adding NADH.
-
Calculate the rotenone-sensitive Complex I activity by subtracting the rate of NADH oxidation in the presence of rotenone from the total rate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the steady state kinetics of bovine heart NADH: coenzyme Q oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhalation of Ultrafine Carbon Black-Induced Mitochondrial Dysfunction in Mouse Heart Through Changes in Acetylation [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1-Lab Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of Decylubiquinone
Welcome to the technical support center for Decylubiquinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor cell permeability of this compound. Here you will find troubleshooting guides and FAQs to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low efficacy of this compound in my cell-based assays?
A1: The primary reason for the low efficacy of this compound in cell-based experiments is often its poor cell permeability. This compound is a highly lipophilic (hydrophobic) compound. While some lipophilicity is necessary to cross the cell's lipid bilayer membrane, excessive hydrophobicity can lead to poor solubility in aqueous cell culture media, causing the compound to aggregate.[1][2] This aggregation prevents effective interaction with and transport across the cell membrane.
Q2: What are the main strategies to overcome the poor cell permeability of this compound?
A2: Several strategies can be employed to enhance the cellular uptake of hydrophobic drugs like this compound. The most common and effective approaches include:
-
Nanoformulations: Encapsulating this compound within nanoparticles such as liposomes, micelles, or polymeric nanoparticles can improve its solubility, stability, and facilitate cellular uptake.[3][4][5]
-
Prodrug Approach: Modifying this compound into a bioreversible prodrug can improve its physicochemical properties for better absorption.[6][7] The modifying group is designed to be cleaved enzymatically or chemically inside the cell, releasing the active this compound.[8]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Covalently linking this compound to a CPP can facilitate its translocation across the plasma membrane.[9] However, endosomal entrapment can be a challenge with this method.[2]
Q3: How does this compound exert its effect once inside the cell?
A3: this compound is an analog of the endogenous coenzyme Q10 and primarily targets mitochondria.[10] Its main mechanism involves interacting with the mitochondrial electron transport chain. Specifically, it can increase the rate of electron transfer between complex I and complex III, as well as complex II and complex III.[10][11] It also acts as an antioxidant, scavenging reactive oxygen species (ROS) generated by complex III, which can inhibit the redox-activated mitochondrial permeability transition (MPT), a key event in cell death pathways.[12][13][14]
Q4: Can solvents like DMSO be used to improve permeability?
A4: Yes, a brief treatment with a low concentration of a water-miscible organic solvent like DMSO can transiently increase the permeability of cell membranes.[15] However, this approach should be used with caution as solvents can be cytotoxic, and the concentrations must be carefully optimized to avoid damaging the cells.[16] This method may not be suitable for long-term experiments.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cellular Uptake
Problem: You have treated your cells with this compound, but subsequent analysis (e.g., measuring downstream effects) suggests the compound has not entered the cells effectively or the results are highly variable.
Troubleshooting Steps:
-
Assess Solubility: First, visually inspect your stock solution and the final concentration in the cell culture medium. Look for any signs of precipitation or cloudiness. Highly lipophilic compounds can fall out of solution in aqueous media.[2]
-
Optimize Delivery Vehicle: If you are using a solvent like DMSO, ensure the final concentration is low (typically <0.5% v/v) and consistent across all experiments. For more robust delivery, consider using a nanoformulation. Liposomes are a common and effective choice for hydrophobic molecules.[17][18]
-
Quantify Uptake: To confirm if the delivery strategy is working, you need to quantify cellular uptake. While direct measurement of unlabeled this compound is difficult, you can encapsulate a fluorescent dye along with this compound in a nanocarrier to visualize and quantify uptake via fluorescence microscopy or flow cytometry.[9][19]
-
Consider Efflux Pumps: Some cell types express high levels of efflux pumps (e.g., P-glycoprotein), which actively remove foreign compounds from the cell.[20] If you suspect this is an issue, you can co-administer a known efflux pump inhibitor to see if it improves the retention of your compound.
Issue 2: Failure to Observe Expected Mitochondrial Effects
Problem: You have confirmed general cellular uptake using a delivery vehicle, but you do not observe the expected downstream mitochondrial effects, such as changes in mitochondrial membrane potential or ROS levels.
Troubleshooting Steps:
-
Verify Mitochondrial Targeting: General cellular uptake does not guarantee delivery to the mitochondrial matrix.[21] If using CPPs, be aware that they can be trapped in endosomes.[2][22] For mitochondrial-specific delivery, consider using a targeted delivery system, such as a liposome functionalized with a mitochondria-targeting moiety like triphenylphosphonium (TPP).[17][21]
-
Assess Mitochondrial Integrity: The delivery method itself may be impacting mitochondrial function. Run controls with the delivery vehicle alone (e.g., empty liposomes) to ensure it does not independently alter mitochondrial membrane potential or produce ROS.
-
Use a Functional Assay: Directly measure the effect of your delivered this compound on mitochondrial function. An assay measuring the activity of respiratory chain complexes can be used. This compound has been shown to significantly increase the activities of Complex I/III and Complex II/III.[10][11]
Quantitative Data
The following tables summarize quantitative data related to this compound's effects and delivery enhancement strategies.
Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activities
| Mitochondrial Complex | Control Activity (nmol/min/mg) | + 50 µM this compound (nmol/min/mg) | % Increase |
| Complex I/III | 51.7 ± 5.7 | 85.0 ± 8.3 | 64% |
| Complex II/III | 33.8 ± 6.8 | 61.0 ± 5.7 | 80% |
| (Data sourced from experiments on rat brain synaptosomes)[10][11] |
Table 2: Comparison of Nanoformulation Strategies for Hydrophobic Molecules
| Formulation Type | Typical Particle Size (nm) | Key Advantages | Example Bioavailability Increase |
| Liposomes | 80 - 250 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface can be modified for targeting.[17][18] | Can significantly improve oral bioavailability.[18] |
| Nanomicelles | 10 - 100 | Small size, high drug-loading capacity for poorly soluble drugs, enhances stability.[23] | 59.2-fold increase in AUC for curcuminoids vs. free form.[23] |
| Polymeric Nanoparticles | 10 - 100 | Sustained release characteristics, protects drug from degradation.[24][25] | 8-fold dosage advantage for green tea polyphenols.[4] |
| (Note: Bioavailability data is for representative hydrophobic compounds like curcuminoids and polyphenols, as specific quantitative data for this compound nanoformulations is limited in the provided search results. These values illustrate the potential efficacy of the approach.)[4][23] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound via Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into liposomes.[18]
Materials:
-
Phospholipid (e.g., Egg Yolk Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Chloroform or Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve the phospholipid, cholesterol (e.g., at a 2:1 molar ratio), and this compound in chloroform or ethanol in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the lipid transition temperature) until a thin, dry lipid film forms on the inner wall.
-
Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. b. Hydrate the film by gentle rotation for approximately 1 hour. This will form multilamellar vesicles (MLVs).
-
Sonication (Size Reduction): a. Submerge the flask in a bath sonicator or use a probe sonicator to break down the MLVs into smaller vesicles. Sonicate in short bursts to avoid overheating.
-
Extrusion (Homogenization): a. To obtain unilamellar vesicles of a uniform size, pass the liposome suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 10-20 passes).
-
Purification: a. Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterization: a. Analyze the resulting liposomes for particle size and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the this compound concentration using HPLC.
Protocol 2: Cellular Uptake Assay Using Fluorescence Microscopy
This protocol provides a general method to assess the cellular uptake of a this compound formulation.
Materials:
-
Cells cultured on glass coverslips in a petri dish or multi-well plate.
-
This compound formulation (e.g., liposomes) co-encapsulated with a fluorescent lipid dye (e.g., Rhodamine B).
-
Control formulation (empty liposomes with dye).
-
Hoechst stain (for nuclear counterstaining).
-
Paraformaldehyde (PFA) for fixing.
-
Fluorescence microscope.
Methodology:
-
Cell Seeding: Seed cells onto glass coverslips and allow them to adhere and grow for 24 hours.
-
Treatment: a. Remove the culture medium and replace it with fresh medium containing the fluorescently labeled this compound formulation. Include a control with the empty labeled formulation. b. Incubate for the desired time period (e.g., 4 hours) at 37°C.
-
Washing: Remove the treatment medium and wash the cells three times with cold PBS to eliminate extracellular vesicles.
-
Fixing and Staining: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash the cells again with PBS. c. Add Hoechst stain to counterstain the nuclei for 10 minutes.
-
Imaging: a. Mount the coverslips onto microscope slides. b. Visualize the cells using a fluorescence microscope. The fluorescent signal from the lipid dye will indicate the cellular location of the liposomes.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound at the mitochondrial level.
Experimental Workflow
Caption: General workflow for enhancing and evaluating this compound delivery.
Strategy Selection Guide
Caption: Decision tree for selecting a this compound delivery strategy.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Current Trends in Clinical Trials of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel cell-penetrating peptide targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Packaging of the Coenzyme Q10 into a Liposome for Mitochondrial Delivery and the Intracellular Observation in Patient Derived Mitochondrial Disease Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Cell-Penetrating and Mitochondrion-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-penetrating peptides do not cross mitochondrial membranes even when conjugated to a lipophilic cation: evidence against direct passage through phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel nanomicelle formulation to enhance bioavailability and stability of curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 25. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Decylubiquinone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Decylubiquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Coenzyme Q10 (ubiquinone) with a shorter decyl tail instead of the isoprenoid side chain.[1] Its primary role is as an electron carrier in the mitochondrial electron transport chain (ETC), accepting electrons from Complex I and Complex II and transferring them to Complex III.[1] It is often used in research to study mitochondrial function and dysfunction.
Q2: My results with this compound are the opposite of what I expected. Instead of seeing improved mitochondrial function, I'm observing inhibition. Why could this be?
This is a well-documented phenomenon. The reduced form of this compound, decylubiquinol, can act as a potent inhibitor of mitochondrial Complex I.[2][3] In contrast, the oxidized form, this compound, acts as an electron acceptor for Complex I.[2][3] Therefore, the redox state of your this compound solution can significantly impact your experimental outcome.
Q3: I'm seeing an increase in mitochondrial function, specifically in the presence of an ETC inhibitor. Is this a valid result?
Yes, this can be a valid finding. Studies have shown that this compound can increase the activities of Complex I/III and Complex II/III and attenuate the reduction in oxygen consumption in the presence of Complex III inhibitors like myxothiazol and antimycin A.[1][4] This suggests that under conditions of partial ETC inhibition, this compound may enhance electron flow through the remaining functional components.
Q4: Is this compound an antioxidant or a pro-oxidant?
This compound is primarily known for its antioxidant properties. It can block the production of reactive oxygen species (ROS) in response to glutathione depletion.[5][6][7] However, like many antioxidants, its behavior can be context-dependent. While it generally scavenges ROS, under specific conditions that are not fully elucidated, it might contribute to oxidative stress.
Q5: What are the known off-target effects of this compound?
While the primary target of this compound is the mitochondrial electron transport chain, some studies suggest potential off-target effects. For instance, at high concentrations, it has been shown to be toxic to certain cell lines.[8] It is crucial to perform dose-response experiments to distinguish between on-target mitochondrial effects and potential off-target toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Mitochondrial Respiration
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound is hydrophobic. Ensure it is properly dissolved. It is soluble in ethanol, DMSO, and DMF at approximately 15 mg/mL, 10 mg/mL, and 10 mg/mL, respectively.[7] For aqueous buffers, first dissolve in an organic solvent and then dilute.[9] Always include a vehicle control in your experiments.[10][11] |
| Degradation of Compound | This compound solutions should be stored properly. Stock solutions in organic solvents are stable for at least 2 years at -20°C.[7] Aqueous solutions are not recommended for storage for more than one day.[9] Protect solutions from light. |
| Incorrect Redox State | The reduced form (decylubiquinol) inhibits Complex I, while the oxidized form (this compound) accepts electrons.[2][3] Ensure your experimental conditions favor the desired redox state. To maintain an oxidized state, avoid strong reducing agents in your buffers. |
| Inappropriate Cell Culture Media | The composition of your cell culture media can influence cellular metabolism and the response to this compound.[12][13] Consider if your media contains components that might interfere with mitochondrial function or the compound itself. |
Issue 2: Unexpected Results in Mitochondrial Complex Activity Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Differential Effect on Complexes | This compound can have varying effects on different ETC complexes. It has been shown to increase the activity of coupled Complex I/III and II/III, while having little to no effect on the individual activities of Complex I, III, or IV in some systems.[1][4] |
| Inhibition by Decylubiquinol | If you are measuring Complex I activity, the presence of the reduced form, decylubiquinol, will lead to inhibition.[2][3] Consider the redox potential of your assay buffer. |
| Sub-optimal Assay Conditions | Ensure your assay protocol is optimized for use with this compound. Refer to detailed protocols for specific complex activity assays. |
Issue 3: Artifacts in ROS and Mitochondrial Membrane Potential Measurements
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Interference with Fluorescent Dyes | Some compounds can directly interact with fluorescent probes used to measure ROS (e.g., DCFDA) and mitochondrial membrane potential (e.g., TMRM, JC-1), leading to quenching or autofluorescence.[14][15] Run controls with this compound and the dye in a cell-free system to check for direct interactions. |
| Alteration of Mitochondrial Membrane Potential | This compound has been shown to decrease mitochondrial membrane potential in intact cells.[16] This can affect the accumulation of potential-dependent dyes like TMRM and JC-1, leading to results that may not solely reflect changes in ROS production. |
| Antioxidant Properties | As an antioxidant, this compound can directly scavenge ROS, which may mask an increase in ROS production upstream.[5][6] Consider using alternative methods to measure oxidative stress. |
Data Presentation
Table 1: Effect of this compound (50 µM) on Electron Transport Chain Complex Activities in Synaptosomes
| Complex | Control Activity (nmol/min/mg) | This compound-Treated Activity (nmol/min/mg) | % Change |
| Complex I/III | 51.7 ± 5.7 | 85.0 ± 8.3 | +64% |
| Complex II/III | 33.8 ± 6.8 | 61.0 ± 5.7 | +80% |
Data summarized from a study on rat brain synaptosomes.[1]
Table 2: Effect of this compound on Synaptosomal Oxygen Consumption in the Presence of ETC Inhibitors
| Inhibitor | Condition | Oxygen Consumption (% of Control) |
| Myxothiazol (350 nM) | Without this compound | Significantly Reduced |
| Myxothiazol (350 nM) | With 50 µM this compound | Attenuated Reduction |
| Antimycin A (50 nM) | Without this compound | Significantly Reduced |
| Antimycin A (50 nM) | With 50 µM this compound | Maintained Respiration Rates |
Qualitative summary based on findings from a study on rat brain synaptosomes.[1]
Experimental Protocols
Protocol 1: Mitochondrial Complex I Activity Assay
This protocol is adapted from a spectrophotometric method for measuring NADH:ubiquinone oxidoreductase activity.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
NADH solution (10 mM)
-
This compound solution (10 mM in ethanol)
-
Rotenone (Complex I inhibitor, 2 mM in ethanol)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer.
-
Add isolated mitochondria (typically 50-100 µg of protein).
-
Add this compound to a final concentration of 100 µM.
-
To determine the rotenone-insensitive rate, prepare a parallel cuvette with the addition of rotenone to a final concentration of 2 µM.
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, recording readings every 15-30 seconds.
-
Calculate the rate of NADH oxidation (nmol/min/mg protein) using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹).
-
The specific Complex I activity is the total rate minus the rotenone-insensitive rate.
Mandatory Visualizations
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Respiratory complex II in mitochondrial dysfunction-mediated cytotoxicity: Insight from cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nucleusbiologics.com [nucleusbiologics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Decylubiquinone and Idebenone in Preclinical Models of Mitochondrial Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial diseases represent a class of debilitating genetic disorders characterized by impaired energy production. The mitochondrial electron transport chain (ETC) is a frequent site of dysfunction in these conditions. Consequently, therapeutic strategies often focus on bypassing deficient ETC complexes or mitigating downstream consequences like oxidative stress. Decylubiquinone and Idebenone, both synthetic analogues of Coenzyme Q10 (CoQ10), have emerged as promising candidates in this therapeutic landscape. This guide provides an objective comparison of their performance in preclinical models of mitochondrial disease, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their evaluation.
Mechanism of Action: Two Distinct Approaches to Mitochondrial Rescue
While both this compound and Idebenone are quinone derivatives, their primary mechanisms of action in rescuing mitochondrial function differ significantly.
This compound acts as a direct electron shuttle within the mitochondria. Its hydrophobic 10-carbon side chain allows it to integrate into the mitochondrial membrane. There, it can accept electrons from both Complex I and Complex II and subsequently transfer them to Complex III. This makes it an effective substrate for the ETC, capable of stimulating respiration.
Idebenone , in contrast, primarily functions through a cytoplasmic-mitochondrial redox cycling mechanism, which is particularly relevant in pathologies involving Complex I deficiency, such as Leber's Hereditary Optic Neuropathy (LHON).[1][2] Idebenone is reduced to its active hydroquinone form, idebenol, in the cytoplasm by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] Idebenol then enters the mitochondria and donates electrons directly to Complex III, effectively bypassing a dysfunctional Complex I.[3][4][5] This mechanism is highly dependent on the cellular expression of NQO1, leading to cell-type-specific effects.[3][4] Additionally, in its reduced form, Idebenone is a potent antioxidant.[6][7]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and Idebenone on key mitochondrial parameters as reported in various preclinical models. It is crucial to note that direct comparisons are challenging due to variations in experimental models and conditions.
Table 1: Effects on Mitochondrial Respiration and ETC Complex Activity
| Parameter | Compound | Model System | Concentration | Observed Effect | Reference |
| Complex I/III Activity | This compound | Rat Brain Synaptosomes | 50 µM | +64% increase | [8] |
| Complex II/III Activity | This compound | Rat Brain Synaptosomes | 50 µM | +80% increase | [8] |
| Complex I Activity | Idebenone | LHON Patient Fibroblasts | 10 µM | +42% increase | [9] |
| Maximal Oxygen Consumption | This compound | LHON Patient Fibroblasts | 1 µM | Variable, no significant change | [10] |
| Maximal Oxygen Consumption | Idebenone | LHON Patient Fibroblasts | 1 µM | Variable, no significant change | [10] |
| Basal Respiration | Idebenone | Murine Splenocytes (Lupus Model) | N/A (in vivo) | +30% increase | [11] |
| Basal Respiration | Idebenone | Primary Rat Astrocytes | 20-80 µM | Dose-dependent increase | [3] |
| Maximal Respiration | Idebenone | Primary Rat Neurons | 10-80 µM | Dose-dependent inhibition | [3] |
Table 2: Effects on ATP Production and Oxidative Stress
| Parameter | Compound | Model System | Concentration | Observed Effect | Reference |
| ATP Production | This compound | LHON Patient Fibroblasts | 1 µM | Negative impact observed | [10][12] |
| ATP Production | Idebenone | LHON Patient Fibroblasts | 1 µM | Partial, cell-specific increase | [10][12] |
| ATP Production | Idebenone | Murine Splenocytes (Lupus Model) | N/A (in vivo) | +30% increase | [11] |
| ATP Rescue (in presence of Complex I inhibitor) | This compound | Rat Myoblasts (L6) | 3.3 µM | 30% less active than Idebenone | [6][7] |
| ATP Rescue (in presence of Complex I inhibitor) | Idebenone | Rat Myoblasts (L6) | 3.3 µM | More active than this compound | [6][7] |
| Reactive Oxygen Species (ROS) Levels | This compound | LHON Patient Fibroblasts | 1 µM | No significant reduction | [10][12] |
| Reactive Oxygen Species (ROS) Levels | Idebenone | LHON Patient Fibroblasts | 1 µM | Partial, cell-specific reduction | [10][12] |
| Lipid Peroxidation | Idebenone | Murine Heart (Lupus Model) | N/A (in vivo) | ~50% reduction | [11] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of findings. Below are protocols for key experiments cited in the comparison of this compound and Idebenone.
Measurement of Oxygen Consumption Rate (OCR) in LHON Fibroblasts
This protocol is based on the methodology used to compare the effects of various quinone analogues on mitochondrial respiration in patient-derived cells.[10]
-
Cell Culture: Primary fibroblast cell cultures from LHON patients (harboring the m.11778G>A mutation) and healthy controls are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments, cells are treated with 1 µM of this compound or Idebenone for a specified period.
-
Instrumentation: A Seahorse XFp or XFe96 Extracellular Flux Analyzer is used to measure OCR.
-
Assay Procedure:
-
Fibroblasts are seeded into Seahorse XF cell culture microplates.
-
Prior to the assay, the cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a CO2-free incubator at 37°C for 1 hour.
-
The microplate is placed in the Seahorse analyzer, and baseline OCR is measured.
-
To determine different respiratory states, the following compounds are sequentially injected:
-
Oligomycin (1 µM): An ATP synthase inhibitor, to measure ATP-linked respiration.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (1 µM): An uncoupling agent, to measure maximal respiration.
-
Rotenone (1 µM) and Antimycin A (1 µM): Complex I and III inhibitors, respectively, to measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: OCR values are normalized to cell number or protein content. Parameters such as basal respiration, maximal respiration, and respiratory control ratio are calculated.
ATP Production Assay
This protocol outlines the general steps for measuring cellular ATP levels, as performed in studies on LHON fibroblasts.[10][12]
-
Sample Preparation: Fibroblasts are cultured and treated with this compound or Idebenone as described above.
-
Instrumentation: A luminometer capable of measuring bioluminescence.
-
Assay Procedure:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer to release intracellular ATP.
-
A luciferin/luciferase reagent is added to the cell lysate.
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
The luminometer measures the intensity of the emitted light, which is directly proportional to the ATP concentration.
-
-
Data Analysis: Luminescence readings are converted to ATP concentrations using a standard curve generated with known ATP concentrations. Results are typically normalized to total protein content in the lysate.
NQO1-Dependent Complex I Bypass Assay
This protocol is based on experiments demonstrating Idebenone's reliance on NQO1 for its therapeutic effect.[3]
-
Model System: Primary rat cortical neurons (low NQO1 expression) and astrocytes (high NQO1 expression).
-
Instrumentation: Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Assay Procedure:
-
Cells are prepared and placed in the respiration measurement system as described for OCR measurement.
-
Baseline respiration is established.
-
Piericidin A or Rotenone (Complex I inhibitor) is added to block Complex I-dependent respiration.
-
Idebenone is added. In astrocytes (high NQO1), an increase in oxygen consumption is expected as Idebenone bypasses the inhibited Complex I. In neurons (low NQO1), little to no effect is expected.
-
To confirm NQO1 dependence, the experiment can be repeated in the presence of Dicoumarol , an NQO1 inhibitor. In astrocytes, the ability of Idebenone to rescue respiration after Complex I inhibition should be attenuated by Dicoumarol.
-
-
Data Analysis: Changes in oxygen consumption rates after each addition are calculated and compared between cell types and conditions.
Conclusion
This compound and Idebenone offer distinct therapeutic strategies for mitochondrial diseases.
-
This compound acts as a straightforward substrate for the ETC, enhancing electron flow from Complexes I and II to Complex III. This may be beneficial in conditions with partial ETC defects where overall substrate flow is limiting. However, its efficacy in bypassing severe Complex I deficiencies is less established, and some studies indicate it may have a negative impact on ATP production in certain contexts.[10][12]
-
Idebenone's primary strength lies in its ability to bypass Complex I defects via the NQO1-dependent pathway, restoring electron flow to Complex III and demonstrating an ability to increase ATP levels and reduce ROS in specific models.[10][11][12] This makes it a particularly compelling candidate for diseases like LHON. However, its efficacy is contingent on cellular NQO1 expression, which can vary significantly between tissues and cell types, potentially explaining the variable outcomes in clinical trials for different neurological conditions.[3][4]
The choice between these compounds for further investigation should be guided by the specific mitochondrial defect being targeted. For pathologies characterized by a clear Complex I deficiency, Idebenone's bypass mechanism is a rational choice, provided the target cells express sufficient NQO1. For more generalized mitochondrial dysfunction or partial defects in multiple complexes, the broader substrate activity of this compound may warrant consideration. Future research should focus on direct, head-to-head comparisons in standardized models to further elucidate their relative therapeutic potential.
References
- 1. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Border between natural product and drug: Comparison of the related benzoquinones idebenone and coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idebenone: When an antioxidant is not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idebenone increases mitochondrial complex I activity in fibroblasts from LHON patients while producing contradictory effects on respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The coenzyme Q10 analog idebenone attenuates murine lupus by improving mitochondrial metabolism and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the therapeutic potential of idebenone and related quinone analogues in Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Decylubiquinone vs. Coenzyme Q10: A Comparative Analysis of Bioavailability and Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability and cellular uptake of Decylubiquinone and Coenzyme Q10 (CoQ10), two related quinone compounds with significant implications for cellular bioenergetics and antioxidant defense. While both molecules are of considerable interest in therapeutic development, their physicochemical properties lead to distinct profiles in terms of absorption, distribution, and cellular entry. This document summarizes the available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Coenzyme Q10, an essential component of the mitochondrial electron transport chain and a potent lipophilic antioxidant, is well-studied but known for its poor oral bioavailability due to its high molecular weight and hydrophobicity.[1][2] In contrast, this compound, a synthetic analog of CoQ10 with a shorter, saturated decyl tail, is primarily investigated for its direct effects on mitochondrial function.[3][4] Crucially, there is a significant gap in the scientific literature regarding the oral bioavailability and intestinal permeability of this compound, with most studies focusing on its intracellular activities. This guide presents a side-by-side comparison based on the existing, albeit disparate, datasets for these two compounds.
Physicochemical Properties
A fundamental understanding of the structural differences between this compound and Coenzyme Q10 is crucial for interpreting their bioavailability and cellular uptake characteristics.
| Property | This compound | Coenzyme Q10 | Reference |
| Structure | Quinone ring with a 10-carbon alkyl chain | Quinone ring with a 10-isoprenoid unit side chain | [3] |
| Molecular Weight | ~322.4 g/mol | 863.34 g/mol | [5] |
| Lipophilicity (LogP) | High (estimated) | Very High (~10) | |
| Solubility | Poorly soluble in water | Practically insoluble in water |
Bioavailability and Pharmacokinetics
Coenzyme Q10 Pharmacokinetic Parameters (Animal Studies)
The following table summarizes representative pharmacokinetic data for CoQ10 from studies in rats, highlighting the slow absorption and long half-life.
| Parameter | Value | Species | Administration | Reference |
| Tmax (Time to maximum plasma concentration) | ~6 hours | Rat | Oral | [1][6] |
| Elimination Half-life (t½) | ~33 hours | Rat | Oral | [1][2] |
| Oral Bioavailability | 2-3% | Rat | Oral | [6] |
Note: These values can vary depending on the formulation and dosage.
This compound Bioavailability
Currently, there is a lack of published studies investigating the oral bioavailability and pharmacokinetic profile of this compound. Its primary use in research has been as a tool to study mitochondrial function in vitro, where it is directly applied to cells or isolated mitochondria.[3][4]
Cellular Uptake Mechanisms and Efficiency
The entry of these lipophilic molecules into cells is a critical step for their biological activity. While direct comparative studies are absent, inferences can be drawn from in vitro experiments.
Coenzyme Q10 Cellular Uptake
Studies using various cell lines have demonstrated that exogenous CoQ10 can be taken up by cells, although the efficiency is influenced by the formulation.
| Cell Line | Uptake Efficiency | Experimental Conditions | Reference |
| Human Skin Cells | 101 ng Q10/mg total protein | 50 µM I₂-Q₁₀ for 24 hours | [7] |
| H9c2 (rat heart myoblasts) | Significant increase with phytosome formulation | 100 nM for 24 hours | [8] |
| I407 (human intestinal epithelial cells) | Significant increase with phytosome formulation | 100 nM for 24 hours | [8] |
The uptake of CoQ10 is thought to occur via passive diffusion due to its lipophilic nature, though the involvement of specific transporters has not been fully ruled out.
This compound Cellular Uptake
Quantitative data on the cellular uptake of this compound is scarce. However, numerous studies have demonstrated its effects on intracellular processes, implying its ability to cross the plasma membrane and accumulate in mitochondria. For instance, studies have shown that this compound can inhibit the growth of colorectal cancer cells in a dose-dependent manner, with IC50 values of 45.84 µM for HCT116 cells and 28.11 µM for LoVo cells.[3] This indicates that therapeutically relevant concentrations are achievable within the cellular environment.
Experimental Protocols
In Vitro Intestinal Permeability: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[9]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across the Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (this compound or Coenzyme Q10) and analytical standards
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) indicates a suitable monolayer. Alternatively, assess the permeability of a fluorescent marker with low paracellular transport (e.g., Lucifer yellow).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - for efflux assessment):
-
Perform the assay as described above but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber (mol/s)
-
A: The surface area of the filter membrane (cm²)
-
C₀: The initial concentration of the compound in the donor chamber (mol/cm³)
-
-
Cellular Uptake Assay
Objective: To quantify the amount of this compound or Coenzyme Q10 taken up by cultured cells.
Materials:
-
Adherent cell line of interest (e.g., H9c2, HepG2)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Test compound and analytical standards
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS or HPLC for quantification
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Compound Incubation: Replace the culture medium with a medium containing the test compound at the desired concentration. Include a vehicle control. Incubate for a specific period (e.g., 2, 4, 8, 24 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Lysate Collection and Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Analysis: Quantify the concentration of the test compound in the cell lysate using a validated analytical method.
-
Data Normalization: Express the cellular uptake as the amount of compound per milligram of total cell protein (e.g., ng/mg protein).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a typical in vitro cellular uptake experiment.
Caption: Workflow for a Caco-2 intestinal permeability assay.
Conclusion and Future Directions
The comparison between this compound and Coenzyme Q10 reveals a significant disparity in the available data regarding their bioavailability and cellular uptake. While CoQ10 has been extensively studied, its poor absorption remains a challenge, driving the development of enhanced formulations. This compound, on the other hand, is a valuable tool for in vitro mitochondrial research, but its potential as an orally administered therapeutic is largely unexplored due to the lack of pharmacokinetic data.
Future research should prioritize head-to-head comparative studies of these two molecules in standardized in vitro models like the Caco-2 permeability assay and in vivo pharmacokinetic studies in animal models. Such data are essential for a comprehensive understanding of their therapeutic potential and for guiding the rational design of novel quinone-based drugs with improved bioavailability and targeted cellular delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme Q10: absorption, tissue uptake, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Colorectal Cancer Growth Through Upregulating Sirtuin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessing Cellular Uptake of Exogenous Coenzyme Q10 into Human Skin Cells by X-ray Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Decylubiquinone and Resveratrol: A Comparative Analysis of Their Influence on Sirtuin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two bioactive compounds, Decylubiquinone and resveratrol, on the activity of sirtuins, a class of NAD+-dependent deacetylases critical in cellular regulation. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in cellular biology and drug discovery.
Introduction to Sirtuins, this compound, and Resveratrol
Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD+-dependent protein deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, metabolism, DNA repair, and inflammation.[1] Their activity is intrinsically linked to cellular energy status through their dependence on NAD+. Consequently, sirtuins have emerged as prominent therapeutic targets for age-related diseases, metabolic disorders, and cancer.
This compound (DUb) , a synthetic analog of Coenzyme Q10, is primarily known for its role in mitochondrial bioenergetics. It functions as an electron carrier in the electron transport chain, impacting cellular respiration and ATP production.[2][3] Recent evidence has suggested a novel role for this compound in regulating sirtuin expression, thereby expanding its potential therapeutic applications.[4][5][6]
Resveratrol , a natural polyphenol found in grapes and other plants, is a well-characterized modulator of sirtuin activity. It has been extensively studied for its potential health benefits, many of which are attributed to its ability to activate SIRT1 and other sirtuins.[7][8] The interaction of resveratrol with sirtuins is complex and, in some cases, debated, with evidence suggesting both direct and indirect mechanisms of activation.
Comparative Effects on Sirtuin Activity: A Data-Driven Overview
The following tables summarize the currently available quantitative data on the effects of this compound and resveratrol on the activity and expression of various sirtuin isoforms.
Table 1: Effect of this compound on Sirtuin Expression
| Compound | Sirtuin Isoform | Cell Line/System | Concentration | Observed Effect | Reference |
| This compound | SIRT2 | HCT116 and LoVo (Colorectal Cancer Cells) | Not specified | Significant upregulation of SIRT2 mRNA and protein expression. | [4] |
Table 2: Effects of Resveratrol on Sirtuin Activity
| Compound | Sirtuin Isoform | Assay Type | Substrate | Concentration | Observed Effect | Reference |
| Resveratrol | SIRT1 | Fluorometric | Fluor de Lys-SIRT1 peptide | ~50-100 µM (EC50) | ~8-fold activation | [7][9] |
| Resveratrol | SIRT1 | Microarray | SF38A-K23 peptide | 22 ± 16 µM (EC50) | Activation | [9] |
| Resveratrol | SIRT3 | In vitro deacetylation assay | FdL1 and FdL2 peptides | 0.2 mM | Inhibition | [10] |
| Resveratrol | SIRT3 | In vivo (cardiac fibroblasts) | Endogenous substrates | 80 µM | Two-fold increase in SIRT3 expression | [11] |
| Resveratrol | SIRT5 | Fluorometric | Fluor-de-Lys (FdL) 1 peptide | 0.2 mM | ~2.5-fold stimulation | [10] |
| Resveratrol | SIRT5 | In vivo (subarachnoid hemorrhage mice) | Endogenous substrates | 60 mg/kg | Increased desuccinylation activity | [12] |
Signaling Pathways
The signaling pathways modulated by this compound and resveratrol that involve sirtuins are multifaceted. Resveratrol is known to influence multiple pathways through its interaction with sirtuins, while the understanding of this compound's sirtuin-related signaling is currently emerging.
This compound-SIRT2 Signaling Pathway in Colorectal Cancer
Experimental evidence indicates that this compound upregulates the expression of SIRT2 in colorectal cancer cells.[4] SIRT2 has been shown to act as a tumor suppressor in this context.[13][14] The upregulation of SIRT2 by this compound leads to the inhibition of cancer cell proliferation, migration, and invasion.[4][6] The precise upstream mechanisms by which this compound modulates SIRT2 expression are still under investigation but may be linked to its effects on mitochondrial function and cellular metabolism.[4]
Figure 1: this compound upregulates SIRT2, inhibiting cancer cell processes.
Resveratrol and Sirtuin Signaling Pathways
Resveratrol's interaction with sirtuins, particularly SIRT1, has been linked to a wide range of cellular effects. It is proposed to activate SIRT1, which then deacetylates numerous downstream targets, influencing metabolism, stress resistance, and inflammation. The activation of SIRT1 by resveratrol can be both direct and indirect, with some studies suggesting it is dependent on the experimental substrate used.[7][9] Resveratrol has also been shown to activate SIRT3 and SIRT5, and inhibit SIRT3 in certain contexts, highlighting its complex and isoform-specific effects.[10][11][12][15]
Figure 2: Resveratrol modulates multiple sirtuins, affecting various cellular functions.
Experimental Protocols
Fluorometric Sirtuin Activity Assay
This protocol is a common method for measuring the in vitro activity of sirtuins and the effect of modulating compounds.
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, etc.)
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., trypsin) and a fluorescence quencher remover (e.g., nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound (this compound or resveratrol) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant sirtuin enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
-
Calculate the percentage of sirtuin activity relative to the vehicle control.
Figure 3: Workflow for a fluorometric sirtuin activity assay.
Western Blotting for Sirtuin Expression
This protocol is used to determine the relative protein expression levels of sirtuins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the sirtuin of interest (e.g., anti-SIRT2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 4: General workflow for Western blotting.
Conclusion
The available evidence presents distinct profiles for this compound and resveratrol in their interaction with sirtuins. Resveratrol is a broad-spectrum sirtuin modulator, with activating effects on SIRT1 and SIRT5, and isoform-specific inhibitory effects on SIRT3 under certain conditions. Its therapeutic potential is linked to the activation of these key cellular regulators.
This compound, in contrast, has been shown to upregulate the expression of SIRT2, a sirtuin with emerging roles in cancer biology. This finding opens new avenues for investigating this compound as a potential therapeutic agent that targets sirtuin pathways, particularly in the context of colorectal cancer.
Further research is warranted to fully elucidate the mechanisms by which this compound regulates SIRT2 and to explore its effects on other sirtuin isoforms. A deeper understanding of the comparative effects of these and other bioactive compounds on sirtuin activity will be invaluable for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Colorectal Cancer Growth Through Upregulating Sirtuin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Colorectal Cancer Growth Through Upregulating Sirtuin2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. SIRT2‐dependent IDH1 deacetylation inhibits colorectal cancer and liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of SIRT3 by resveratrol ameliorates cardiac fibrosis and improves cardiac function via the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Evaluating the Specificity of Decylubiquinone's Interaction with Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Decylubiquinone's interaction with mitochondrial complex I against other well-known inhibitors. The aim is to offer an objective evaluation supported by experimental data to aid in research and drug development.
Introduction to Mitochondrial Complex I and this compound
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain in mitochondria.[1][2] It plays a crucial role in cellular respiration by oxidizing NADH to NAD+ and transferring electrons to ubiquinone.[1][2] This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1][2] Given its central role in metabolism, complex I is a significant target for drug development, particularly in the context of cancer and neurodegenerative diseases.[3][4]
This compound (DB) is a synthetic analog of the endogenous coenzyme Q10. It is widely used in research to study the function of the mitochondrial respiratory chain. Notably, its interaction with complex I is multifaceted; the oxidized form, this compound, acts as an electron acceptor, while its reduced form, decylubiquinol, can inhibit the enzyme's activity.[5] This dual role necessitates a careful evaluation of its specificity.
Mechanism of Interaction: this compound and Alternatives
The interaction of various compounds with mitochondrial complex I can be broadly categorized based on their binding sites and mechanism of action. Many inhibitors target the ubiquinone binding pocket, thereby preventing the natural substrate from accessing the active site.[4][6]
-
This compound (DB): In its oxidized state, DB serves as a substrate for complex I, accepting electrons from the iron-sulfur clusters.[5] However, the reduced form, decylubiquinol, acts as an inhibitor.[5] This suggests a complex interaction that is dependent on the redox state of the molecule.
-
Rotenone: A well-characterized, high-affinity inhibitor of complex I.[7] It is a classic example of a compound that binds within the ubiquinone-binding channel, effectively blocking electron transport.[4]
-
Piericidin A: Another potent inhibitor that structurally resembles ubiquinone.[4][8] It competes with the ubiquinone substrate for the binding site and has been shown to bind at the top of the ubiquinone-binding site.[8]
-
Other Quinone-based Inhibitors: Molecules like FRV-1 have been identified as novel complex I inhibitors, demonstrating that small structural changes in quinone-like molecules can significantly alter their interaction with the complex.[3]
The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound on mitochondrial complex I.
Caption: Workflow for Mitochondrial Complex I Activity Assay.
Comparative Analysis of Inhibitor Potency
The efficacy of a compound's interaction with complex I is often quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.
| Compound | Target Site | IC50 (approx.) | Mechanism of Action | References |
| Decylubiquinol | Ubiquinone binding site | Varies with redox state | Inhibitor (in reduced form) | [5] |
| Rotenone | Ubiquinone binding pocket | Low nanomolar range | Competitive Inhibitor | [4][7] |
| Piericidin A | Ubiquinone binding site | Low nanomolar range | Competitive Inhibitor | [4][8] |
| FRV-1 | Ubiquinone binding site | Micromolar range | Inhibitor | [3] |
Note: IC50 values can vary depending on the experimental conditions and the source of mitochondria.
The following diagram illustrates the binding sites of different inhibitors within the ubiquinone-binding pocket of complex I.
Caption: Inhibitor Binding Sites on Mitochondrial Complex I.
Experimental Protocols for Assessing Specificity
To evaluate the specificity of a compound's interaction with complex I, a series of biochemical and cellular assays are employed.
4.1. Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of complex I.
-
Objective: To determine the rate of NADH oxidation by complex I in the presence of an electron acceptor.
-
Principle: The activity of complex I is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. This compound is often used as the electron acceptor.[9] The specificity of the inhibition is confirmed by comparing the activity with and without a known complex I inhibitor like rotenone.[1][2]
-
Procedure:
-
Isolate mitochondria from tissue or cell culture.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a reaction buffer containing NADH and the test compound (e.g., this compound or other inhibitors) at various concentrations.
-
Initiate the reaction by adding a known amount of mitochondrial protein.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the specific activity (nmol/min/mg protein) and determine the IC50 value for inhibitors.
-
4.2. Cellular Assays for Mitochondrial Function
These assays assess the downstream effects of complex I inhibition on overall mitochondrial health.
-
Oxygen Consumption Rate (OCR): Measured using extracellular flux analyzers (e.g., Seahorse). Sequential addition of specific inhibitors (like oligomycin, FCCP, and rotenone/antimycin A) allows for the dissection of different components of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiration.[10] A specific complex I inhibitor will reduce basal and maximal respiration.
-
Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes like JC-1 or TMRM.[11][12] A decrease in MMP is an indicator of mitochondrial dysfunction, which can be induced by complex I inhibition.[12]
-
ATP Production Assay: Measures the cellular ATP levels. Inhibition of complex I is expected to decrease ATP synthesis through oxidative phosphorylation.
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes. Inhibition of complex I can lead to an increase in ROS production.
The signaling pathway below illustrates the flow of electrons through the electron transport chain and the points of action for various inhibitors.
Caption: Electron Transport Chain and Inhibitor Action Sites.
Specificity and Off-Target Effects
An ideal pharmacological tool should exhibit high specificity for its intended target.
-
This compound: While widely used as a substrate for complex I and II, its inhibitory action in the reduced form needs to be considered.[5] It has been reported to have effects on complex III as well, potentially by scavenging reactive oxygen species generated by this complex.[13] This suggests that its effects may not be exclusively limited to complex I.
-
Rotenone: Known for its high specificity and potency for complex I. However, at higher concentrations, it may have off-target effects. Its use in cellular models has been linked to phenotypes associated with Parkinson's disease.[10]
-
Piericidin A: Also a highly specific inhibitor of complex I due to its structural similarity to ubiquinone.[8]
The potential for off-target effects is a critical consideration in drug development. A thorough evaluation should include assessing the compound's impact on other mitochondrial complexes and key cellular pathways to build a comprehensive specificity profile.
Conclusion
This compound is a valuable tool for studying mitochondrial function, acting as both a substrate and an inhibitor of complex I depending on its redox state. However, when used as an inhibitor, its specificity should be carefully considered, as it may also influence the function of other respiratory complexes. In contrast, compounds like Rotenone and Piericidin A offer higher specificity as inhibitors of complex I, making them more suitable for studies where the precise targeting of this complex is crucial. The choice of compound should be guided by the specific experimental question, with a comprehensive set of assays to validate the on-target effects and rule out significant off-target interactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tribioscience.com [tribioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications [frontiersin.org]
- 7. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 8. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Decylubiquinone: A Look Beyond the Mitochondria
A comparative transcriptomic analysis to definitively identify the signaling pathways modulated by Decylubiquinone, a synthetic analog of Coenzyme Q10, is currently not feasible due to the absence of publicly available RNA-sequencing or microarray data. Existing research has primarily focused on its well-documented role in mitochondrial bioenergetics and its potent antioxidant properties. While these studies provide a foundational understanding of its mechanism of action, a global view of its influence on gene expression remains an unexplored frontier.
This compound is recognized for its ability to directly interact with the mitochondrial electron transport chain (ETC), the primary site of cellular energy production.[1][2][3] Specifically, it functions as an electron carrier, accepting electrons from Complex I and II and transferring them to Complex III.[1] This action helps to maintain the flow of electrons and support the generation of ATP. However, the effects of this compound are not limited to its role as a simple electron shuttle.
Current Understanding of this compound's Bioactivity
Current research highlights two major areas of this compound's influence at the biochemical level: enhancement of mitochondrial function and antioxidant defense.
Enhancement of Mitochondrial Respiration
Studies have shown that this compound can enhance the activity of the mitochondrial respiratory chain, particularly under conditions of mitochondrial stress. It has been observed to increase the activity of Complex I/III and Complex II/III, suggesting it can facilitate electron transfer between these complexes.[1][3] This is particularly relevant in the context of mitochondrial dysfunction, where the efficiency of the ETC may be compromised.
| Biochemical Effect | Observed Outcome | Supporting Evidence |
| Electron Transport Chain Activity | Increased Complex I/III and Complex II/III activity.[1][3] | In vitro assays using isolated mitochondria or synaptosomes.[1][3] |
| Mitochondrial Respiration | Attenuation of reductions in oxygen consumption during inhibition of Complex III.[1] | Measurement of oxygen consumption rates in the presence of ETC inhibitors.[1] |
| Mitochondrial Permeability Transition (MPT) | Inhibition of the MPT pore opening, a key event in cell death pathways.[4][5][6] | Studies in isolated mitochondria and cell lines.[4] |
Antioxidant and Protective Effects
This compound is a potent antioxidant.[7] Its reduced form, decylubiquinol, can neutralize reactive oxygen species (ROS), which are harmful byproducts of mitochondrial respiration. By scavenging these free radicals, this compound helps to protect cellular components from oxidative damage.[4] This antioxidant activity is also linked to its ability to inhibit the mitochondrial permeability transition, a critical event in the initiation of apoptosis (programmed cell death).[4][5][6]
The Untapped Potential of Transcriptomics
While the biochemical effects of this compound are increasingly understood, its impact on nuclear gene expression is a significant knowledge gap. A transcriptomic study, such as RNA-sequencing, would provide a comprehensive, unbiased view of the genes and signaling pathways that are modulated following treatment with this compound.
Such a study would be invaluable for:
-
Identifying Novel Pathways: Uncovering previously unknown signaling cascades and cellular processes affected by this compound.
-
Understanding Off-Target Effects: Determining if this compound influences pathways beyond mitochondrial bioenergetics.
-
Biomarker Discovery: Identifying potential biomarkers to monitor the efficacy of this compound treatment.
-
Comparative Analysis: Providing a basis for comparing the gene regulatory effects of this compound with other Coenzyme Q10 analogs and therapeutic agents.
Experimental Workflow for a Future Transcriptomic Study
A typical experimental workflow to investigate the transcriptomic effects of this compound would involve the following steps:
Caption: A generalized workflow for a transcriptomic study of this compound.
Hypothetical Signaling Pathways for Investigation
Based on the known functions of this compound and the broader roles of Coenzyme Q10, several signaling pathways would be of high interest in a future transcriptomic study. It is important to reiterate that the modulation of these pathways by this compound is currently speculative and awaits experimental validation.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
References
- 1. This compound Increases Mitochondrial Function in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases mitochondrial function in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Effects of this compound (coenzyme Q10 analog) supplementation on SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Decylubiquinone: A Comparative Analysis of Long-Term Safety and Toxicity Against Other Quinone Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide
This guide provides a comprehensive assessment of the long-term safety and toxicity of Decylubiquinone in comparison to other notable quinone analogs: Coenzyme Q10 (Ubiquinone), Idebenone, and MitoQ. The information herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key toxicity studies.
Comparative Toxicity Data of Quinone Analogs
The long-term safety profiles of quinone analogs vary significantly, influenced by their chemical structure, bioavailability, and interaction with cellular systems. Below is a summary of the available quantitative toxicity data for the compared compounds.
Table 1: Long-Term Toxicity Data for Coenzyme Q10, Idebenone, and MitoQ
| Compound | Animal Model | Duration | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) | Key Findings & References |
| Coenzyme Q10 | Rat | 52 weeks | 1200 mg/kg/day | >2000 mg/kg (oral, single dose) | No significant adverse effects observed in a chronic toxicity study.[1] |
| Beagle Dog | 39 weeks | 1800 mg/kg/day | Not Reported | No deaths or treatment-related adverse effects were observed. | |
| Idebenone | Rat | Not Specified | Not Explicitly Stated | >10,000 mg/kg (oral) | Generally well-tolerated in subacute and chronic treatments with no reported immunogenic or mutagenic side effects. |
| Mouse | Not Specified | Not Explicitly Stated | >10,000 mg/kg (oral) | Low acute toxicity. | |
| MitoQ | Dog | 39 weeks | 40 mg/kg/day | Not Reported | The principal findings were non-adverse fecal disturbances and vomiting, likely due to local gastrointestinal irritation.[2] |
| Mouse | 28 weeks | Not Explicitly Stated | Not Reported | No measurable deleterious effects or evidence of pro-oxidant activity was observed in a long-term study.[3][4] |
Table 2: Available Safety Data for this compound
| Compound | Data Type | Findings & References |
| This compound | In vitro studies | Inhibits the redox-activated mitochondrial permeability transition and blocks reactive oxygen species (ROS) production in response to glutathione depletion.[5] |
| Safety Data Sheets | No data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity (single and repeated exposure), or aspiration hazard.[2] |
Experimental Protocols for Long-Term Toxicity Assessment
The evaluation of the long-term safety and toxicity of pharmaceutical compounds is guided by internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). A general methodology for a chronic oral toxicity study in rodents is outlined below.
General Protocol for a 90-Day or Longer Chronic Oral Toxicity Study in Rodents (Based on OECD Guideline 452 and FDA Recommendations)
1. Test System:
-
Animal Species: Typically, Sprague-Dawley rats or C57BL/6 mice are used.
-
Sex: Both male and female animals are included.
-
Number of Animals: A sufficient number of animals per group to ensure statistical power, typically at least 20 rodents per sex per dose group for chronic studies.
2. Administration of the Test Substance:
-
Route of Administration: Oral gavage, or administered in the diet or drinking water, depending on the physicochemical properties of the compound and the intended route of human exposure.
-
Dose Levels: At least three dose levels (low, mid, and high) and a control group receiving the vehicle only. The highest dose should induce some toxic effects without causing excessive mortality.
-
Frequency and Duration: Daily administration for a period of at least 90 days, and often extending to 6 months, 1 year, or longer for chronic studies.
3. Observations and Examinations:
-
Clinical Observations: Daily observation for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed at the beginning and end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at specified intervals (e.g., at termination and possibly at interim time points) to analyze a range of hematological and biochemical parameters.
-
Urinalysis: Conducted at specified intervals.
4. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Signaling pathway of quinone-induced oxidative stress and the Nrf2-mediated antioxidant response.
Caption: Generalized experimental workflow for a chronic oral toxicity study in rodents.
Caption: Logical relationship in the comparative safety assessment of quinone analogs.
References
- 1. Comparative oral toxicity of coenzyme Q10 and its (2Z)-isomer in rats: single and four-week repeated dose toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Decylubiquinol impedes mitochondrial respiratory chain complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Coenzyme Q10 analog this compound inhibits the redox-activated mitochondrial permeability transition: role of mitcohondrial [correction mitochondrial] complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Decylubiquinone: A Comparative Analysis in Patient-Derived iPSC Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Decylubiquinone's therapeutic potential against other leading antioxidants in the context of patient-derived induced pluripotent stem cell (iPSC) models of mitochondrial disease. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Patient-derived iPSCs have emerged as a powerful platform for modeling diseases and screening potential therapeutics, offering a renewable source of disease-relevant cells that capture the genetic background of the individual.[1] In diseases characterized by mitochondrial dysfunction, such as Friedreich's ataxia, Parkinson's disease, and MELAS syndrome, these models are invaluable for assessing novel treatment strategies. This compound, a synthetic analog of Coenzyme Q10, has shown promise in improving mitochondrial function. This guide evaluates its performance relative to other antioxidants, providing a data-driven resource for therapeutic development.
Comparative Efficacy of Antioxidants in Mitigating Mitochondrial Dysfunction
The following tables summarize quantitative data from studies evaluating the efficacy of this compound and other antioxidants in cellular models of mitochondrial dysfunction. While direct head-to-head comparisons in the same iPSC model are limited, these data provide valuable insights into their relative potency and mechanisms of action.
Table 1: Comparison of Antioxidant Efficacy in Cellular Models of Friedreich's Ataxia
| Antioxidant | Cell Type | Endpoint Measured | Concentration for Effect | Key Finding |
| This compound | Not specified | ATP level rescue (Complex I inhibition) | Comparable to Idebenone | Showed a largely comparable dose-effect relationship to Idebenone in rescuing ATP levels.[2] |
| Idebenone | Friedreich's Ataxia fibroblasts | Cell death prevention | EC50 ~10 µM | Less potent than MitoQ in preventing cell death from endogenous oxidative stress.[1] |
| MitoQ | Friedreich's Ataxia fibroblasts | Cell death prevention | EC50 ~50 nM | Several hundredfold more potent than the untargeted analog Idebenone.[1] |
Table 2: Efficacy of Antioxidants in iPSC-Derived and Other Cellular Models of Neurodegeneration
| Antioxidant | Disease Model/Cell Type | Endpoint Measured | Effective Concentration | Key Finding |
| This compound | Not specified | ATP level rescue (Complex I inhibition) | Not specified | Comparable dose-effect relationship to Idebenone.[2] |
| Coenzyme Q10 | Multiple-system atrophy iPSC-derived neurons | Apoptosis reduction | Not specified | Reduced apoptosis in neurons from an MSA patient with COQ2 mutations.[3] |
| Idebenone | Human iPSC-derived neural progenitors | Mitochondrial biogenesis, Cell viability | 0.5 µM | Stimulated mitochondrial biogenesis and enhanced cell viability at the early neural progenitor stage.[4][5] |
| MitoQ | Alzheimer's disease mouse model | Spatial memory, Oxidative stress, Neuropathology | Not specified | Improved memory, reduced oxidative stress, and lessened AD-related neuropathology.[6] |
| N-acetylcysteine (NAC) | iPSCs undergoing hematopoietic differentiation | ROS levels, Cell viability | 1 mM | Decreased oxidative stress and improved cell viability. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic rationale and methodological approach.
Caption: Proposed mechanism of this compound in mitochondria.
References
- 1. Mitochondria-targeted antioxidants protect Friedreich Ataxia fibroblasts from endogenous oxidative stress more effectively than untargeted antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The pathogenesis linked to coenzyme Q10 insufficiency in iPSC-derived neurons from patients with multiple-system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial biogenesis and neural differentiation of human iPSC is modulated by idebenone in a developmental stage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial biogenesis and neural differentiation of human iPSC is modulated by idebenone in a developmental stage-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondria-Targeted Antioxidant MitoQ Inhibits Memory Loss, Neuropathology, and Extends Lifespan in Aged 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decylubiquinone: A Guide for Laboratory Professionals
The safe and responsible disposal of Decylubiquinone is paramount for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This material should be considered hazardous until further information is available.[1]
Key Hazards:
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.
-
Highly flammable liquid and vapor when in solution.[2]
-
May form explosive peroxides.
Personal Protective Equipment (PPE) and Handling:
-
Always use personal protective equipment as required, including safety glasses, gloves, and a lab coat.
-
Ensure adequate ventilation, especially in confined areas, and use with local exhaust ventilation.
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2]
-
Store in a cool, well-ventilated place in a tightly closed container, away from strong oxidizing agents. The recommended storage temperature is -20°C.[1]
II. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent exposure and environmental contamination.
Steps for Spill Cleanup:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and keep people away from and upwind of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. For liquid spills, create a dam or use absorbent materials like sand, earth, or other non-combustible absorbent material to contain the spill. Cover drains to prevent the product from entering them.[3]
-
Cleanup:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[2]
-
Mechanically take up the absorbed material and place it in appropriate, properly labeled containers for disposal.
-
-
Decontamination: Clean the contaminated surface thoroughly.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
III. Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
General Guidelines:
-
Dispose of the contents and container to an approved waste disposal plant.
-
Disposal must be made according to official, local, and national regulations.
-
Do not dispose of this compound with household garbage.[2]
-
Prevent the product from entering drains, waterways, sewers, basements, or confined areas. Do not flush into surface water or the sanitary sewer system.
Waste Treatment Methods:
-
Unused this compound and its solutions should be treated as chemical waste.
-
Contaminated materials from spills (e.g., absorbent materials) should also be disposed of as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.
IV. Quantitative Data Summary
Currently, publicly available safety data sheets do not provide specific quantitative limits for the disposal of this compound. The primary directive is to dispose of it as chemical waste through an approved facility in accordance with all applicable regulations.
V. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in safety and handling literature. The standard procedure involves collection in a designated, properly labeled waste container, followed by transfer to an authorized chemical waste management facility.
VI. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Decylubiquinone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Decylubiquinone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Hazard Identification and Engineering Controls
This compound presents several potential hazards that must be addressed through proper engineering controls and personal protective equipment. While some safety data sheets (SDS) classify it as not hazardous, others indicate it may cause serious eye irritation and respiratory irritation. Furthermore, this compound is often supplied as a solution in ethanol, a highly flammable liquid.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the powder form or solutions in volatile solvents, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye Wash Stations and Safety Showers: Laboratories must be equipped with readily accessible eye wash stations and safety showers. In case of accidental contact, immediate flushing is critical.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition. If dissolved in a flammable solvent like ethanol, it must be stored in a designated flammable liquids cabinet. Protect from light and air, as some quinone compounds can be sensitive to these conditions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | ANSI-approved safety goggles or a face shield worn over safety glasses. | Protects against splashes of solutions and airborne powder particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves. | Prevents skin contact with the chemical. The choice of glove material is critical for adequate protection. |
| Body | A lab coat, preferably flame-resistant when working with flammable solvents. | Protects skin and clothing from spills and splashes. |
| Respiratory | A NIOSH-approved respirator may be necessary under certain conditions. | Protects against inhalation of the powder form or aerosols of solutions. |
Glove Selection:
| Glove Material | Recommendation | Considerations |
| Nitrile | Good for incidental contact with many chemicals, including weak acids and some organic solvents.[1][2][3][4] | May have limited resistance to certain organic solvents. It is advisable to change gloves frequently, especially after direct contact. |
| Neoprene | Offers good resistance to a broad range of chemicals, including oils, acids, and some solvents.[1][5] | Provides a good balance of chemical resistance and dexterity. |
| Butyl Rubber | Provides excellent resistance to a wide variety of chemicals, including many organic solvents.[1][6] | May be less dexterous than nitrile or neoprene gloves. |
It is strongly recommended to double-glove when handling this compound, especially for extended periods or with larger quantities. Always inspect gloves for any signs of degradation or perforation before and during use.
Respiratory Protection:
The necessity of respiratory protection depends on a risk assessment of the specific procedure.
| Task | Risk Level | Recommended Respiratory Protection |
| Handling small quantities of pre-dissolved solutions in a fume hood | Low | Generally not required. |
| Weighing or transferring small amounts of powder in a fume hood | Moderate | A NIOSH-approved N95 dust mask may be considered to minimize inhalation of fine particles. |
| Handling large quantities of powder or potential for aerosol generation | High | A half-mask or full-face respirator with appropriate particulate filters (P100) should be used. |
Operational Plan: Step-by-Step Handling Procedures
Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound.
Protocol for Handling Solid this compound:
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the chemical fume hood.
-
Don PPE: Wear a lab coat, safety goggles, and double gloves (nitrile or neoprene). If a risk assessment indicates, wear a respirator.
-
Weighing: Carefully weigh the desired amount of this compound powder in a disposable weigh boat. Avoid creating dust.
-
Transfer: Gently transfer the powder to the reaction vessel.
-
Cleanup: Immediately clean any residual powder from the balance and surrounding area with a damp cloth or paper towel, taking care not to generate dust. Dispose of the cleaning material as solid chemical waste.
Protocol for Handling this compound in Flammable Solvents (e.g., Ethanol):
-
Preparation: Ensure the work area is free of ignition sources (open flames, hot plates, spark-producing equipment).
-
Don PPE: Wear a flame-resistant lab coat, safety goggles, and double gloves.
-
Dispensing: Use a calibrated pipette or syringe to transfer the solution. Work in a fume hood to minimize vapor inhalation.
-
Storage: Keep the container tightly sealed when not in use and store it in a flammable liquids cabinet.
Disposal Plan: Step-by-Step Waste Management
Waste Segregation and Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound waste.
Decontamination Protocol:
-
Glassware and Equipment:
-
Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the majority of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces:
-
Wipe the surface with a paper towel soaked in 70% ethanol or another suitable solvent.
-
Follow with a wipe-down using soap and water.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Waste Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated gloves, paper towels, weigh boats) | Place in a clearly labeled, sealed plastic bag and dispose of in the designated solid hazardous waste container. |
| Liquid Waste (Unused solutions, solvent rinsates) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. If the solvent is flammable, use a container suitable for flammable liquids. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers. |
It is imperative to follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
References
- 1. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
